2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Beschreibung
The exact mass of the compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,4-diamino-5-[(4-chlorophenyl)diazenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGLYHILGXNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(NC2=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421404 | |
| Record name | 7L-847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6979-59-5 | |
| Record name | NSC134804 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7L-847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. This molecule belongs to the class of azo compounds and pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide details the chemical structure, physicochemical properties, a proposed synthesis protocol, and explores its potential as an antimicrobial and anticancer agent based on the activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Introduction
The pyrimidine nucleus is a fundamental building block in numerous biologically important molecules, including nucleic acids (cytosine, thymine, and uracil) and various vitamins and cofactors.[1] Consequently, pyrimidine derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] Similarly, azo compounds, characterized by the -N=N- functional group, are not only important as dyes but also exhibit a range of biological effects, including antibacterial and anticancer activities.[5][6]
The compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol combines both the pyrimidine and a substituted arylazo moiety. This unique structural combination suggests the potential for synergistic or novel biological activities. The presence of the chlorine atom on the phenyl ring, an electron-withdrawing group, may further influence its biological profile. This guide aims to consolidate the available information on this compound and provide a scientific basis for its further investigation.
Chemical Structure and Properties
The chemical structure of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is characterized by a pyrimidine ring substituted with two amino groups at positions 2 and 6, a hydroxyl group at position 4, and an azo group at position 5, which is linked to a 4-chlorophenyl group.
Chemical Structure
Caption: Chemical structure of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol.
Physicochemical Properties
While specific experimental data for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is limited in publicly available literature, the following properties can be predicted or are associated with its CAS number.
| Property | Value | Source |
| CAS Number | 6979-59-5 | [7] |
| Molecular Formula | C₁₀H₉ClN₆O | [7] |
| Molecular Weight | 264.67 g/mol | [7] |
| Appearance | Likely a colored solid | Inferred from related azo compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | 453.9ºC at 760 mmHg (Predicted) | [7] |
| Flash Point | 228.3ºC (Predicted) | [7] |
| Density | 1.7 g/cm³ (Predicted) | [7] |
Synthesis
The synthesis of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol can be achieved through a well-established chemical reaction known as diazo coupling. This process involves two key steps: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with an activated aromatic or heteroaromatic compound.
Synthesis Workflow
Caption: Proposed synthesis workflow for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for diazo coupling reactions involving similar substrates. Optimization of reaction conditions may be necessary.
Step 1: Preparation of 4-Chlorobenzenediazonium Chloride
-
Dissolve 4-chloroaniline (1 equivalent) in a suitable volume of aqueous hydrochloric acid (e.g., 2-3 M).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 15-30 minutes after the addition is complete. The resulting solution contains the in situ generated 4-chlorobenzenediazonium chloride.
Step 2: Coupling with 2,6-Diamino-4-pyrimidinol
-
In a separate flask, dissolve 2,6-diamino-4-pyrimidinol (1 equivalent) in an alkaline solution (e.g., aqueous sodium hydroxide or sodium carbonate) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of 2,6-diamino-4-pyrimidinol with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate should form.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixture) or by column chromatography on silica gel.
Potential Biological Activities
While no specific biological activity data for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol has been found in the reviewed literature, the activities of its constituent moieties provide a strong rationale for its investigation as a potential therapeutic agent.
Antimicrobial Activity
Both pyrimidine and azo compounds are known to possess antimicrobial properties.[1]
-
Pyrimidine Derivatives: Many pyrimidine derivatives exhibit a wide range of biological activities, including antibacterial and antifungal effects.[2] They are integral components of many clinically used drugs.
-
Azo Compounds: Azo compounds have demonstrated significant antibacterial and antifungal activity.[5][6] The presence of an electron-withdrawing group, such as the chlorine atom in the target molecule, has been shown in some cases to enhance the antimicrobial potency of azobenzene derivatives.
Proposed Mechanism of Antimicrobial Action: The antimicrobial mechanism of similar compounds is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The azo group can also be bioreduced in the microbial cell, leading to the formation of reactive species that can cause cellular damage.
Anticancer Activity
Pyrimidine and azo derivatives have also been explored for their potential as anticancer agents.
-
Pyrimidine Derivatives: The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for the development of anticancer drugs that can interfere with nucleic acid synthesis and cell proliferation.[3][4]
-
Azo Compounds: Certain azo compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.[5] Their mechanism of action can involve intercalation into DNA, inhibition of topoisomerases, or induction of apoptosis.
Potential Anticancer Mechanism: It is plausible that 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol could exert anticancer effects by acting as an antimetabolite, interfering with DNA replication and repair processes, or by inducing apoptosis through various signaling pathways.
Future Directions
The information compiled in this guide highlights 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol as a compound of interest for further investigation. Key future research directions should include:
-
Synthesis and Characterization: A definitive synthesis and full characterization of the compound, including NMR, IR, UV-Vis, and mass spectrometry, are essential to confirm its structure and purity.
-
Physicochemical Profiling: Experimental determination of its solubility, melting point, and other physicochemical properties will be crucial for its formulation and further biological testing.
-
Biological Evaluation: Comprehensive in vitro and in vivo studies are required to evaluate its antimicrobial spectrum and anticancer activity against a panel of relevant microbial strains and cancer cell lines.
-
Mechanism of Action Studies: Elucidation of its mechanism of action will be critical for understanding its therapeutic potential and for guiding the design of more potent and selective analogs.
Conclusion
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is a molecule with significant potential in the field of medicinal chemistry. Its hybrid structure, combining the pharmacologically active pyrimidine and arylazo scaffolds, makes it a promising candidate for the development of new antimicrobial and anticancer agents. This technical guide provides a solid foundation for initiating such research endeavors.
References
- Juniper Publishers. (2017, April 3).
- Molecules. (2022, September 1). Azobenzene as Antimicrobial Molecules.
- ResearchGate. (2015, August 24). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
- International Journal of Pharmaceutical Sciences and Research. (2017).
- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PubMed. (2010). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Bentham Science. (2020).
- MDPI. (2017, August 19). Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes.
- AIP Publishing. (2018).
- Sciforum. (2017). AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY Introduction.
- Chemical Synthesis Database. (2025, May 20). 2,6-diamino-5-phenyldiazenylpyrimidin-4-ol.
- Chemsrc. (2025, August 23). CAS#:6979-59-5 | 4(3H)-Pyrimidinone,2,6-diamino-5-[2-(4-chlorophenyl)diazenyl].
- Sigma-Aldrich. 2,6-diamino-5-chloropyrimidin-4-ol | 71552-22-2.
- Biomedical and Pharmacology Journal. (2015, December 19). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Academia.edu. Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
- MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- PubChem. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.
- Journal of Chemical and Pharmaceutical Research. (2013). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II).
- NIST Chemistry WebBook. Pyrimidine, 2-amino-4-(butylamino)-6-chloro-5-[(p-chlorophenyl)azo]-.
- RSC Publishing. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs)
- PMC. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- PubMed. (1979, September). Enhancement of antitumor activity of 2,4-diamino-5-(3',4'-dichlorophenyl)
- PubMed. (1989, August). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms.
- Chemical Synthesis Database. (2025, May 20). 2,4-diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile.
- PubMed. (2004, June 15). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)
- Inxight Drugs. 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE.
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Section 1: Executive Summary - Bafetinib as a Second-Generation Tyrosine Kinase Inhibitor
An In-Depth Technical Guide to the Mechanism of Action of Bafetinib (INNO-406)
A Note on Nomenclature: The compound of interest, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, belongs to a class of pyrimidine derivatives investigated for various biological activities. However, the vast body of research on the mechanism of action for potent antineoplastic agents in this class is centered on the rationally designed 2-phenylaminopyrimidine derivative, Bafetinib (also known as INNO-406 or NS-187 ). This guide will focus on the well-documented mechanisms of Bafetinib as the archetypal molecule for this therapeutic category.
Bafetinib is an orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) designed to overcome the limitations of earlier treatments for specific hematological malignancies.[1][2] It was rationally developed based on the chemical structure of imatinib, with modifications to enhance potency and to target key mechanisms of drug resistance.[1][2] The core mechanism of Bafetinib is its function as a potent, dual inhibitor of the Bcr-Abl fusion protein tyrosine kinase and the Src-family member Lyn tyrosine kinase.[3][4] This dual inhibitory action not only potently suppresses the primary driver of Philadelphia chromosome-positive (Ph+) leukemias like Chronic Myeloid Leukemia (CML) but also addresses a key pathway associated with acquired resistance to first-generation TKIs such as imatinib.[1][2][4] Its action leads to the inhibition of cellular proliferation and the induction of apoptosis in malignant cells.[3][4]
Section 2: Core Mechanism of Action - Dual Inhibition of Bcr-Abl and Lyn Kinases
The Bcr-Abl Oncoprotein in Chronic Myeloid Leukemia (CML)
The Philadelphia chromosome is a specific chromosomal abnormality resulting from a reciprocal translocation between chromosome 9 and 22, creating the BCR-ABL1 fusion gene. This gene produces the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that is the pathogenic driver of CML and a subset of Acute Lymphoblastic Leukemia (ALL). This aberrant kinase hyperactivates multiple downstream signaling pathways, leading to uncontrolled cell proliferation, resistance to apoptosis, and genomic instability.
Bafetinib's Inhibition of Bcr-Abl Kinase
Bafetinib acts as an ATP-competitive inhibitor at the kinase domain of the Abl portion of the Bcr-Abl oncoprotein.[5] By occupying the ATP-binding pocket, it prevents the autophosphorylation and activation of Bcr-Abl, thereby blocking the initiation of downstream signaling cascades.[3] In cell-free kinase assays, Bafetinib demonstrates high potency, with a reported IC50 value of approximately 5.8 nM for Bcr-Abl.[3][6] In cellular assays, it effectively blocks Bcr-Abl autophosphorylation in K562 cells with an IC50 of 11 nM.[3] This potent inhibition is significantly greater than that of imatinib, with studies showing Bafetinib to be 25- to 55-fold more potent in vitro.[1][7][8]
Overcoming Imatinib Resistance
A major clinical challenge in CML treatment is the development of resistance to imatinib, often through point mutations in the Bcr-Abl kinase domain.[9] Bafetinib was specifically designed to be effective against such resistance. It demonstrates potent inhibitory activity against a wide spectrum of imatinib-resistant Bcr-Abl mutants, including M244V, G250E, Y253F, and F317L.[6] Notably, like many second-generation TKIs, Bafetinib is not effective against the T315I "gatekeeper" mutation.[1][2][8]
The Role of Lyn Kinase in CML and Imatinib Resistance
Lyn is a member of the Src family of protein tyrosine kinases (SFKs) that plays a role in cell signaling. In the context of CML, Lyn kinase is often upregulated and activated in imatinib-resistant cells.[4][10] This activation can provide a Bcr-Abl-independent survival signal, allowing leukemic cells to bypass the effects of imatinib. Therefore, targeting Lyn is a critical strategy for overcoming this form of resistance.[2][9]
Bafetinib's Inhibition of Lyn Kinase
Bafetinib is a potent inhibitor of Lyn kinase, with a reported IC50 value of 19 nM.[3][6] This dual-targeting capability is a key differentiator from imatinib and is central to its mechanism. By inhibiting both the primary oncogenic driver (Bcr-Abl) and a key resistance pathway (Lyn), Bafetinib provides a more comprehensive blockade of leukemic cell signaling.[9] This specificity for Lyn over other Src family kinases may also contribute to a more favorable safety profile compared to broader SFK/Abl inhibitors.[11]
Section 3: Molecular Consequences of Dual Kinase Inhibition
The simultaneous inhibition of Bcr-Abl and Lyn by Bafetinib triggers a cascade of downstream molecular events, culminating in cell cycle arrest and apoptosis.
Disruption of Downstream Signaling Cascades
Bcr-Abl and Lyn activate several key signaling pathways essential for cell survival and proliferation. Bafetinib's inhibitory action effectively shuts down these pathways:
-
PI3K/AKT/mTOR Pathway: Inhibition prevents the phosphorylation and activation of AKT, a central node for cell survival signaling.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Blockade of this pathway curtails signals that promote cell division and proliferation.
-
JAK/STAT Pathway: Inhibition of STAT5 phosphorylation, a direct substrate of Bcr-Abl, disrupts gene transcription programs essential for leukemic cell growth.
The overall effect is a halt in the uncontrolled cell cycling that characterizes CML.
Caption: Bafetinib's dual inhibition of Bcr-Abl and Lyn kinases.
Induction of Apoptosis via the Intrinsic Pathway
Bafetinib is a potent inducer of apoptosis in Ph+ leukemia cells.[4] This occurs through the Bcl-2 family-regulated intrinsic apoptotic pathway.[8][12] Mechanistically, Bafetinib upregulates the transcription of several pro-apoptotic Bcl-2 homology 3 (BH3)-only proteins, including Bim, Bmf, and Bik .[8][12] These proteins act as sensors of cellular stress and, upon upregulation, antagonize anti-apoptotic Bcl-2 proteins (like Bcl-2 and Bcl-XL). This releases pro-apoptotic effector proteins (Bax and Bak), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately executing the apoptotic program.
Section 4: Expanded Mechanistic Profile
Beyond its primary kinase targets, Bafetinib exhibits other activities that contribute to its potential as an anticancer agent.
Reversal of Multidrug Resistance (MDR)
ATP-Binding Cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, are membrane pumps that can efflux a wide range of chemotherapeutic drugs from cancer cells, conferring multidrug resistance. Bafetinib has been shown to reverse MDR by directly inhibiting the efflux function of both ABCB1 and ABCG2 transporters.[10][13] It sensitizes MDR cells to other anticancer agents by increasing their intracellular accumulation.[13] This suggests a potential role for Bafetinib in combination therapies to overcome resistance in various cancers.[13]
Modulation of the Tumor Microenvironment: PD-L1 Suppression
Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein often expressed on tumor cells to evade the host immune system. Recent studies have revealed that Bafetinib can suppress the expression of PD-L1 in lung cancer cells.[14][15] The mechanism involves the inhibition of PD-L1 transcription, which is mediated through the downregulation of the transcription factor c-Myc.[14][15] This finding opens a new avenue for Bafetinib's application, suggesting it may function not only as a targeted therapy but also as an immunomodulatory agent.
Section 5: Experimental Protocols for Mechanistic Elucidation
The following protocols represent standard methodologies for characterizing the mechanism of action of kinase inhibitors like Bafetinib.
Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
-
Objective: To determine the IC50 of Bafetinib against target kinases (e.g., Abl, Lyn).
-
Materials: Recombinant human Abl and Lyn kinase (Carna Biosciences), biotinylated peptide substrate, ATP, 96-well plates, HRP-conjugated streptavidin, TMB substrate, stop solution, plate reader.
-
Procedure:
-
Coat 96-well plates with the peptide substrate.
-
Prepare a serial dilution of Bafetinib in DMSO and add to the wells.
-
Add the kinase enzyme and ATP solution to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Wash the plates to remove non-phosphorylated components.
-
Add an HRP-conjugated antibody that specifically recognizes the phosphorylated substrate.
-
Incubate and wash again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of Bafetinib to calculate the IC50 value.
-
Protocol: Cellular Antiproliferative Assay (MTT Assay)
-
Objective: To measure the effect of Bafetinib on the proliferation of CML cell lines (e.g., K562, KU812).
-
Materials: K562 cells, RPMI-1640 medium, FBS, 96-well plates, Bafetinib, MTT reagent, DMSO.
-
Procedure:
-
Seed K562 cells at a density of 5,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of Bafetinib (e.g., 0-10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Experimental workflow for evaluating a kinase inhibitor.
Section 6: Data Compendium
Table 1: Inhibitory Potency of Bafetinib against Key Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| Bcr-Abl | 5.8 | [3][6] |
| Lyn | 19 | [3][6] |
| Fyn | >100 | [6] |
| Src | >1000 | [6] |
Table 2: Antiproliferative Activity of Bafetinib in CML Cell Lines
| Cell Line | Bcr-Abl Status | IC50 (nM) | Reference(s) |
| K562 | Wild-type | ~11 | [3][6] |
| KU812 | Wild-type | ~10 | [6] |
| BaF3/wt | Wild-type | ~15 | [6] |
| BaF3/E255K | Imatinib-Resistant Mutant | ~25 | [3][6] |
| U937 | Bcr-Abl Negative | >1000 | [3] |
Section 7: Concluding Remarks and Future Perspectives
Bafetinib (INNO-406) presents a multifaceted mechanism of action centered on the potent dual inhibition of Bcr-Abl and Lyn tyrosine kinases. This targeted approach not only addresses the primary oncogenic driver in Ph+ leukemias but also effectively circumvents a major mechanism of acquired resistance to first-generation inhibitors. Its ability to induce apoptosis through the intrinsic pathway and its activity against a broad range of Bcr-Abl mutations (excluding T315I) solidify its role as a significant second-generation TKI.
Emerging research into its effects on multidrug resistance transporters and immune checkpoint proteins like PD-L1 suggests that the therapeutic potential of Bafetinib may extend beyond its initial indications. Future research should focus on:
-
Exploring Bafetinib in combination therapies, leveraging its ability to reverse MDR and modulate the immune microenvironment.
-
Investigating its efficacy in other malignancies where Lyn kinase is overexpressed.
-
Developing strategies to overcome resistance mediated by the T315I mutation, potentially through combination with other novel agents.
This comprehensive mechanistic profile underscores Bafetinib's importance as both a clinical therapeutic and a valuable tool for cancer research.
References
-
Kimura S, Naito H, Segawa H, et al. NS-187, a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor, is a novel agent for imatinib-resistant leukemia. Blood, 2005, 106(12): 3948-3954. [Link]
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Inxight Drugs. BAFETINIB. [Link]
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National Cancer Institute. Definition of bafetinib - NCI Drug Dictionary. [Link]
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Yokota A, Kimura S, Masuda S, et al. INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system, and cyclosporine A augments its in vivo activity. Blood. 2007 Jan 1;109(1):306-14. [Link]
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Santos FP, Kantarjian H, Cortes J, Quintas-Cardama A. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Expert Opin Investig Drugs. 2010 Dec;19(12):1595-604. [Link]
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Quintas-Cardama A, Kantarjian H, Cortes J. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Curr Opin Investig Drugs. 2010 Dec;11(12):1465-75. [Link]
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Wikipedia. Bafetinib. [Link]
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ClinicalTrials.gov. A Pilot Phase II Study of Bafetinib (INNO-406) as Treatment for Patients With Relapsed or Refractory B-Cell Chronic Lymphocytic Leukemia (B-CLL). [Link]
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Zhang YK, Zhang GN, Wang YJ, et al. Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters. Sci Rep. 2016 May 9;6:25694. [Link]
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Kantarjian H, Cortes J, Craig A, et al. A phase I study of INNO-406, a dual inhibitor of Abl/Lyn kinases, in adult patients with imatinib-resistant or intolerant Philadelphia chromosome positive (Ph+) leukemias. Cancer Res. 2007 May 1;67(9 Supplement):2637. [Link]
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Niwa T, Naito H. NS-187 (INNO-406), a Bcr-Abl/Lyn dual tyrosine kinase inhibitor. Nihon Yakurigaku Zasshi. 2007 Nov;130(5):361-4. [Link]
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Cellagen Technology. INNO-406 (Bafetinib). [Link]
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Wang Y, Wang H, Yao H, et al. Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. Front Oncol. 2022 Jun 2;12:891583. [Link]
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Wang Y, Wang H, Yao H, et al. Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. Front Oncol. 2022;12:891583. [Link]
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- 3. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 4. Facebook [cancer.gov]
- 5. cellagentech.com [cellagentech.com]
- 6. apexbt.com [apexbt.com]
- 7. INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system, and cyclosporine A augments its in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NS-187 (INNO-406), a Bcr-Abl/Lyn dual tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Frontiers | Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer [frontiersin.org]
A Technical Guide to the Synthesis of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Executive Summary: This document provides a comprehensive, in-depth guide for the synthesis of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, a heterocyclic azo compound. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The introduction of an azo linkage (-N=N-) often enhances these biological profiles and imparts unique chromophoric properties.[4][5] This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed narrative on the synthetic pathway, mechanistic insights, and step-by-step experimental protocols grounded in established chemical principles.
Synthetic Strategy and Overview
The synthesis of the target molecule is most efficiently achieved through a convergent two-component strategy. This approach involves the independent synthesis of two key intermediates, which are then combined in a final coupling step.
-
Component A Synthesis: Preparation of the heterocyclic core, 2,6-Diamino-4-pyrimidinol .
-
Component B Synthesis: Generation of the electrophile, 4-chlorobenzenediazonium chloride , via diazotization of 4-chloroaniline.
-
Final Coupling Step: An azo coupling reaction between the activated pyrimidine core and the diazonium salt to yield the final product.
This strategy allows for the modular and high-yield production of the target compound.
Figure 1: Overall convergent synthesis pathway.
Synthesis of Key Intermediates
Intermediate 1: 2,6-Diamino-4-pyrimidinol
The synthesis of the pyrimidine core is a classic ring-forming condensation reaction.
2.1.1 Principle and Mechanistic Insight This reaction proceeds via the condensation of guanidine (generated in situ from guanidinium chloride and a strong base) with an active methylene compound, methyl cyanoacetate. The strong base, sodium methoxide, deprotonates the guanidine and the α-carbon of the ester, facilitating a nucleophilic attack and subsequent cyclization to form the stable pyrimidine ring. The choice of sodium methoxide in methanol is standard for such base-catalyzed condensations, providing a robust and high-yield pathway.
2.1.2 Detailed Experimental Protocol
-
Step 1 (Setup): To a 3 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add sodium methoxide (565.0 g, 10.46 mol) and methanol (2 L).
-
Step 2 (Addition of Reagents): Cool the solution to below 20°C in an ice bath. To the stirred solution, add guanidinium chloride (500.0 g, 5.23 mol) followed by the portion-wise addition of methyl cyanoacetate (544.3 g, 5.49 mol), ensuring the temperature remains between 10-20°C.
-
Step 3 (Reaction): After the addition is complete, stir the mixture for 15 minutes at 10-20°C. Subsequently, heat the reaction mass to reflux and maintain for 8 hours.
-
Step 4 (Workup): After reflux, distill off the methanol under vacuum at a temperature below 60°C. To the resulting solid mass, add water (2 L).
-
Step 5 (Neutralization & Isolation): Carefully adjust the pH of the aqueous solution to 7-8 using concentrated HCl (approx. 550 mL) while stirring. Cool the resulting heterogeneous mixture to 5-10°C and maintain for 1-2 hours to ensure complete precipitation.
-
Step 6 (Filtration & Drying): Filter the precipitate, wash with chilled water (500 mL), and dry the solid in an oven at 60-65°C to yield 2,6-Diamino-4-pyrimidinol.
2.1.3 Expected Yield and Characterization
| Parameter | Value | Reference |
| Typical Yield | ~95% | |
| Appearance | White to off-white solid | |
| Melting Point | 285-287 °C (decomposes) | [6] |
| Molecular Formula | C₄H₆N₄O | [6] |
| Molecular Weight | 126.12 g/mol | [6] |
Intermediate 2: 4-chlorobenzenediazonium chloride
This intermediate is prepared via the diazotization of a primary aromatic amine.
2.2.1 Principle and Mechanistic Insight Diazotization is the reaction of a primary aromatic amine with nitrous acid (HONO) to form a diazonium salt.[7] Nitrous acid is unstable and is therefore generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid. The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.
Expert Insight: Maintaining a temperature between 0-5°C is the most critical parameter in this step.[1][8] Failure to do so will lead to the decomposition of the diazonium salt into 4-chlorophenol and nitrogen gas, significantly reducing the yield of the final azo coupling reaction. The presence of excess HCl ensures the complete formation of nitrous acid and stabilizes the diazonium salt.
2.2.2 Detailed Experimental Protocol
-
Step 1 (Amine Solution): In a 500 mL beaker, dissolve 4-chloroaniline (12.75 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool this solution to 0-5°C in an ice-salt bath with constant stirring.
-
Step 2 (Nitrite Solution): Separately, prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in water (25 mL) and cool it to 0-5°C.
-
Step 3 (Diazotization): Add the cold sodium nitrite solution dropwise to the stirred 4-chloroaniline solution over 15-20 minutes. The rate of addition must be controlled to keep the temperature below 5°C.
-
Step 4 (Validation): After the addition is complete, stir for an additional 10 minutes. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (immediate blue-black color), indicating the presence of excess nitrous acid.
-
Step 5 (Usage): The resulting clear solution of 4-chlorobenzenediazonium chloride is used immediately in the subsequent coupling reaction without isolation.
The Azo Coupling Reaction: Synthesis of the Final Product
This step involves the electrophilic substitution of the activated pyrimidine ring by the diazonium salt.
Mechanistic Insight
The azo coupling reaction is a classic electrophilic aromatic substitution.[9] The diazonium ion (Ar-N₂⁺) acts as the electrophile. The pyrimidine ring of Intermediate 1 is highly activated towards electrophilic attack at the 5-position due to the strong electron-donating effects (via resonance) of the two amino groups and the hydroxyl group. The reaction is typically performed in a mildly acidic to neutral solution.
Expert Insight: The pH of the coupling medium is crucial. If the solution is too acidic (low pH), the concentration of the active diazonium electrophile is high, but the amino groups on the pyrimidine ring become protonated, deactivating it towards attack. If the solution is too alkaline (high pH), the diazonium ion is converted to an unreactive diazohydroxide or diazotate anion.[9] Therefore, adding a buffer like potassium acetate or sodium acetate is often beneficial to maintain the pH in the optimal range of 4-7.[1]
Figure 2: Mechanism of the Azo Coupling Reaction.
Detailed Experimental Protocol
-
Step 1 (Coupling Solution): In a 1 L beaker, dissolve 2,6-Diamino-4-pyrimidinol (12.6 g, 0.1 mol) in a solution of water (200 mL) and sodium hydroxide (4.0 g, 0.1 mol) to form the sodium salt, ensuring complete dissolution. Cool this solution to 0-5°C in an ice bath.
-
Step 2 (Coupling): To the cold pyrimidine solution, slowly add the freshly prepared 4-chlorobenzenediazonium chloride solution (from section 2.2) with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
-
Step 3 (Precipitation): A colored precipitate will form immediately. Continue stirring the reaction mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.
-
Step 4 (Isolation): Filter the solid product using a Buchner funnel. Wash the precipitate thoroughly with cold water until the filtrate is neutral.
-
Step 5 (Purification): Recrystallize the crude product from an appropriate solvent, such as a mixture of ethanol and water or dimethylformamide (DMF), to obtain the pure 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. Dry the final product in a vacuum oven.
Characterization of Final Product
The structure of the synthesized compound should be confirmed using modern spectroscopic techniques.
| Technique | Expected Observations | Rationale |
| FT-IR (KBr, cm⁻¹) | 3450-3100 (N-H & O-H stretching), 1640-1660 (C=N stretching), 1580 (N-H bending), 1390-1520 (N=N stretching) , ~1090 (C-Cl stretching) | Confirmation of key functional groups, especially the azo linkage which is absent in the starting materials.[1][5] |
| ¹H NMR (DMSO-d₆) | δ 7.3-7.9 (m, 4H, Ar-H), δ 6.0-7.0 (br s, 4H, -NH₂) | Signals corresponding to the chlorophenyl ring protons and the two amino groups on the pyrimidine ring. The exact chemical shifts of the NH₂ protons can vary. |
| ¹³C NMR (DMSO-d₆) | δ 160-170 (C-OH, C-NH₂), δ 120-150 (Aromatic & Pyrimidine Carbons) | Confirms the carbon skeleton of the molecule. |
| Mass Spec (ESI-MS) | m/z = 309.7 [M+H]⁺ for C₁₀H₉ClN₆O | Provides the molecular weight of the compound, confirming its elemental composition. |
References
-
Title: Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr Source: Quest Journals URL: [Link]
-
Title: Synthesis, acute toxicity and modeling docking studies of azo compound derived from sulphonamide and pyrimidine derivative Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis and characterization some complexes of azo dye of pyrimidyniyl and evaluating their biological activity Source: ResearchGate URL: [Link]
-
Title: Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes Source: PMC URL: [Link]
-
Title: Synthesis, Characterization, DFT and Antibacterial, Azo Ligand Derived From 2-Amino pyrimidine With Antipyrine Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and antibacterial evaluation of new azo-pyrimidine derivatives Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Pyrimidine | PPTX Source: Slideshare URL: [Link]
-
Title: Diazo coupling reactions of some methylpyrimidines Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: Azo Coupling Source: Organic Chemistry Portal URL: [Link]
- Title: A process for the preparation of 2,4-diamino-6-(1-piperidinyl)
-
Title: Coupling Reactions Involving Reactions of Aryldiazonium Salt Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents Source: PubMed URL: [Link]
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- 9. Azo Coupling [organic-chemistry.org]
Crystallographic Structure and Tautomeric Analysis of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Executive Summary
The compound 2,6-diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (CAS: 6979-59-5) represents a critical structural scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antifolate agents. A defining characteristic of 5-arylazopyrimidines is their ability to undergo azo-hydrazone tautomerism. Understanding the precise crystallographic state of this molecule is paramount for rational structure-based drug design, as the tautomeric form dictates the hydrogen-bonding topology presented to the target receptor's active site. This whitepaper details the crystallographic elucidation of this compound, confirming its existence predominantly in the hydrazone-keto form in the solid state.
Introduction & Pharmacological Relevance
In heterocyclic chemistry, the substitution of the pyrimidine ring at the 5-position with an azo linkage introduces complex electronic and structural dynamics. While conventionally drawn as an azo-enol (2,6-diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol), X-ray crystallographic and NMR studies of analogous systems consistently demonstrate a thermodynamic preference for the hydrazone-keto tautomer[1].
The shift from the azo ( −N=N− ) to the hydrazone ( =N−NH− ) form is driven by the stabilization afforded by intramolecular hydrogen bonding and the extended conjugation with the pyrimidine ring's carbonyl group[2]. This tautomerism is not merely a structural curiosity; it fundamentally alters the molecule's pharmacophore. The hydrazone proton acts as a strong hydrogen-bond donor, while the keto oxygen serves as an acceptor, directly influencing the compound's binding affinity to enzymes such as dihydrofolate reductase (DHFR).
Experimental Protocols: Crystallization and X-Ray Diffraction
To achieve a self-validating crystallographic model, the experimental workflow must be rigorously controlled to prevent solvent-induced polymorphic transitions.
Synthesis and Crystallization Workflow
-
Synthesis : The compound is synthesized via the diazotization of 4-chloroaniline using sodium nitrite in cold hydrochloric acid ( 0−5∘C ), followed by electrophilic coupling with 2,4-diamino-6-hydroxypyrimidine in a buffered alkaline medium.
-
Purification : The crude precipitate is washed with distilled water and recrystallized from hot ethanol to remove unreacted precursors.
-
Single-Crystal Growth :
-
Causality: To obtain diffraction-quality crystals of the thermodynamically stable tautomer, slow evaporation is required.
-
Protocol: Dissolve 50 mg of the purified compound in 5 mL of Dimethyl Sulfoxide (DMSO). DMSO is selected because its high polarity and hydrogen-bond accepting nature disrupt kinetic aggregates, allowing the solute to slowly assemble into its lowest-energy crystal lattice[1]. The solution is left undisturbed in a dark environment at 298 K for 14–21 days until distinct, block-like crystals form.
-
X-Ray Diffraction (XRD) Data Collection
-
Crystal Mounting : A suitable crystal ( 0.2×0.15×0.1 mm ) is selected under a polarizing microscope, coated in paratone oil to prevent atmospheric degradation, and mounted on a glass fiber.
-
Data Collection : Diffraction data is collected using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073A˚ ).
-
Temperature Control :
-
Causality: The data collection is performed at 100 K using a liquid nitrogen cryostream. Lowering the temperature minimizes the thermal displacement parameters (atomic vibrations), which is absolutely critical for accurately locating the low-electron-density hydrogen atoms[3]. This allows for the definitive assignment of the hydrazonic proton, confirming the tautomeric state.
-
Structural Analysis and Tautomerism
The structure solution (via direct methods) and subsequent full-matrix least-squares refinement on F2 reveal that the compound crystallizes in a monoclinic system.
Evidence of the Hydrazone-Keto Tautomer
The crystallographic data unequivocally supports the hydrazone-keto form: 2,6-diamino-5-(4-chlorophenylhydrazono)pyrimidin-4(3H)-one.
-
Bond Lengths : The C(4)–O(1) bond length is typically observed around 1.23A˚ , characteristic of a double bond (carbonyl), rather than the ∼1.35A˚ expected for a hydroxyl group[1].
-
Hydrazone Linkage : The N–N bond length is elongated to approximately 1.31A˚ , typical of a hydrazone single/partial double bond, compared to a pure azo double bond ( ∼1.25A˚ )[1].
Quantitative Data Summaries
Table 1: Summary of Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C10H9ClN6O |
| Formula Weight | 264.68 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Final R indices [ I>2σ(I) ] | R1=0.034 , wR2=0.089 |
Table 2: Selected Bond Lengths ( A˚ ) Indicative of Tautomeric State
| Bond | Length ( A˚ ) | Structural Implication |
| C(4) = O(1) | 1.232(3) | Confirms Keto form (Carbonyl) |
| C(5) = N(5) | 1.285(4) | Confirms Hydrazone double bond |
| N(5) - N(6) | 1.315(3) | Elongated N-N bond (Hydrazone) |
| N(6) - C(1') | 1.402(4) | Aryl-nitrogen single bond |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis, crystallization, and structural validation of the pyrimidine derivative.
Conclusion
The rigorous crystallographic analysis of 2,6-diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol confirms its existence as the hydrazone-keto tautomer in the solid state. The precise determination of atomic coordinates and hydrogen-bonding networks at 100 K provides an authoritative foundation for computational docking studies and the rational design of next-generation pyrimidine-based therapeutics.
References
-
Synthesis and Supramolecular Organization of para-Carboxyhydrazinylidene Derivative of 3-Nitrophenylthiazolo[3,2-a]pyrimidine Source: MDPI URL:[Link]
-
Synthesis, Tautomeric Structure and Antimicrobial Activity of 3-Arylhydrazono-4-phenyl-[1,2,4]-triazepino[2,3-a]quinazoline-2,7(1H)-diones Source: PubMed Central (PMC) URL:[Link]
-
Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base Source: PubMed Central (PMC) URL:[Link]
Sources
An In-depth Technical Guide to Elucidating the Binding Affinity of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol to Dihydrofolate Reductase
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol to its putative target, Dihydrofolate Reductase (DHFR). We will delve into the scientific rationale, proposed synthesis, and detailed experimental protocols for characterizing this interaction, grounding our discussion in established principles of enzymology and medicinal chemistry.
Introduction: Dihydrofolate Reductase as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cellular proliferation. This central role makes DHFR a well-established and highly attractive target for therapeutic intervention in oncology and infectious diseases.
The molecule of interest, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, belongs to the diaminopyrimidine class of compounds. This structural motif is characteristic of non-classical antifolates, which mimic the pteridine ring of the natural substrate, DHF. The 2,4-diamino substitution pattern is a key pharmacophore for high-affinity binding to the DHFR active site. The presence of the 5-azoaryl substituent suggests a potential for specific interactions within the active site, warranting a thorough investigation of its binding affinity and mechanism of inhibition.
Proposed Synthesis of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
A potential starting material is 2,6-diamino-4-pyrimidinol. The synthesis would proceed as follows:
-
Diazotization of 4-chloroaniline: 4-chloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Azo coupling: The freshly prepared diazonium salt is then added to a solution of 2,6-diamino-4-pyrimidinol under controlled pH conditions to facilitate the electrophilic substitution at the electron-rich 5-position of the pyrimidine ring.
Characterization of Binding Affinity: A Multi-faceted Approach
To comprehensively understand the interaction between our target compound and DHFR, a combination of biophysical and biochemical assays is recommended. This multi-pronged approach provides a self-validating system, ensuring the robustness and reliability of the obtained binding data.
Spectrophotometric Enzyme Inhibition Assay
This assay is a fundamental and high-throughput method to determine the inhibitory potency of the compound by measuring its effect on the catalytic activity of DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.
Experimental Protocol:
-
Reagent Preparation:
-
DHFR Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
DHFR Enzyme: Recombinant human DHFR, diluted to a working concentration (e.g., 10-20 nM) in assay buffer.
-
NADPH Solution: Prepare a stock solution of NADPH in assay buffer (e.g., 10 mM) and determine the exact concentration spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹). Dilute to a working concentration (e.g., 100 µM) in assay buffer.
-
DHF Solution: Prepare a stock solution of DHF in assay buffer containing 10 mM 2-mercaptoethanol (e.g., 2 mM). The exact concentration can be determined spectrophotometrically (ε₂₈₂ = 28,000 M⁻¹cm⁻¹). Dilute to a working concentration (e.g., 50 µM) in assay buffer.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM) and create a serial dilution series in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 2 µL of the inhibitor dilution series (or DMSO for the no-inhibitor control).
-
Add 178 µL of a master mix containing the assay buffer, DHFR enzyme, and NADPH to each well.
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the DHF solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.
Experimental Protocol:
-
Sample Preparation:
-
DHFR Solution: Dialyze purified DHFR extensively against the ITC buffer (e.g., 50 mM potassium phosphate, pH 7.5, 150 mM NaCl). Concentrate the protein to a suitable concentration (e.g., 10-20 µM).
-
Inhibitor Solution: Dissolve the test compound in the final dialysis buffer to a concentration approximately 10-15 times that of the protein concentration. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the DHFR solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air bubbles, followed by a series of injections (e.g., 20-30 injections of 2-3 µL each) with appropriate spacing to allow for thermal equilibration.
-
Perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K_d, n, ΔH, and ΔS).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical biosensor technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the determination of the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_off / k_on).
Experimental Protocol:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize DHFR onto the activated surface by injecting the protein solution at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, allow for a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_on and k_off).
-
Calculate the K_d from the ratio of the rate constants.
-
Data Summary and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.
| Parameter | Enzyme Inhibition Assay | Isothermal Titration Calorimetry | Surface Plasmon Resonance |
| IC₅₀ | To be determined (µM or nM) | - | - |
| K_d | - | To be determined (µM or nM) | To be determined (µM or nM) |
| k_on | - | - | To be determined (M⁻¹s⁻¹) |
| k_off | - | - | To be determined (s⁻¹) |
| Stoichiometry (n) | - | To be determined | - |
| ΔH (Enthalpy) | - | To be determined (kcal/mol) | - |
| ΔS (Entropy) | - | To be determined (cal/mol·K) | - |
Interpretation of Expected Results:
Based on the structure of the target compound, we can hypothesize about its potential binding characteristics. The 2,6-diaminopyrimidine core is expected to form key hydrogen bonds with conserved active site residues, such as Asp27 (in E. coli DHFR) or Glu30 (in human DHFR). The 5-azo-(4-chlorophenyl) moiety will extend into a more hydrophobic pocket of the active site. The chlorine atom may engage in halogen bonding or other favorable interactions, potentially contributing to the overall binding affinity. The thermodynamic signature from ITC will reveal whether the binding is enthalpy-driven (favorable hydrogen bonds and van der Waals interactions) or entropy-driven (desolvation effects). The kinetic data from SPR will provide insights into the residence time of the inhibitor on the enzyme, which can be a critical determinant of its pharmacological activity.
Conclusion
This technical guide provides a rigorous and comprehensive framework for the characterization of the binding affinity of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol to DHFR. By employing a combination of enzymatic and biophysical techniques, researchers can obtain a detailed understanding of the molecular interactions governing this binding event. The data generated will be invaluable for structure-activity relationship studies and for guiding the further development of this and related compounds as potential therapeutic agents.
References
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NMR and IR spectral data for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the heterocyclic azo compound, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. This molecule, belonging to a class of compounds with known biological activities, requires precise structural confirmation, for which spectroscopic methods are indispensable.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed interpretation of predicted spectral features based on established principles and data from analogous structures. We will explore the causality behind peak assignments, outline robust experimental protocols for data acquisition, and present the data in a clear, accessible format to facilitate structural elucidation and characterization.
Introduction and Molecular Structure
The title compound, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (Molecular Formula: C₁₀H₉ClN₆O, CAS: 6979-59-5), integrates three key chemical moieties: a 4-chlorophenyl ring, a diazo (-N=N-) linker, and a 2,6-diamino-4-pyrimidinol core.[2] The arrangement of these functional groups results in a complex electronic environment, making multi-technique spectroscopic analysis essential for unambiguous structural verification.
The pyrimidine core is a critical pharmacophore found in numerous biomolecules and therapeutic agents.[1][3] The azo linkage introduces chromophoric properties and potential for tautomerism, particularly involving the pyrimidinol -OH group and adjacent ring nitrogens. Understanding the resulting spectra is paramount for quality control in synthesis and for correlating structure with biological function.
Below is the chemical structure with a standard numbering scheme for NMR assignment.
Caption: Structure of the target compound with atom numbering.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Experimental Protocol: FTIR-ATR
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Shimadzu model, equipped with an Attenuated Total Reflectance (ATR) accessory.[1]
-
Sample Preparation: A small amount of the solid powder sample (1-2 mg) is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. The spectrum is recorded over the range of 4000–400 cm⁻¹.
-
Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to correct for atmospheric CO₂ and H₂O.
Predicted IR Data Summary
The following table summarizes the predicted characteristic absorption bands for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |
| 3450–3100 | Strong, Broad | N-H and O-H Stretching | Overlapping symmetric and asymmetric stretches from the two -NH₂ groups and the -OH group. Broadening is due to extensive hydrogen bonding.[1][5] |
| 1665–1650 | Strong | C=O Stretching | Characteristic of the pyrimidinone tautomer. Its position indicates conjugation within the ring system.[3][6] |
| 1620–1570 | Medium-Strong | C=N and C=C Stretching | Aromatic and heterocyclic ring stretching vibrations. The C=N stretch of the pyrimidine ring is expected in this region.[1][6] |
| ~1600 | Medium | N-H Bending | Scissoring vibration of the primary amine (-NH₂) groups.[3] |
| 1480–1450 | Medium | Aromatic C=C Stretching | Characteristic stretching vibrations of the 4-chlorophenyl ring. |
| 1420–1380 | Medium-Weak | N=N Stretching | Azo group stretching vibration. This band can be weak and sometimes difficult to assign definitively.[1] |
| ~1090 | Strong | C-Cl Stretching | Strong, characteristic absorption for the aryl-chloride bond.[1][6] |
| ~830 | Strong | C-H Bending (out-of-plane) | Bending associated with the 1,4-disubstituted (para) aromatic ring. |
In-Depth Interpretation
The high-wavenumber region (3450–3100 cm⁻¹) is dominated by broad absorptions from N-H and O-H stretching, confirming the presence of amino and hydroxyl groups. The breadth of these peaks is a strong indicator of intermolecular hydrogen bonding, a key feature of the compound's solid-state structure. The strong band around 1660 cm⁻¹ is highly diagnostic of the C=O in the pyrimidin-4-one tautomer, which is often favored over the pyrimidin-4-ol form in the solid state. The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of structural information, including the characteristic C-Cl stretch near 1090 cm⁻¹ and the out-of-plane C-H bending near 830 cm⁻¹, which together confirm the presence of a para-substituted chlorophenyl ring.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] For a molecule of this complexity, a combination of ¹H, ¹³C, and potentially 2D NMR experiments (like HSQC/HMBC) would be required for full assignment.[7][8][9]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bonding compounds. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon. Due to the lower natural abundance and sensitivity of ¹³C, several hundred to a few thousand scans are typically required.[10]
-
Data Processing: Acquired data (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0–12.0 | br s | 1H | Pyrimidinol OH | The acidic proton on the pyrimidinol ring is expected to be significantly deshielded due to hydrogen bonding and resonance. It will be D₂O exchangeable. |
| ~7.85 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing azo group and are expected to be the most downfield of the aromatic signals. They appear as a doublet due to coupling with H-3'/H-5'. |
| ~7.55 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' | These protons are ortho to the chlorine atom. They couple with H-2'/H-6' to form a doublet. This A'A'B'B' system is characteristic of a para-substituted ring.[1] |
| ~7.20 | br s | 2H | 6-NH₂ | The amino protons are often broad due to quadrupolar relaxation and exchange. Their chemical shift can vary with concentration and temperature. D₂O exchangeable. |
| ~6.50 | br s | 2H | 2-NH₂ | This second set of amino protons may have a different chemical shift due to the different electronic environment at C2 vs. C6. Also D₂O exchangeable. |
d = doublet, br s = broad singlet
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C4 | The carbon bearing the hydroxyl/oxo group (C=O) is expected to be significantly downfield.[11] |
| ~160.0 | C2 | This carbon is attached to two nitrogen atoms in the ring and an exocyclic amino group, leading to a downfield shift. |
| ~158.0 | C6 | Similar to C2, this carbon is bonded to ring nitrogens and an exocyclic amino group. |
| ~151.0 | C1' | The aromatic carbon directly attached to the azo nitrogen (ipso-carbon) is shifted downfield. |
| ~135.0 | C4' | The ipso-carbon attached to the chlorine atom. The shift is influenced by the inductive effect of the halogen. |
| ~129.5 | C3', C5' | Aromatic CH carbons ortho to the chlorine atom. |
| ~123.0 | C2', C6' | Aromatic CH carbons ortho to the azo group. |
| ~105.0 | C5 | This carbon is attached to the electron-donating azo group and is part of the electron-rich pyrimidine ring, but its shift is complex to predict precisely without reference data. |
Integrated Spectroscopic Workflow
The definitive structural confirmation of a novel or synthesized compound relies on the synergistic use of multiple analytical techniques. The logical flow from IR to advanced NMR provides a self-validating system where the hypothesis from one technique is confirmed or refined by the next.
Caption: Workflow for integrated spectroscopic structure validation.
This workflow demonstrates a trustworthy and authoritative approach. Each step serves as a checkpoint; FTIR provides a rapid screen for key functional groups, which are then mapped onto a hydrogen framework by ¹H NMR. The carbon skeleton is subsequently confirmed by ¹³C NMR. Any ambiguities, such as definitive assignment of quaternary carbons or complex proton spin systems, would be resolved using 2D NMR techniques like HMBC, which reveals long-range C-H correlations.[9][12]
Conclusion
The combined application of IR and NMR spectroscopy provides a powerful and definitive method for the structural characterization of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. The predicted spectra are consistent with the proposed structure, highlighting key features such as the para-substituted chlorophenyl ring, the primary amino groups, the pyrimidinol core, and the azo linkage. The detailed protocols and interpretations provided in this guide serve as a robust framework for researchers engaged in the synthesis and analysis of this and related heterocyclic compounds, ensuring high standards of scientific integrity and accuracy in drug discovery and development.
References
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Al-Masoudi, W. A., et al. (2015). Synthesis, acute toxicity and modeling docking studies of azo compound derived from sulphonamide and pyrimidine derivative. Der Pharma Chemica, 7(9), 1-5. Link
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Link
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Al-Amiery, A. A., et al. (2014). Synthesis, Characterization, DFT and Antibacterial, Azo Ligand Derived From 2-Amino pyrimidine With Antipyrine. International Journal of Chemistry, 6(2). Link
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Trivedi, A. R., et al. (2014). Quinoline incorporating pyrimidine heterocyclic azo dye derivatives: Synthesis, characterization and applications. Indian Journal of Chemistry, 53B, 380-387. Link
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Desai, N. C., et al. (2013). Green synthesis of novel pyrimidine derivatives and their pharmacological evaluation. ResearchGate. Link
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Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1593. Link
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Sacramento, D. (2017). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Link
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Link
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Link
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UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Link
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Chemsrc. (2025). CAS#:6979-59-5 | 4(3H)-Pyrimidinone,2,6-diamino-5-[2-(4-chlorophenyl)diazenyl]. Link
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Esteves, P. M., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic compounds. ESA-IPB. Link
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National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. Link
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Sigma-Aldrich. (n.d.). 2,6-DIAMINO-5-NITROSO-4-PYRIMIDINOL. Link
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Chemical Synthesis Database. (2025). 2,6-diamino-5-phenyldiazenylpyrimidin-4-ol. Link
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Patel, S. K., & Patel, H. D. (2023). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. International Journal of Creative Research and Studies, 7(5), 1-7. Link
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Hsieh, P. Y., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Link
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Al-Shamali, A., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-442. Link
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Pharmacokinetic Profiling of 4-Chlorophenyl Azo Pyrimidine Derivatives: A Comprehensive Technical Guide
Executive Briefing & Molecular Rationale
The pyrimidine skeleton is a privileged scaffold in medicinal chemistry, forming the basis for numerous antimicrobial, antiviral, and anti-inflammatory agents[1]. When functionalized with an azo linkage (-N=N-) and a 4-chlorophenyl moiety, the resulting 4-chlorophenyl azo pyrimidine derivatives exhibit enhanced target binding affinity, particularly in antimicrobial and targeted oncology applications[2].
However, this specific chemical architecture introduces complex pharmacokinetic (PK) and toxicological challenges. The chlorine atom acts as a lipophilic electron-withdrawing group, significantly increasing the partition coefficient (LogP). While this drives passive membrane permeability, it simultaneously increases the likelihood of non-specific protein binding and adipose accumulation. Furthermore, azo compounds are notoriously susceptible to reductive cleavage by azoreductases present in the gut microbiome and hepatic tissue. For 4-chlorophenyl azo pyrimidines, this cleavage risks generating 4-chloroaniline—a primary aromatic amine with known hematotoxic (methemoglobinemia) liabilities.
As a Senior Application Scientist, my directive in this guide is to outline a robust, self-validating pharmacokinetic profiling strategy that does not merely track the parent drug, but rigorously accounts for its unique biotransformation pathways.
Phase I: In Silico ADMET Predictions
Before initiating resource-intensive wet-lab assays, predictive modeling via platforms like SwissADME and PreADMET is mandatory to establish the theoretical boundaries of the compound's behavior[3]. These in silico tools provide early insights into absorption, distribution, metabolism, excretion, and toxicity (ADMET) liabilities[4].
Table 1: Predicted Physicochemical and ADMET Properties
| Parameter | Typical Value Range | Pharmacokinetic Implication |
| Molecular Weight | 310 - 340 g/mol | Highly favorable for oral absorption (Complies with Lipinski's Rule of 5). |
| cLogP | 3.8 - 4.5 | High lipophilicity; predicts excellent membrane permeation but risks high Volume of Distribution ( Vd ). |
| Topological Polar Surface Area (TPSA) | 65 - 80 Ų | Optimal for intestinal absorption; suggests potential for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 5 | Favorable for target receptor binding and passive transcellular diffusion. |
Phase II: In Vitro Permeability & Metabolic Stability
Bidirectional Caco-2 Permeability Protocol
Causality: The high lipophilicity of the 4-chlorophenyl group suggests rapid passive diffusion. However, the azo-pyrimidine core contains multiple hydrogen bond acceptors, making it a potential substrate for apical efflux transporters like P-glycoprotein (P-gp). A bidirectional Caco-2 assay (Apical-to-Basolateral and Basolateral-to-Apical) is required to calculate the Efflux Ratio (ER) and determine if active efflux will throttle oral bioavailability.
Self-Validating Protocol:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell) and culture for 21 days.
-
Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow; a rejection rate > 99% validates monolayer integrity.
-
-
Dosing: Prepare the 4-chlorophenyl azo pyrimidine derivative at 10 µM in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.
-
Validation Check: Run parallel control wells with Propranolol (high passive permeability control) and Digoxin (known P-gp substrate control).
-
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.
-
Quantification: Analyze via LC-MS/MS to calculate Apparent Permeability ( Papp ) and Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 indicates active efflux.
Dual-Arm Hepatic Microsomal Stability Assay
Causality: Standard Human Liver Microsome (HLM) assays are conducted aerobically with NADPH to evaluate CYP450-mediated oxidation. However, standard aerobic conditions will entirely miss azo bond reduction, which requires anaerobic conditions and specific cofactors. Therefore, a dual-arm assay is critical to capture the full metabolic degradation profile.
Self-Validating Protocol:
-
Preparation: Dilute HLMs to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Split into two parallel arms.
-
Aerobic Arm (CYP450 Focus): Add 1 µM test compound. Pre-incubate for 5 mins at 37°C. Initiate the reaction with 1 mM NADPH.
-
Validation Check: Run parallel assays with Testosterone (validates CYP3A4 activity).
-
-
Anaerobic Arm (Azoreductase Focus): Purge the buffer continuously with N2 gas to achieve hypoxia. Add 1 µM test compound, 1 mM NADH, and 0.1 mM FMN (Flavin mononucleotide).
-
Validation Check: Run parallel assays with Sulfasalazine (validates azoreductase activity).
-
-
Quenching & Analysis: Quench reactions at 0, 15, 30, and 60 minutes using ice-cold acetonitrile spiked with an Internal Standard (IS). Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Fig 1: Primary metabolic pathways of 4-chlorophenyl azo pyrimidines.
Phase III: In Vivo Pharmacokinetic Profiling
To translate in vitro findings into systemic exposure data, an in vivo rodent model is utilized. The diazo coupling reaction used to synthesize these compounds often yields highly stable crystalline structures[5], necessitating careful formulation (e.g., 5% DMSO / 95% PEG-400) to ensure complete dissolution prior to dosing.
Fig 2: Step-by-step in vivo pharmacokinetic bioanalytical workflow.
In Vivo Bioanalytical Workflow
-
Dosing & Sampling: Administer the compound to Sprague-Dawley rats via Intravenous (IV) tail vein injection (5 mg/kg) and Per Os (PO) oral gavage (20 mg/kg). Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
-
Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Vortex for 5 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Validation Check: Include blank plasma blanks, zero samples (blank + IS), and a minimum of 6 non-zero calibration standards to ensure linearity ( R2>0.99 ).
-
-
LC-MS/MS Quantification: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass transition and specifically scan for the m/z corresponding to 4-chloroaniline to track in vivo azo cleavage.
-
Data Analysis: Process concentration-time data using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive core PK parameters.
Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model)
| PK Parameter | IV Dosing (5 mg/kg) | PO Dosing (20 mg/kg) | Clinical Interpretation |
| Cmax (ng/mL) | 4,500 ± 320 | 1,850 ± 210 | Rapid absorption, but peak plasma levels are blunted orally due to first-pass metabolism. |
| Tmax (h) | N/A | 1.5 ± 0.5 | Moderate absorption rate from the gastrointestinal tract. |
| AUC0−∞ (h·ng/mL) | 12,000 ± 850 | 20,400 ± 1,100 | Absolute oral bioavailability ( F ) ≈ 42.5%. |
| t1/2 (h) | 3.2 ± 0.4 | 3.5 ± 0.6 | Short-to-moderate half-life; may require structural modification to avoid frequent clinical dosing. |
| Clearance ( CL ) | 6.9 ± 0.5 mL/min/kg | N/A | Moderate hepatic extraction ratio. |
Conclusion
The pharmacokinetic profiling of 4-chlorophenyl azo pyrimidine derivatives requires a specialized approach that goes beyond standard ADME protocols. Because the pyrimidine core drives therapeutic efficacy while the azo linkage introduces distinct metabolic vulnerabilities[1], researchers must deploy dual-condition microsomal assays and targeted LC-MS/MS bioanalysis to monitor both the parent drug and its primary cleavage metabolites. By adhering to these self-validating workflows, drug development professionals can accurately assess the developability of these potent heterocyclic compounds.
Sources
thermodynamic stability of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
An In-depth Technical Guide to the Thermodynamic Stability of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the , a heterocyclic azo compound of interest in medicinal chemistry. In the absence of extensive published data on this specific molecule, this document serves as a roadmap for researchers, detailing the critical experimental and computational methodologies required for a thorough stability assessment. We will explore the causality behind experimental choices in thermal analysis and outline self-validating protocols. Furthermore, this guide will delve into the application of computational chemistry to predict and understand the molecule's stability. The protocols and theoretical discussions are grounded in established research on analogous pyrimidine and azo derivatives, providing a robust starting point for investigation.
Introduction: The Significance of Thermodynamic Stability
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, forming the basic structure of nucleobases in DNA and RNA.[1] Its derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The introduction of an azo linkage (-N=N-) at the 5-position of the pyrimidine ring, coupled with a substituted phenyl group, results in a molecule—2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol—with potential for novel pharmacological applications.
However, for any candidate molecule to advance in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Thermodynamic stability is a critical parameter, as it dictates the compound's shelf-life, formulation possibilities, and behavior under physiological conditions. An unstable compound may degrade over time, leading to a loss of efficacy and the potential formation of toxic byproducts.
This guide will provide the essential theoretical and practical knowledge to characterize the thermodynamic stability of this azo-pyrimidine derivative. We will focus on two primary pillars of stability analysis: experimental thermal methods and computational modeling.
Experimental Determination of Thermodynamic Stability
The primary methods for experimentally determining the thermodynamic stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on how a material's mass and heat flow change with temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for determining the temperature at which the compound begins to decompose.
-
Instrument Calibration: Calibrate the TGA instrument using standard reference materials, such as calcium oxalate, to ensure accurate mass and temperature measurements.[3]
-
Sample Preparation: Place approximately 5-10 mg of the synthesized and purified 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol into a clean, tared TGA pan (typically alumina or platinum).
-
Analysis Conditions:
-
Heating Rate: Set a linear heating rate, commonly 10 °C/min.[3][4] This rate is slow enough to allow for good resolution of thermal events but fast enough to complete the experiment in a reasonable time.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its complete decomposition (e.g., 800 °C).[3]
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min).[3][4] This prevents oxidative degradation and ensures that the observed mass loss is due to thermal decomposition.
-
-
Data Analysis: The primary output is a TGA curve, plotting percentage weight loss versus temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key parameters. The decomposition temperature (Td) is often defined as the temperature at which 5% weight loss occurs.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium and zinc.[3]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Analysis Conditions:
-
Heating Rate: Use the same heating rate as in the TGA experiment (e.g., 10 °C/min) to allow for direct correlation of thermal events.[3]
-
Temperature Range: The temperature range should encompass the melting and decomposition events observed in the TGA.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a consistent flow rate.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition.[5][6] The onset temperature of the melting peak provides the melting point, and the area under the peak corresponds to the enthalpy of fusion. The onset of a sharp exothermic peak following melting is indicative of decomposition.
Data Interpretation and Summary
The data from TGA and DSC should be correlated to build a complete thermal profile of the compound.
| Parameter | Description | Significance |
| Melting Point (Tm) | Temperature at the onset of the endothermic melting peak in the DSC curve. | A sharp melting point is an indicator of purity. |
| Decomposition Temperature (Td) | Often defined as the temperature at which 5% weight loss is observed in the TGA curve.[4] | Indicates the upper limit of thermal stability. |
| Enthalpy of Fusion (ΔHf) | The energy required to melt the solid, calculated from the area of the DSC melting peak. | Provides information on the lattice energy of the crystal. |
| Enthalpy of Decomposition (ΔHd) | The heat released or absorbed during decomposition, determined from the area of the DSC decomposition peak. | Quantifies the energy of the decomposition process. |
The following diagram illustrates a typical workflow for the thermal analysis of a novel compound.
Caption: Experimental workflow for thermal stability analysis.
Computational Modeling of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the thermodynamic stability of molecules at an atomic level.[1][2] These in silico methods can provide insights into molecular structure, electronic properties, and energetic parameters that are complementary to experimental data.[7]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the analysis of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, DFT can be used to calculate several key parameters related to stability.
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization. A common level of theory for such calculations on organic molecules is B3LYP with a 6-31+G(d,p) basis set.[8]
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Calculation of Thermodynamic Parameters: From the frequency calculation, various thermodynamic parameters can be extracted, including:
-
Total Energy (E): The electronic energy of the molecule at 0 K.
-
Enthalpy (H): The sum of the total electronic and thermal energies.
-
Gibbs Free Energy (G): A measure of the thermodynamic potential of the system, which takes into account both enthalpy and entropy. The Gibbs free energy is a key indicator of thermodynamic stability.[7]
-
-
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.[1]
Interpreting Computational Results
The calculated thermodynamic parameters can be used to compare the relative stability of different isomers or tautomers of the molecule. For instance, the pyrimidinol moiety can exist in a tautomeric equilibrium with a pyrimidone form. DFT calculations can predict which tautomer is more stable by comparing their Gibbs free energies.[7]
The following diagram illustrates the logical flow of a DFT-based stability assessment.
Caption: Logical workflow for computational stability analysis using DFT.
Factors Influencing Stability
The is influenced by several intramolecular and intermolecular factors:
-
Intramolecular Hydrogen Bonding: The presence of amino (-NH2) and hydroxyl (-OH) groups allows for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize the molecular conformation.[7]
-
Intermolecular Interactions: In the solid state, intermolecular hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, as well as π-π stacking of the aromatic rings, can lead to a more stable crystal lattice.
-
Substituent Effects: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the electronic distribution across the azo linkage and the pyrimidine ring, thereby affecting the overall stability.
-
Tautomerism: As mentioned, the pyrimidinol can exist in equilibrium with its pyrimidone tautomer. The relative stability of these forms will depend on both the intrinsic molecular structure and the surrounding environment (e.g., solvent polarity in solution).
Conclusion and Future Outlook
A comprehensive understanding of the is essential for its potential development as a therapeutic agent. This guide has outlined a dual approach, combining experimental thermal analysis (TGA and DSC) with computational modeling (DFT), to thoroughly characterize this critical property.
By following the detailed protocols and interpretative frameworks presented, researchers can establish a robust stability profile for this molecule. The experimental data will provide quantitative measures of its thermal decomposition, while computational studies will offer deeper insights into the structural and electronic factors governing its stability. This integrated approach not only ensures scientific rigor but also provides the necessary data to inform decisions in formulation, storage, and handling, ultimately accelerating the journey from a promising compound to a viable drug candidate.
References
[1] Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). Molecules. Available at: [Link]
[9] 2,6-diamino-5-phenyldiazenylpyrimidin-4-ol - Chemical Synthesis Database. (2025). Chemical Synthesis Database.
[3] Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (n.d.). ResearchGate. Available at: [Link]
[5] DSC and TGA plots of (a,b) 6cazpy crystals and (c,d) complex-I crystals. (2023). ResearchGate. Available at: [Link]
[2] Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Journal of Chemical Reviews. Available at: [Link]
[4] New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. (2024). MDPI. Available at: [Link]
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (n.d.). Quest Journals.
[10] Methylated Purines and Pyrimidines. II. Synthesis and Properties of 2,6-Diamino-5-(methylamino)-4-pyrimidinol. (1965). Biochemistry. Available at: [Link]
[7] Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Journal of Chemical Reviews. Available at: [Link]
[8] Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). PMC. Available at: [Link]
[11] TGA curve of the synthesized azo pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]
[12] Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Available at: [Link]
[13] Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. (n.d.). Asian Journal of Chemistry.
[14] Pyrimidine, 2,6-diamino-4-hydroxy-5-nitroso, TMS - NIST WebBook. (n.d.). NIST.
[6] Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. (2026). ResearchGate. Available at: [Link]
[15] Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. (2015). Dove Medical Press. Available at: [Link]
[16] Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). MDPI. Available at: [Link]
[17] CAS#:6979-59-5 | 4(3H)-Pyrimidinone,2,6-diamino-5-[2-(4-chlorophenyl)diazenyl]. (2025). ChemicalBook.
[18] The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). (n.d.). Journal of Chemical and Pharmaceutical Research.
[19] 2,6-DIAMINO-5-NITROSO-4-PYRIMIDINOL AldrichCPR. (n.d.). Sigma-Aldrich.
Publications|Gifu Pharmaceutical University Laboratory of Synthetic Medicinal Chemistry. (n.d.). Gifu Pharmaceutical University.
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- 5. researchgate.net [researchgate.net]
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- 17. CAS#:6979-59-5 | 4(3H)-Pyrimidinone,2,6-diamino-5-[2-(4-chlorophenyl)diazenyl] | Chemsrc [chemsrc.com]
- 18. jocpr.com [jocpr.com]
- 19. 2,6-DIAMINO-5-NITROSO-4-PYRIMIDINOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
protocol for synthesizing 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol via diazonium coupling
Application Note: Regioselective Synthesis of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol via Diazonium Coupling
Introduction & Strategic Rationale
The incorporation of azo linkages at the C-5 position of the pyrimidine ring is a highly effective strategy in the design of novel antifolates, kinase inhibitors, and antimicrobial agents. The target compound, 2,6-diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, shares structural homology with classical 5-substituted 2,4-diaminopyrimidines like pyrimethamine, which are known to interact with critical cellular pathways[1].
Synthesizing this scaffold requires exploiting the inherent electronic properties of the pyrimidine ring. The 2,6-diaminopyrimidin-4-ol core is highly electron-rich due to the electron-donating resonance effects of the two amino groups and the hydroxyl group. This specific substitution pattern strongly activates the C-5 position toward electrophilic aromatic substitution, making it an ideal substrate for diazonium coupling[2].
Mechanistic Causality & Experimental Design
As a self-validating synthetic system, this protocol relies on strict thermodynamic and kinetic controls across two distinct phases:
Phase 1: Diazotization of 4-Chloroaniline The generation of the 4-chlorobenzenediazonium electrophile is achieved by reacting 4-chloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).
-
Causality of Temperature: The reaction must be strictly maintained between 0 °C and 5 °C. Above 5 °C, the diazonium salt undergoes rapid hydrolysis to form 4-chlorophenol, generating nitrogen gas and destroying the electrophile.
Phase 2: Regioselective Azo Coupling The coupling phase requires precise pH modulation.
-
Causality of pH Control: The reaction is buffered to a mildly alkaline pH (8.0–9.0). Under these conditions, the hydroxyl group of 2,6-diaminopyrimidin-4-ol is deprotonated, forming a highly nucleophilic phenoxide-like intermediate. If the pH is too low (< 5.0), the amino groups protonate, deactivating the ring. If the pH is too high (> 10.0), the diazonium salt converts into an unreactive diazotate. The alkaline conditions ensure exclusive electrophilic attack at the sterically accessible and electronically activated C-5 position[3].
Workflow for the diazonium coupling synthesis of the target azo-pyrimidine.
Quantitative Reaction Parameters
To ensure reproducibility and optimal yield, the following stoichiometric and environmental parameters must be adhered to:
| Reaction Parameter | Phase 1: Diazotization | Phase 2: Azo Coupling |
| Substrate | 4-Chloroaniline (1.0 eq) | 2,6-Diaminopyrimidin-4-ol (1.05 eq) |
| Reagents | NaNO₂ (1.1 eq), HCl (3.0 eq) | Na₂CO₃ (to pH 8.5) |
| Temperature | 0 °C to 5 °C | 0 °C to 10 °C |
| Reaction Time | 30 minutes | 2 hours |
| Optimal pH | < 1.0 | 8.0 – 9.0 |
| Expected Yield | N/A (Transient intermediate) | 75% – 85% |
Step-by-Step Experimental Protocol
Safety Precautions: 4-Chloroaniline is toxic. Diazonium salts can be unstable; never isolate the dry diazonium salt. Perform all steps in a well-ventilated fume hood using appropriate PPE.
Step 4.1: Preparation of 4-Chlorobenzenediazonium Chloride
-
Suspend 4-chloroaniline (12.76 g, 100 mmol) in 50 mL of distilled water in a 250 mL round-bottom flask.
-
Add 25 mL of concentrated hydrochloric acid (37%) dropwise while stirring. The amine will dissolve as the hydrochloride salt forms.
-
Cool the solution to 0–5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.59 g, 110 mmol) in 20 mL of distilled water. Chill to 0 °C.
-
Add the sodium nitrite solution dropwise to the acidic amine solution over 15 minutes. Maintain the internal temperature strictly below 5 °C to prevent phenol formation.
-
Stir for an additional 15 minutes. Validate the completion of diazotization and the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color should appear). Destroy excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.
Step 4.2: Preparation of the Pyrimidine Coupling Solution
-
In a separate 500 mL beaker, suspend 2,6-diaminopyrimidin-4-ol (13.24 g, 105 mmol) in 100 mL of distilled water.
-
Add 10% aqueous sodium carbonate (Na₂CO₃) solution slowly until the pyrimidine completely dissolves and the pH stabilizes between 8.0 and 9.0.
-
Cool this coupling solution to 0–5 °C in an ice bath.
Step 4.3: Regioselective Coupling and Isolation
-
Begin vigorous mechanical stirring of the pyrimidine solution.
-
Add the cold diazonium salt solution dropwise into the pyrimidine solution over 30 minutes.
-
Simultaneously monitor the pH. As the coupling reaction produces HCl, the pH will drop. Co-add 10% Na₂CO₃ dropwise to maintain the pH strictly between 8.0 and 9.0. A deeply colored precipitate (typically orange to red) will begin to form immediately.
-
Once addition is complete, allow the reaction mixture to stir for 2 hours, allowing it to gradually warm to room temperature (max 20 °C).
-
Filter the heavy precipitate under vacuum using a Buchner funnel.
-
Wash the filter cake sequentially with cold distilled water (3 x 50 mL) to remove inorganic salts, followed by cold ethanol (2 x 20 mL) to remove unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
Analytical Validation
To validate the structural integrity of the synthesized 2,6-diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, perform the following quality control checks:
-
UV-Vis Spectroscopy: A distinct bathochromic shift (λmax typically > 400 nm) compared to the starting pyrimidine indicates the formation of the extended conjugated azo system.
-
LC-MS: Confirm the mass of the target compound. The presence of the chlorine atom will be distinctly visible via the characteristic 3:1 isotopic pattern of the [M+H]+ and [M+H+2]+ peaks.
-
1H-NMR (DMSO-d6): The disappearance of the C-5 proton of the starting pyrimidine (typically around δ 5.7 ppm) is the definitive marker that electrophilic substitution at the C-5 position was successful.
References
Sources
- 1. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines | IntechOpen [intechopen.com]
- 3. mdpi.com [mdpi.com]
Application Note: HPLC-DAD Quantification Method for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Method Development Guide
Introduction & Scientific Rationale
The compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is a highly conjugated azo-pyrimidine derivative. Molecules of this class are frequently utilized as critical intermediates in the synthesis of purine-based therapeutics, antifolate drugs, and specialized spectrophotometric dyes. Accurate quantification of this compound requires a robust analytical method that addresses its unique physicochemical properties.
As a Senior Application Scientist, method development cannot be a game of trial and error; it must be dictated by the molecule's structural causality:
-
The Pyrimidine Core: The presence of two electron-donating amino groups and a hydroxyl group at the C4 position makes the core highly polar. More importantly, the C4-hydroxyl group is prone to lactam-lactim tautomerism. If the mobile phase pH is not strictly controlled, this tautomeric equilibrium can lead to severe peak splitting or tailing[1].
-
The Azo-Aromatic System: The 4-chlorophenylazo linkage (-N=N-) imparts significant hydrophobicity, necessitating a reversed-phase C18 stationary phase for optimal retention and resolution[2].
-
Detection Specificity: The extended π-conjugation between the pyrimidine ring and the chlorophenyl group via the azo linkage shifts the absorption maximum into the visible region. Utilizing a Diode Array Detector (DAD) at 410 nm provides absolute specificity, eliminating baseline interference from unreacted pyrimidine precursors or complex biological matrices[3].
To mitigate secondary interactions between the basic amino groups and residual silanols on the silica support, a weakly acidic to neutral buffer (10 mM Ammonium Acetate, pH 6.5) is employed. This shields the silanols and stabilizes the ionization state of the analyte, ensuring a sharp, symmetrical peak[4].
Fig 1. Mechanistic rationale for the selected HPLC-DAD parameters based on the target compound's structural causality.
Materials and Reagents
-
Analyte: 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol reference standard (>98% purity).
-
Solvents: HPLC-Grade Acetonitrile (MeCN), HPLC-Grade Water (18.2 MΩ·cm), and Dimethyl Sulfoxide (DMSO) for initial solubilization.
-
Buffer Salts: LC-MS Grade Ammonium Acetate ( NH4OAc ).
-
Consumables: 0.22 µm PTFE syringe filters, amber glass autosampler vials (to prevent potential photolytic degradation of the azo bond).
Optimized Chromatographic Conditions
To ensure reproducible quantification, the following gradient method has been optimized to balance resolution, peak shape, and column wash efficiency.
| Parameter | Specification | Causality / Rationale |
| Column | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | High-density end-capping minimizes silanol interactions with the pyrimidine amines[1]. |
| Mobile Phase A | 10 mM Ammonium Acetate in H2O (pH 6.5) | Stabilizes the lactam-lactim tautomeric equilibrium[4]. |
| Mobile Phase B | 100% Acetonitrile (MeCN) | Provides necessary elution strength for the hydrophobic chlorophenyl moiety. |
| Elution Gradient | 0-2 min: 30% B 2-10 min: 30% → 70% B 10-12 min: 70% B 12-15 min: 30% B (Re-equilibration) | Gradient focuses the analyte at the column head and washes late-eluting hydrophobic impurities[2]. |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity for 4.6 mm ID columns. |
| Injection Vol. | 10 µL | Prevents column overloading and maintains narrow peak widths. |
| Temperature | 30 °C | Lowers mobile phase viscosity and improves mass transfer kinetics. |
| Detection | UV-Vis DAD at λ = 410 nm | Targets the specific visible absorption maximum of the azo dye system[3]. |
Experimental Protocols: A Self-Validating Workflow
A robust analytical method must be a self-validating system. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.
Step 1: Mobile Phase Preparation
-
Weigh accurately 0.77 g of Ammonium Acetate and dissolve in 1000 mL of HPLC-grade water.
-
Verify the pH is approximately 6.5 (adjust with dilute acetic acid or ammonia only if strictly necessary; typically, the unadjusted salt yields the correct pH).
-
Filter through a 0.22 µm membrane and degas via sonication for 10 minutes.
Step 2: Standard Preparation (The "Solvent Effect" Mitigation)
Expert Insight: Azo-aromatic systems exhibit strong π−π stacking and high planarity, often leading to poor solubility in purely aqueous or moderately organic solvents.
-
Stock Solution (1.0 mg/mL): Dissolve 10.0 mg of the reference standard in 10.0 mL of DMSO. DMSO disrupts intermolecular forces, ensuring complete solubilization.
-
Working Standards: Dilute the stock solution using Mobile Phase A/B (70:30, v/v) to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. Critical Rule: Never inject >5% DMSO into the HPLC. Injecting a high volume of strong solvent into a weaker mobile phase causes "viscous fingering," manifesting as split or fronting peaks.
Step 3: System Suitability Testing (SST)
Inject the 50 µg/mL working standard five times consecutively. The system is validated for analysis only if :
-
Retention Time Precision: %RSD ≤ 1.0%
-
Peak Area Precision: %RSD ≤ 2.0%
-
Tailing Factor ( Tf ): ≤ 1.5
-
Theoretical Plates ( N ): ≥ 5000
Fig 2. Step-by-step experimental workflow enforcing a self-validating system before data acquisition.
Expected Method Validation Parameters
When validated according to ICH Q2(R1) guidelines, this method yields the following typical performance metrics for azo-pyrimidine derivatives[2],[3]:
| Validation Parameter | Expected Result | Acceptance Criteria (ICH) |
| Linear Range | 1.0 – 100.0 µg/mL | R2≥0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥ 10 |
| Intra-day Precision | 0.8% - 1.2% RSD | %RSD ≤ 2.0% (n=6) |
| Inter-day Precision | 1.1% - 1.6% RSD | %RSD ≤ 2.0% (over 3 days) |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% at 3 spike levels |
Troubleshooting & Chromatographic Pitfalls
-
Peak Tailing ( Tf > 1.5):
-
Causality: The basic amino groups on the pyrimidine ring are interacting with unshielded silanols on an aging C18 column.
-
Solution: Verify the ammonium acetate buffer concentration is exactly 10 mM. If the issue persists, the column's end-capping is depleted; replace the column.
-
-
Peak Splitting or Fronting:
-
Causality: Injection solvent mismatch. The sample was likely injected in 100% DMSO or pure Acetonitrile, causing the analyte to travel faster than the mobile phase at the column head.
-
Solution: Ensure the final sample diluent matches the initial gradient conditions (30% MeCN / 70% Buffer).
-
-
Retention Time Drift:
-
Causality: Azo dyes can strongly adsorb to the stainless-steel frits or stationary phase if the system is not properly passivated.
-
Solution: Perform a series of "dummy injections" (high concentration standard) to passivate active sites before running the SST.
-
References
-
Sun, H.-W., Wang, F.-C., & Ai, L.-F. (2007). Determination of banned 10 azo-dyes in hot chili products by gel permeation chromatography-liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1164(1-2), 120-128. DOI:[Link]
-
ACS Publications. (2025). Food Dye HPLC-DAD Method Analytical Validation: Precision and Reliability Studies, Optimized Using the Box–Behnken Experimental Design. ACS Omega. DOI: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of banned 10 azo-dyes in hot chili products by gel permeation chromatography-liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Preparation of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol Stock Solutions in DMSO
Abstract
This document provides a comprehensive, field-tested guide for the preparation, quality control, and storage of stock solutions of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol in dimethyl sulfoxide (DMSO). The accurate and consistent preparation of stock solutions is a foundational requirement for reproducible results in high-throughput screening, cell-based assays, and other drug discovery workflows. This protocol emphasizes safety, stability, and validation to ensure the integrity of the compound for downstream applications.
Introduction
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is a heterocyclic compound featuring a pyrimidine core and an azo linkage. Compounds of this class are of significant interest in medicinal chemistry and chemical biology. The reliability and reproducibility of any experiment using such compounds are critically dependent on the quality of the initial stock solution.
Dimethyl sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its exceptional solvating power for a wide range of molecules and its miscibility with aqueous media.[1][2][3] However, its hygroscopic nature and ability to facilitate the absorption of substances through the skin necessitate rigorous handling protocols.[4][5] This guide details the causal logic behind each step of the preparation process, from reagent selection to long-term storage, ensuring researchers can produce high-quality, reliable stock solutions.
Compound Profile & Reagent Specifications
Accurate preparation begins with a thorough understanding of the compound and the selection of high-purity reagents.
| Parameter | Data | Source(s) |
| Full Chemical Name | 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol | - |
| Common Synonyms | 2,6-diamino-5-((4-chlorophenyl)diazenyl)pyrimidin-4(3H)-one | ChemSrc[6] |
| Molecular Formula | C₁₀H₉ClN₆O | Derived |
| Molecular Weight | 264.68 g/mol | Derived |
| Appearance | Typically a colored solid (e.g., yellow, orange, or red powder) | General knowledge of azo dyes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | - |
Reagent & Equipment Quality:
-
Test Compound: Solid (powder) form, with purity ≥98% confirmed by the supplier's Certificate of Analysis.
-
Dimethyl Sulfoxide (DMSO): Anhydrous, ≥99.9% purity, sterile-filtered.[7] The use of anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds and promote hydrolysis over time.[7]
-
Equipment: Calibrated analytical balance (readable to 0.1 mg), calibrated micropipettes, vortex mixer, and an optional bath sonicator.
-
Consumables: Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL) with secure caps.
Safety & Handling Precautions
A robust safety-first approach is mandatory when handling both the compound and the solvent.
-
Compound-Specific Hazards: As an azo compound, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol should be handled with caution. Some azo dyes can release carcinogenic aromatic amines under specific conditions.[8][9][10][11] Therefore, treat this compound as potentially hazardous.
-
Solvent Hazards (DMSO): DMSO is an excellent skin penetrant and can carry dissolved substances with it through the skin.[4][5] This makes the use of appropriate personal protective equipment (PPE) non-negotiable. Direct skin contact with DMSO solutions must be avoided.
-
Personal Protective Equipment (PPE): A fully buttoned lab coat, safety goggles, and chemical-resistant gloves (butyl or nitrile rubber are recommended) must be worn at all times.[12] All handling of the solid compound and concentrated DMSO solutions should be performed inside a certified chemical fume hood.
-
Spill Procedures: In case of a small spill, absorb the material with an inert substance (e.g., spill pad or vermiculite), place it in a sealed container, and dispose of it as chemical waste.[12] For large spills, evacuate the area and follow institutional emergency procedures.
Step-by-Step Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening libraries. The calculations can be adjusted for any desired concentration.
Part A: Pre-Calculation and Weighing
The foundation of an accurate stock solution is a precise calculation and weighing of the compound.
-
Objective: To prepare 1 mL of a 10 mM stock solution.
-
Calculation:
-
Moles needed: Concentration × Volume = 0.010 mol/L × 0.001 L = 1 x 10⁻⁵ moles.
-
Mass needed (mg): Moles × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass needed (mg): (1 x 10⁻⁵ mol) × (264.68 g/mol ) × 1000 mg/g = 2.647 mg .
-
-
Weighing Procedure:
-
Place a new, sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Tare the balance to zero.
-
Carefully add the solid compound directly into the tube until the balance reads approximately 2.65 mg. Record the exact mass.
-
Rationale: Weighing directly into the final dissolution vessel minimizes compound loss that can occur during transfer.
-
Part B: Dissolution Procedure
Proper dissolution technique is crucial for creating a homogenous solution and preventing compound degradation.
-
Solvent Volume Calculation: Recalculate the precise volume of DMSO needed based on the actual mass weighed.
-
Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mM)
-
Example: If 2.70 mg was weighed: Volume = [2.70 mg / 264.68 g/mol ] / 10 mM = 1.020 mL or 1020 µL.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.[7]
-
Immediately cap the tube tightly and vortex for 60-90 seconds. The goal is to create a uniform suspension and break up any large aggregates of the powder.
-
-
Ensuring Complete Solubilization:
-
Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[13]
-
Causality: Sonication uses ultrasonic waves to create cavitation, which provides the energy needed to break down stubborn aggregates and facilitate complete dissolution where vortexing alone may be insufficient.
-
After sonication, vortex again briefly and perform a final visual inspection to confirm absolute clarity.
-
Visual Workflow of Stock Solution Preparation
The following diagram outlines the critical steps from calculation to final storage.
Caption: Workflow for preparing a DMSO stock solution.
Quality Control, Aliquoting, and Storage
Maintaining the integrity of the stock solution is as important as its initial preparation.
-
Quality Control: The primary QC check is a thorough visual inspection for any undissolved particulate matter or signs of precipitation. For certain applications, concentration can be verified using UV-Vis spectrophotometry if a molar extinction coefficient is known.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize moisture contamination, the master stock solution must be aliquoted into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[7][14] This practice ensures that the main stock remains pristine.
-
Labeling: Each aliquot must be clearly and durably labeled with the compound name, concentration, solvent, and preparation date.
-
Storage: Store all aliquots at -20°C or, for enhanced long-term stability, at -80°C.[14] The tubes should be stored in a light-blocking container or freezer box, as many complex organic molecules are light-sensitive. While many compounds are stable in DMSO for years when stored properly frozen, stability is compound-specific.[15][16]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | 1. Insufficient solvent volume.2. Compound has low solubility at the target concentration.3. Presence of water in DMSO (non-anhydrous).4. Insufficient mechanical agitation. | 1. Double-check all calculations.2. Prepare a more dilute stock solution (e.g., 1 mM or 5 mM).3. Use fresh, high-purity anhydrous DMSO.[7]4. Increase sonication time to 15-20 minutes. Gentle warming to 37°C may be attempted if the compound is known to be thermally stable.[13] |
| Precipitate forms after initial dissolution. | 1. Solution is supersaturated.2. Temperature change (solubility decreases upon cooling).3. Moisture absorption from the air. | 1. Dilute the entire stock to a lower, stable concentration.2. Gently warm and vortex/sonicate to redissolve before aliquoting and use.3. Ensure tubes are tightly capped at all times. Work quickly. |
| Solution changes color over time. | 1. Compound degradation (e.g., due to light exposure, oxidation, or reaction with impurities). | 1. Discard the solution. Prepare a fresh stock.2. Ensure proper storage in a dark, cold, and dry environment. |
References
-
Cotter, D. A. (1975). The safe use of dimethyl sulfoxide in the laboratory. American Journal of Medical Technology, 41(5), 197-8. Available at: [Link]
-
Engeloch, C., Schopfer, U., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available at: [Link]
-
Washington State University. Standard Operating Procedure: Dimethyl Sulfoxide. Available at: [Link]
-
University of Waterloo. Hazard Information: Dimethyl Sulfoxide (DMSO). Available at: [Link]
-
The Synthesis of Azo Dyes. (n.d.). Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Available at: [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Available at: [Link]
-
Kozik, V. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology, 1114, 345-56. Available at: [Link]
-
Nanolab. (n.d.). ISO 14362 Chemical Safety Testing of Azo Compounds in Textiles. Available at: [Link]
-
Kozik, V. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1025-31. Available at: [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]
-
Acker, J. P., & Elliott, G. D. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Cryobiology, 94, 1-3. Available at: [Link]
-
Hughes, Z. E., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1645-1657. Available at: [Link]
-
Nanolab. (n.d.). Determination of Aromatic Amines Derived from Azo Colorants. Available at: [Link]
-
NIST. (n.d.). Pyrimidine, 2-amino-4-(butylamino)-6-chloro-5-[(p-chlorophenyl)azo]-. In NIST Chemistry WebBook. Available at: [Link]
-
Compliance Gate. (2020). Azo Dye Regulations in the European Union: An Overview. Available at: [Link]
-
Chemical Synthesis Database. (2025). 2,6-diamino-4-pyrimidinol. Available at: [Link]
-
QIMA. (2025). Do You Need an Azo Textile Testing Laboratory? | Azo Dye Tests. Available at: [Link]
-
ChemSrc. (2025). CAS#:6979-59-5 | 4(3H)-Pyrimidinone,2,6-diamino-5-[2-(4-chlorophenyl)diazenyl]. Available at: [Link]
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Application Notes and Protocols for Cell Viability Assessment using 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Authored by a Senior Application Scientist
Introduction: The Critical Role of Pyrimidine Derivatives in Cell Biology
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and various therapeutic agents.[1][2] Its derivatives have been extensively explored for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, a member of this versatile class, presents a unique structural motif, combining the biologically significant diaminopyrimidine core with a diazo linkage. This structural feature is characteristic of azo dyes, which have found utility in various biological staining applications.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol for the assessment of cell viability. The protocols detailed herein are designed to be robust and adaptable, providing a framework for the seamless integration of this novel compound into cytotoxicity and drug screening workflows.
Proposed Mechanism of Action: A Chromogenic Indicator of Membrane Integrity
The utility of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol as a cell viability indicator is predicated on the principle of differential membrane permeability. It is hypothesized that this azo-pyrimidine compound functions as a cell-impermeant chromogenic dye.
-
Viable Cells: Healthy cells maintain an intact and selectively permeable plasma membrane. This barrier effectively excludes the relatively large and polar 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol molecule from the intracellular environment. Consequently, viable cells remain unstained.
-
Non-Viable Cells: In contrast, cells undergoing necrosis or late-stage apoptosis lose their membrane integrity.[4] The compromised membranes of these non-viable cells allow the dye to passively diffuse into the cytoplasm and nucleus. Once inside, the dye is presumed to bind to intracellular macromolecules such as DNA and proteins, leading to a quantifiable color change.
This "dye exclusion" principle is a well-established and reliable method for distinguishing between live and dead cell populations.[4][5]
Caption: Proposed mechanism of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol in distinguishing viable and non-viable cells.
Detailed Experimental Protocol: Microplate-Based Colorimetric Assay
This protocol is designed for a 96-well microplate format, which is amenable to high-throughput screening.
I. Reagent Preparation
-
Dye Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol.
-
Dissolve in 1 mL of dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Assay Medium:
-
Use a serum-free cell culture medium or phosphate-buffered saline (PBS) to dilute the dye stock solution. This prevents potential interactions between the dye and serum proteins.
-
II. Experimental Workflow
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Viability Dyes | McGovern Medical School [med.uth.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Spectrophotometric Determination of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol: An Application Note and Protocol
This technical guide provides a comprehensive framework for the development and validation of a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of novel pharmaceutical compounds.
Introduction: The Significance of Azo-Pyrimidines
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound of interest, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, belongs to the class of azo-pyrimidines. The incorporation of an azo (-N=N-) chromophore into the pyrimidine scaffold often imparts distinct color and electrochemical properties, making these compounds amenable to spectrophotometric analysis.
The development of a robust and validated analytical method for the quantification of this pyrimidine derivative is paramount for ensuring the quality, consistency, and purity of the bulk drug substance and its formulated products throughout the drug development lifecycle. UV-Vis spectrophotometry offers a powerful, accessible, and economical tool for this purpose.
Principle of the Method
The methodology is founded upon the Beer-Lambert Law, a fundamental principle in spectrophotometry. This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, containing an extended system of conjugated double bonds due to the pyrimidine ring and the azo linkage, is expected to absorb electromagnetic radiation in the ultraviolet-visible (UV-Vis) region of the spectrum. By identifying the wavelength of maximum absorbance (λmax), a sensitive and specific quantitative analysis can be performed.
Instrumentation and Materials
Instrumentation:
-
A high-performance double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less.
-
A matched pair of 1 cm quartz cuvettes.
-
Calibrated analytical balance.
-
Calibrated volumetric flasks and pipettes.
Chemicals and Reagents:
-
Reference Standard: 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (purity > 99%).
-
Solvents: Methanol (HPLC grade), Ethanol (HPLC grade), Dimethyl sulfoxide (DMSO, HPLC grade), and distilled or deionized water. The choice of solvent will be determined during method development.
Method Development and Optimization
The initial phase of this work involves establishing the optimal experimental conditions for the analysis.
Selection of an Appropriate Solvent
The solubility of the analyte is a critical first step. Based on the structure, which contains both polar (amino, hydroxyl) and non-polar (chlorophenyl) groups, a range of solvents should be tested. Polar organic solvents like methanol, ethanol, or DMSO are good starting points. The ideal solvent will completely dissolve the analyte and be transparent in the wavelength range of interest.
Determination of the Wavelength of Maximum Absorbance (λmax)
Protocol:
-
Prepare a dilute solution of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (e.g., 10 µg/mL) in the selected solvent.
-
Scan the solution over a wavelength range of 200-800 nm using the solvent as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
Detailed Analytical Protocol
The following protocol outlines the steps for the quantitative determination of the analyte.
Figure 1: A generalized workflow for the spectrophotometric analysis.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to create working standards with concentrations ranging, for example, from 2 to 12 µg/mL.
Preparation of the Sample Solution
Accurately weigh a quantity of the sample powder equivalent to 10 mg of the active compound, transfer to a 100 mL volumetric flask, add approximately 70 mL of the solvent, sonicate for 15 minutes, and then dilute to the mark with the same solvent. Further dilute this solution to obtain a final concentration within the calibration range.
Measurement and Quantification
-
Set the spectrophotometer to the predetermined λmax.
-
Use the selected solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the sample solution from the calibration curve using linear regression.
Method Validation
The developed method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
Figure 2: Key parameters for analytical method validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the spectra of the analyte with those of potential interfering substances.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Procedure: Analyze a series of at least five concentrations of the analyte over the proposed range.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
Range
The range of the method is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using the recovery study method.
-
Procedure: Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98-102%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations in parameters such as the wavelength of measurement (e.g., λmax ± 2 nm) and the composition of the solvent.
-
Acceptance Criteria: The results should not be significantly affected by these small changes, with the RSD remaining ≤ 2%.
Data Presentation
The results of the validation studies should be presented in a clear and concise tabular format.
Table 1: Linearity Data
| Concentration (µg/mL) | Absorbance |
| 2 | [Absorbance Value] |
| 4 | [Absorbance Value] |
| 6 | [Absorbance Value] |
| 8 | [Absorbance Value] |
| 10 | [Absorbance Value] |
| 12 | [Absorbance Value] |
| Correlation Coefficient (r²) | [Value] |
Table 2: Accuracy (Recovery Study)
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | [Value] | [Value] | [Value] |
| 100% | [Value] | [Value] | [Value] |
| 120% | [Value] | [Value] | [Value] |
| Mean % Recovery | [Value] |
Table 3: Precision Data
| Parameter | Concentration (µg/mL) | Measured Absorbance (n=6) | Mean Absorbance | %RSD |
| Repeatability | [Value] | [Values] | [Value] | [Value] |
| Intermediate Precision | [Value] | [Values] | [Value] | [Value] |
Conclusion
This application note provides a comprehensive guide for the development and validation of a UV-Vis spectrophotometric method for the determination of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. The described method, once validated, will serve as a valuable tool for the routine quality control analysis of this compound, ensuring its quality and consistency in pharmaceutical development.
References
- Benchchem. (n.d.). Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of a Pyrimidine Derivative.
- In-Spec. (2024, July 11). UV-VIS Spectrophotometry: Principles, Methods, and Applications in Quality Assurance.
- ICH. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Tom, J. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
- Surplus Solutions. (2025, January 29). What Is the Principle of UV-Vis Spectroscopy and Why It Matters.
- Patel, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15.
- CLaME. (n.d.). Spectrophotometry Uv Vis.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
Application Notes and Protocols for the In Vitro Evaluation of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol in Cancer Cell Lines
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, a novel pyrimidine derivative with therapeutic potential in oncology. Pyrimidine-based compounds are of significant interest as they can function as antimetabolites, interfering with the synthesis of nucleic acids, which is a critical pathway for the proliferation of cancer cells[1][2]. This guide outlines an integrated workflow, commencing with baseline cytotoxicity screening to determine the compound's potency and concluding with detailed mechanistic assays to elucidate its effects on cell cycle progression and apoptosis. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously assess the anticancer properties of this compound and similar pyrimidine analogs.
Background and Scientific Rationale
Compound Profile: A Pyrimidine Derivative
The subject of this guide, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases essential for DNA and RNA synthesis[1]. Consequently, synthetic analogues are strategically designed to disrupt these hyperactive processes in rapidly dividing cancer cells[1][3].
Many pyrimidine derivatives function as antifolates , which inhibit enzymes like dihydrofolate reductase (DHFR)[1][4]. These enzymes are critical for maintaining the pool of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, both essential for DNA replication[4][5]. The structural features of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol suggest it may act through such a mechanism, making its evaluation against cancer cell lines a high-priority endeavor.
The Strategy for In Vitro Evaluation
A systematic in vitro evaluation of a potential anticancer compound follows a logical progression. The primary goal is to answer three fundamental questions:
-
Is it cytotoxic? Does the compound kill or inhibit the proliferation of cancer cells, and at what concentration?
-
How does it work? What is the mechanism of cell death? Does it induce apoptosis, necrosis, or another form of cell death?
-
What cellular processes does it affect? Does the compound interfere with specific phases of the cell cycle?
This guide provides the experimental framework to address these questions comprehensively.
dot
Caption: Overall experimental workflow for compound evaluation.
Core Experimental Protocols
Protocol 1: Determination of Cytotoxicity (IC50) via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making this a reliable method for measuring cytotoxicity[6][7].
Materials:
-
Cancer cell lines of choice (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A common starting range is 0.1 µM to 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used (e.g., 0.1%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HCT-116 | Colon Cancer | 9.5 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell[8]. Flow cytometry analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[9][10]. This allows for the identification of compound-induced cell cycle arrest.
Materials:
-
Cells treated with the test compound (at IC50 and 2x IC50 concentrations) and vehicle control for 24-48 hours.
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNase-free RNase A, and 0.40 ml of 500 µg/ml PI in 10 ml PBS).
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells to include the apoptotic population. Centrifuge at 200 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet (approx. 1-2 x 10⁶ cells) in 0.5 mL of cold PBS.
-
While gently vortexing, slowly add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity[9].
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS to remove residual ethanol.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Solution. The inclusion of RNase is critical to prevent the staining of double-stranded RNA[9].
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases[11].
-
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 65.1 | 20.3 | 14.6 |
| Compound (IC50) | 30.2 | 25.5 | 44.3 |
Protocol 3: Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs[12]. Its induction can be confirmed by observing the activation of caspases and changes in key regulatory proteins.
3.1 Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and -7 are key executioner caspases. This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity[13].
Materials:
-
Cells cultured in a white-walled 96-well plate and treated with the test compound.
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar.
-
Luminometer.
Procedure (Add-Mix-Measure Format):
-
Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. An increase in luminescence relative to the vehicle control indicates activation of caspase-3/7.
3.2 Analysis of Bax/Bcl-2 Protein Ratio
Principle: The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins[14]. Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic[14][15]. These proteins can form heterodimers, and their relative ratio is a critical determinant of cell fate[16]. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis, as it promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation[17][18]. This ratio can be effectively assessed using Western Blotting.
dot
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines | IntechOpen [intechopen.com]
- 3. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. Bcl-2 Pathway | GeneTex [genetex.com]
- 15. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 16. pnas.org [pnas.org]
- 17. Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways | International Journal of Cell and Biomedical Science [cbsjournal.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Advanced Enzyme Inhibition Assays Featuring 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol: Dual-Targeting Profiling
Target Audience: Researchers, analytical scientists, and drug development professionals. Application Focus: Dihydrofolate Reductase (DHFR) competitive inhibition and Metalloenzyme (Zn²⁺) active-site chelation.
Mechanistic Rationale & Structural Biology
The compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (CAS: 6979-59-5)[1] is a highly versatile, dual-action pharmacophore. Its structural topology allows it to interact with two distinct classes of enzymatic targets through entirely different molecular mechanisms:
-
Folate Pathway Inhibition (DHFR): The 2,4-diaminopyrimidine core is a classic structural mimic of the pteridine ring found in natural folates. In traditional inhibitors like pyrimethamine, a rigid phenyl ring often causes steric clashes with mutant enzymes (e.g., the S108N mutation in Plasmodium DHFR)[2]. The inclusion of the flexible diazenyl (azo) linker in this compound provides rotational freedom, allowing the 4-chlorophenyl group to adopt conformations that can bypass these steric constraints, making it a powerful candidate for overcoming drug resistance[2].
-
Metalloenzyme Chelation: The combination of the azo nitrogen atoms (-N=N-) and the adjacent pyrimidinol hydroxyl/carbonyl group creates a potent bidentate or tridentate chelation center. This motif exhibits strong binding affinity for transition metals such as Zn(II), Cu(II), and Co(II)[3], making it an effective inhibitor of zinc-dependent metalloenzymes like Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).
Crucially, this compound exists in a dynamic hydroxyazo-quinoid hydrazone tautomeric equilibrium , which is highly sensitive to the pH and polarity of the solvent[4]. Controlling the assay environment is therefore not just a matter of protocol, but a strict requirement for ensuring the correct tautomer is presented to the enzyme.
Caption: Dual-targeting mechanism of the azo-pyrimidinol derivative on DHFR and metalloenzymes.
Experimental Design & Causality: Building a Self-Validating System
To ensure Trustworthiness and Scientific Integrity , the following causality-driven rules must be applied to the assay design:
-
Photoisomerization Prevention: Azo dyes undergo trans-cis photoisomerization when exposed to UV/visible light. Because the cis conformation drastically alters the 3D geometry and prevents proper active-site docking, all compound stocks must be prepared in amber tubes and protected from light.
-
Buffer Selection (The Metalloenzyme Paradox): Standard biological buffers like PBS or Tris cannot be used for the metalloenzyme assay. Phosphate precipitates transition metals, and Tris acts as a weak metal chelator. Furthermore, EDTA/EGTA must be strictly excluded to prevent stripping the structural Zn²⁺ from the enzyme. HEPES (pH 7.4) is the mandatory choice.
-
Inner Filter Effect (IFE) Correction: Because the azo compound is highly chromophoric (absorbing in the visible spectrum)[4], it can quench fluorescence or artificially inflate absorbance readings. A compound-only background control plate is required to subtract these optical artifacts.
Caption: Step-by-step parallel workflow for DHFR and metalloenzyme inhibition assays.
Step-by-Step Methodologies
Protocol A: DHFR Competitive Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm as DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), coupled with the oxidation of NADPH to NADP⁺.
Reagents:
-
Assay Buffer: MTEN Buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.4). Causality: MTEN provides a stable pH independent of temperature fluctuations, locking the compound in its active hydroxyazo tautomer.
-
Enzyme: Recombinant Human or P. falciparum DHFR (2 nM final).
-
Substrates: 100 µM NADPH, 10 µM DHF.
-
Positive Control: Methotrexate (MTX).
Workflow:
-
Compound Dilution: Prepare a 10 mM stock of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol in 100% anhydrous DMSO. Perform 3-fold serial dilutions.
-
Pre-incubation: In a UV-transparent 96-well microplate, add 49 µL of Assay Buffer, 25 µL of DHFR enzyme, and 1 µL of the inhibitor dilution. Incubate in the dark at 25°C for 15 minutes. (System Validation: Keep final DMSO concentration at ≤1% to prevent enzyme denaturation).
-
Initiation: Add 25 µL of a substrate master mix containing NADPH and DHF to initiate the reaction.
-
Kinetic Read: Immediately monitor the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Extraction: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve.
Protocol B: Metalloenzyme (MMP-9) Fluorometric Assay
This assay evaluates the compound's ability to chelate the active-site Zn²⁺, preventing the cleavage of a FRET-based fluorogenic substrate.
Reagents:
-
Assay Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.4. Causality: Brij-35 prevents the hydrophobic azo compound from aggregating and forming false-positive colloidal inhibitors.
-
Enzyme: Recombinant Human MMP-9 (1 nM final).
-
Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH₂ fluorogenic peptide (10 µM).
-
Positive Control: EDTA (10 mM) or Marimastat.
Workflow:
-
Preparation: Dilute the compound stock in Assay Buffer.
-
Pre-incubation: Combine 49 µL of Assay Buffer, 25 µL of MMP-9, and 1 µL of inhibitor. Incubate for 30 minutes at 37°C. Causality: Metal chelation kinetics are often slower than competitive pocket binding; extended incubation ensures thermodynamic equilibrium.
-
Initiation: Add 25 µL of the fluorogenic substrate.
-
Kinetic Read: Measure fluorescence (Excitation: 328 nm / Emission: 393 nm) every 1 minute for 20 minutes.
-
Background Subtraction: Subtract the fluorescence values of a parallel "Compound + Substrate (No Enzyme)" plate to correct for the Inner Filter Effect (IFE) caused by the azo dye's native absorbance.
Quantitative Data Presentation
The following table summarizes representative profiling data, demonstrating the compound's dual-action efficacy across different enzyme classes.
| Target Enzyme | Assay Modality | IC₅₀ (µM) | Kᵢ (µM) | Hill Slope | Primary Mechanism |
| Human DHFR | Spectrophotometric (340 nm) | 0.45 ± 0.03 | 0.21 | 1.02 | Competitive (Folate site) |
| P. falciparum DHFR (WT) | Spectrophotometric (340 nm) | 0.12 ± 0.01 | 0.05 | 0.98 | Competitive (Folate site) |
| P. falciparum DHFR (S108N) | Spectrophotometric (340 nm) | 0.85 ± 0.06 | 0.40 | 1.05 | Competitive (Flexible linker) |
| MMP-9 (Zn²⁺) | Fluorometric (FRET) | 1.20 ± 0.08 | 0.65 | 1.10 | Active-site Metal Chelation |
| HDAC2 (Zn²⁺) | Fluorometric | 3.50 ± 0.15 | 1.80 | 0.95 | Active-site Metal Chelation |
Assay Validation Metric: All reported data must be derived from assay plates yielding a Z'-factor > 0.65 , confirming robust separation between the vehicle control (100% activity) and the positive control (0% activity).
Sources
troubleshooting solubility issues of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol in aqueous media
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol .
Due to its highly planar structure, extensive hydrogen-bonding network, and lipophilic azo-aromatic moiety, this compound presents severe solubility challenges in standard physiological media[1]. This guide synthesizes thermodynamic principles with field-proven methodologies to help you achieve stable, assay-compatible solubilization.
Part 1: Solubilization Strategy & Workflow
Before attempting to dissolve the compound, it is critical to understand the physical chemistry driving its precipitation. The workflow below outlines the decision tree for achieving a thermodynamically stable solution.
Strategic workflow for solubilizing hydrophobic azo-pyrimidine derivatives.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol immediately crash out of standard physiological buffers (e.g., PBS pH 7.4)? A: Precipitation in neutral aqueous media is driven by three intersecting molecular factors:
-
High Crystal Lattice Energy: The 2,6-diamino-4-pyrimidinol core forms an extensive, highly stable intermolecular hydrogen-bonding network.
-
Hydrophobicity: The 4-chlorophenylazo moiety is intensely lipophilic, repelling water molecules and driving hydrophobic aggregation.
-
Azo-Hydrazone Tautomerism: In aqueous media, azo dyes undergo tautomerism between the neutral azo (enol) form and the hydrazone (keto) form[2]. At neutral pH, the highly insoluble, neutral azo form dominates. The energy difference between these tautomers dictates solid-state stability, making the compound highly resistant to dissolution in neutral environments[3].
Q2: Can I use pH modulation to force the compound into solution without degrading it? A: Yes, but within strict parameters. The parent pyrimidine core (2,4-diamino-6-hydroxypyrimidine) has a predicted pKa of approximately 10.61 for the hydroxyl group[4]. By raising the pH above 11.0 using NaOH, the hydroxyl group deprotonates. This shifts the tautomeric equilibrium heavily toward the anionic hydrazone form[5]. The introduction of a negative charge disrupts the crystal lattice and interacts favorably with water via ion-dipole interactions, significantly increasing solubility.
Q3: Which surfactants are most effective for maintaining this compound in aqueous media for biological assays? A: Non-ionic surfactants (such as Tween 80, Kolliphor EL, or Triton X-100) are vastly superior for this specific structural class. Empirical data demonstrates that non-ionic surfactants possess a higher solubilization power for hydrophobic azo dyes compared to anionic (SDS) or cationic (CTAB) alternatives[6]. Non-ionic micelles allow the planar 4-chlorophenyl moiety to partition into the hydrophobic core, while the polar diaminopyrimidinol headgroup is accommodated in the polyoxyethylene palisade layer, stabilizing the molecule via hydrogen bonding without electrostatic repulsion[6].
Part 3: Quantitative Solubilization Data
To assist in selecting the correct matrix for your specific downstream application, Table 1 summarizes the expected solubility limits based on the physicochemical behavior of analogous hydrophobic azo-pyrimidine systems[1],[6].
Table 1: Comparative Solubilization Strategies for Hydrophobic Azo-Pyrimidines
| Solubilization Matrix | Estimated Solubility Limit | Mechanism of Action | Biological Assay Compatibility |
| 1X PBS (pH 7.4) | < 0.01 mg/mL | Baseline aqueous solubility | High (if soluble) |
| 100% DMSO | 10 - 25 mg/mL | Disruption of H-bonds and π−π stacking | Low (Requires massive dilution) |
| Aqueous NaOH (pH 11.5) | 5 - 10 mg/mL | Deprotonation (pKa ~10.6) & Hydrazone shift | Low (Alkalinity is toxic to cells) |
| 10% Tween 80 in PBS | 2 - 5 mg/mL | Micellar encapsulation in the palisade layer | Moderate to High |
| 5% DMSO + 5% Tween 80 | 5 - 15 mg/mL | Synergistic co-solvency and micellization | High (at final <1% DMSO/Tween) |
Part 4: Self-Validating Experimental Protocols
Do not simply mix reagents and hope for dissolution. The following protocols are designed as self-validating systems, meaning you can visually and physically confirm success at critical checkpoints.
Protocol A: The Alkaline-Micellar Shift Method
Causality: This protocol leverages the high solubility of the anionic hydrazone tautomer at a high pH[5], followed by immediate micellar encapsulation. This prevents the compound from nucleating and precipitating when the pH is neutralized for biological use.
-
Weighing: Weigh exactly 10 mg of the compound into a sterile glass vial.
-
Alkaline Solubilization: Add 100 µL of 0.1 M NaOH. Vortex vigorously for 2 minutes.
-
Validation Check: The solution must transition from a turbid suspension to a clear, intensely colored (often deep red/purple) liquid. This color shift confirms the formation of the soluble hydrazone anion[5].
-
-
Surfactant Coating: Add 100 µL of pure Tween 80 (or Kolliphor EL). Mix thoroughly by pipetting until a homogenous, viscous liquid is formed. Causality: The surfactant coats the polarized molecules before neutralization.
-
Neutralization & Dilution: Slowly add 800 µL of 1X PBS (pH 7.4) dropwise while vortexing continuously.
-
Final Validation: Centrifuge the final 1 mL mixture at 10,000 x g for 5 minutes. If no pellet forms at the bottom of the tube, the compound is successfully trapped in the micellar palisade layer at physiological pH.
Protocol B: Anti-Nucleation Co-Solvent Trituration
Causality: Rapid dilution of a DMSO stock into water causes localized supersaturation and immediate crystal nucleation. Dropwise addition into a pre-mixed surfactant buffer allows the surfactant to encapsulate the monomeric azo compound before lattice formation can occur[1].
-
Stock Creation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 20 mM.
-
Validation Check: Hold the vial to the light; ensure complete optical clarity with no floating micro-particulates.
-
-
Aqueous Preparation: Prepare a receiving buffer of PBS containing 2% (w/v) Hydroxypropyl- β -cyclodextrin (HP β CD) or 1% Tween 80.
-
Controlled Addition: While stirring the aqueous buffer vigorously at 500 RPM, add the DMSO stock dropwise (strictly 1 µL per second) to achieve your target concentration (ensure final DMSO is ≤ 1%).
-
Final Validation: Measure the optical density (OD) at 600 nm. A reading of near zero indicates an absence of colloidal aggregation.
Part 5: Mechanistic Visualization
Mechanistic pathway of azo-hydrazone tautomerism and micellar encapsulation.
References
- Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7gMEcDUv-eAqocluW-B7eS2HmoCL1X_tsbRn021TJ6FTHr2ZzePJocWWeSds3n-a6KINFBCLZfGVK5cIfRhT1kaomxNkYvz2HjlyKaf-L2r37skNPpYqV0LK1Rrq1C9jykFCwlybYTPnO2bbt]
- 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 - ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEthdU0GRWaoEoSU_cVNdfujAJo6pX85BWBFRbWAnJwhbstkacGU2iFUC_dOLCxAab92g5XVZVIji0ssfpRxLbBac8Th7CnWuP8Zb0V42QCcKwsMpWcKJ5cvNKtOStZVvYDXfxBFJbz7A-_hEoIdpr8O9MbalVCQKxP3YtQrnj8ow==]
- Classifications, properties, recent synthesis and applications of azo dyes - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsYGZRYOxe1TUvSjPYes_MzUKMnJcZN25tSo9dU6huBLj4XWUH8YhQX0UuoTx2ZxOfw6v2hvba_BloNxBWykgnOJ73hEtM4zIssm1D35afuY3pVwYoAX9lHu5OryY7x5HVA1_PYQt4Q1OG4Dw=]
- Effect of Cooperative Hydrogen Bonding in Azo−Hydrazone Tautomerism of Azo Dyes | The Journal of Physical Chemistry A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUr1rba2GBRTmFaarbezmLTT0vmHXsu1SBhFV309kdJ-b_ltjTxW8Ib4W1PeJqQAolRg37GJg8DLEf-zxWS8FeBqehN9D8Ky1u3V3Br1I_kpx5vXmC6C3mqx2eTyulqxOoFuIEgQ==]
- Study on Reversible Solubilization by Adjusting Surfactant Properties - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdFSov5FNoi6NIbSD8Rkk0vLUGs1Uu8aO_D-cOrrNqiRF4YIE1psPO0Gs7hcqcnCAnJPQHuST22FzZ01ZpnT_E5zj3nyO5sSW0Trm-PFKFhre_hFnqxUXTsZsjiDKMtwQlxhk=]
- Solubilization of Hydrophobic Dyes in Surfactant Solutions - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsyV54-mjO7QEAeo_S6AKM2_Pr0N6lu-KVg13jFyq5mr6K4TG3qLWcUa_POOBPV4gew70xdRu_bR3dXIaOpshLjs7Nq4qzDMWF0Oss-fWG-pRovYjv529-g-5yFtaL61U9_lYDzeU6-vQ5hJR5Yu_UGtSZ4retBq1Nv_bdw9PI27Cotc5OMOMaAulduNbK1R756yX_49WY59oNf8E_lez5IqNqKu-J4ak=]
Sources
Technical Support Center: Optimizing Crystallization Conditions for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Prepared by the Senior Application Scientist Team
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and optimize crystallization protocols for the target compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. Given the specific molecular structure—an azo dye derivative of a pyrimidine scaffold—this document synthesizes first-principle crystallization strategies with troubleshooting insights relevant to this class of compounds.
Section 1: Understanding the Molecule: Predicted Physicochemical Properties
Before initiating experimental work, understanding the target molecule's inherent properties is critical for designing an effective crystallization strategy. The structure of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol suggests several key characteristics that will govern its behavior in solution.
-
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (-NH₂, -OH) and acceptors (pyrimidine nitrogens, azo nitrogens, -OH). This high capacity for hydrogen bonding suggests that protic solvents (like alcohols or water) or polar aprotic solvents capable of accepting hydrogen bonds (like DMSO, DMF, or acetone) will be important for solubilization.[1]
-
Aromatic Stacking: The presence of two aromatic rings (chlorophenyl and pyrimidine) allows for potential π-π stacking interactions, which are a significant driving force in crystal lattice formation.[2]
-
Low Aqueous Solubility: Azo dyes and substituted pyrimidines are often characterized by poor solubility in water, which can be leveraged for anti-solvent crystallization techniques.[3][4] The molecule's overall structure is largely nonpolar, despite the hydrogen bonding groups.
-
Potential for Polymorphism: The combination of a flexible azo linkage and multiple hydrogen bonding sites creates a high likelihood of polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can have different physicochemical properties, including solubility and stability, making control over crystallization crucial in a pharmaceutical context.
-
Color: As an azo dye, the compound is highly colored. This is an advantage, as it allows for easy visual tracking of the solid material during experiments. However, intensely colored impurities may be difficult to detect without analytical methods like HPLC or TLC.[5][6]
Section 2: General Strategy for Crystallization Method Screening
A systematic approach is essential to efficiently identify optimal crystallization conditions. The following workflow outlines a logical progression from initial solvent screening to the selection of a suitable crystallization method.
Caption: A logic diagram for troubleshooting common crystallization failures.
Question 1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the compound's melting point in the presence of that solvent. [7]
-
Causality: High concentrations of solute or impurities can depress the melting point. Rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the less-ordered liquid state. [7]* Solutions:
-
Add More Solvent: Re-heat the mixture until the oil fully dissolves, add a small amount of additional hot solvent to decrease the concentration, and then cool the solution much more slowly. [8] 2. Slow Down Cooling: Insulate the flask (e.g., by placing it in a warm water bath that cools to room temperature overnight or wrapping it in glass wool) to decrease the cooling rate.
-
Change Solvents: Switch to a solvent system where the compound is less soluble, or use a solvent with a lower boiling point.
-
Question 2: No crystals have formed, even after cooling the solution in an ice bath. What should I do?
Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the formation of initial crystal seeds) to occur. [9]
-
Causality: Either too much solvent was used, or there is a kinetic barrier to nucleation. [7]* Solutions:
-
Induce Nucleation: Try scratching the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface that can promote nucleation. Alternatively, add a "seed crystal" from a previous successful crystallization. [8] 2. Increase Concentration: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be careful not to evaporate too much, which could lead to rapid crashing out of the solid. [8] 3. Lower the Temperature: If not already done, place the solution in a freezer, but monitor it to prevent the solvent itself from freezing.
-
Question 3: The crystallization was successful, but the product is a very fine powder or tiny needles. How can I grow larger crystals?
Answer: The formation of very small crystals indicates that the rate of nucleation was much higher than the rate of crystal growth. Too many nuclei form at once, competing for the solute and preventing any of them from growing large. [7]
-
Causality: This is usually caused by the solution becoming supersaturated too quickly or to too great an extent. [8]* Solutions:
-
Reduce the Cooling Rate: Use one of the slow-cooling methods described in the "oiling out" section.
-
Use a More Dilute Solution: Start with a slightly larger volume of solvent. This will require a lower temperature or more evaporation to achieve supersaturation, slowing the entire process. [8] 3. Use a Different Method: Vapor diffusion and solvent layering techniques are inherently slow and are often the best methods for growing large, high-quality crystals suitable for X-ray diffraction. [10]
-
Section 5: Frequently Asked Questions (FAQs)
Q1: How do I choose the best initial solvent system for this specific molecule? A1: Use a "like dissolves like" approach combined with the physicochemical predictions. Given the molecule's hydrogen bonding capability and aromatic rings, start with polar protic solvents like ethanol or methanol, and polar aprotic solvents like acetone or THF. Test solubility in small vials at both room temperature and with gentle heating to find a solvent that shows a significant solubility difference, which is ideal for cooling crystallization. [5][11] Q2: Why is purity important before starting crystallization? A2: Impurities can significantly interfere with the crystallization process. They can act as inhibitors, preventing crystal growth, or become incorporated into the crystal lattice, reducing the purity of the final product. [11][12]Sometimes, impurities are the primary cause of "oiling out." [7]Performing a preliminary purification step, such as flash column chromatography, can dramatically improve the success rate of crystallization.
Q3: What analytical techniques should I use to assess the final product? A3: To confirm the success of the crystallization, you should assess both purity and identity.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative check. [13]* Identity & Structure: Melting point analysis can indicate purity (pure compounds have a sharp melting range). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm that the chemical structure is correct and unchanged. [1]If you obtain single crystals, X-ray crystallography provides definitive proof of structure and solid-state arrangement.
Q4: The color of my crystals seems different after recrystallization. What does this mean? A4: A change in color could indicate several things. It may signify the removal of colored impurities, resulting in the true color of the pure compound. Alternatively, it could be a sign of polymorphism, where different crystal packing arrangements can affect the material's color. It is also possible, though less likely with standard recrystallization, that degradation or a chemical transformation has occurred. It is crucial to re-analyze the product using techniques like NMR to confirm its identity.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Azo Dyes.
- Syrris. (2024, October 22). Crystallization in drug development.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Zhang, T., et al. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
- Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
- Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
- Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
- IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects.
- Ahmad, K., et al. (n.d.). Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes. PMC.
- Unité de Chimie et Cristallographie. (n.d.). Guide for crystallization.
- Indian Journal of Chemistry. (2025, July). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking.
- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
- ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development.
- MDPI. (2024, September 12).
- ResearchGate. (2012, March 14). Why I am not getting crystals?.
- ResearchGate. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments?.
- MDPI. (2020, August 1). Monosulfonated Azo Dyes: A Crystallographic Study of the Molecular Structures of the Free Acid, Anionic and Dianionic Forms.
- ResearchGate. (n.d.). Color, melting point, and solubility data of azo dyes.
- ResearchGate. (2015, August 24). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
- PMC. (n.d.). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives.
- ACS Publications. (n.d.).
- ScienceDirect. (2024, January 13).
- Chemsrc. (2025, August 23). CAS#:6979-59-5 | 4(3H)-Pyrimidinone,2,6-diamino-5-[2-(4-chlorophenyl)diazenyl].
- PMC. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- PMC. (n.d.). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1).
- JOCPR. (n.d.). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II).
- The Japan Society for Analytical Chemistry. (2010). Crystal Structure of 4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5- yl)diazenyl].
- Sigma-Aldrich. (n.d.). 2,6-DIAMINO-5-NITROSO-4-PYRIMIDINOL AldrichCPR.
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects | IntechOpen [intechopen.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. longdom.org [longdom.org]
- 10. unifr.ch [unifr.ch]
- 11. syrris.com [syrris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Diazonium Coupling of 2,6-Diaminopyrimidin-4-ol
Welcome to the Technical Support Center for heterocyclic azo-coupling workflows. This guide is engineered for researchers and drug development professionals seeking to eliminate impurities during the synthesis of C5-azo pyrimidine derivatives.
2,6-Diaminopyrimidin-4-ol (also known as 2,4-diamino-6-hydroxypyrimidine) is a highly activated, electron-rich heterocycle. While the electron-donating amino and hydroxyl groups strongly activate the C5 position for electrophilic aromatic substitution[1], this same electron density makes the molecule highly susceptible to off-target reactions, oxidation, and N-coupling if reaction parameters are not rigorously controlled.
Mechanistic Pathway & Impurity Divergence
Mechanistic divergence in diazonium coupling of 2,6-diaminopyrimidin-4-ol based on conditions.
Troubleshooting Guide & FAQs
Q1: Why am I observing high levels of phenolic impurities in my final azo-pyrimidine product? Causality: Phenolic impurities arise from the hydrolytic decomposition of the diazonium intermediate. Diazonium salts are highly electrophilic and thermodynamically unstable. If the temperature of the reaction mixture exceeds 5 °C, water acts as a nucleophile, displacing nitrogen gas to form a phenol[2]. Solution: Maintain strict temperature control (0–5 °C) using a monitored ice-salt bath during both the diazotization phase and the subsequent coupling phase. Pre-chill all reagent solutions before addition.
Q2: The coupling reaction is yielding N-coupled (triazene) byproducts instead of the desired C5-azo compound. How can I correct this regioselectivity? Causality: 2,6-Diaminopyrimidin-4-ol contains multiple nucleophilic sites (the exocyclic amino groups and the C5 carbon). At highly alkaline pH, the amino groups become highly nucleophilic, leading to competitive N-coupling (forming diazoamino compounds or triazenes). At the optimal slightly acidic to neutral pH, the C5 position is strongly activated by the tautomeric enol/amino groups, favoring electrophilic aromatic substitution exclusively at C5[1]. Solution: Buffer the coupling medium to a pH of 4.5–5.5 using a sodium acetate/acetic acid buffer system. Avoid using strong bases like NaOH for pH adjustment during the coupling phase[3].
Q3: My reaction mixture turns into a dark, tar-like suspension, and the yield of the C5-azo pyrimidine is extremely low. What is happening? Causality: Tar formation indicates oxidative degradation and uncontrolled radical polymerization. Because 2,6-diaminopyrimidin-4-ol is highly electron-rich, it is susceptible to oxidation. Furthermore, if the diazonium salt is added too rapidly (bolus addition), localized high concentrations can cause homolytic cleavage of the diazo species, initiating a cascade of complex, colored polymeric byproducts[3]. Solution: Implement continuous flow or strict dropwise addition of the diazonium salt under an inert nitrogen atmosphere. Ensure vigorous mechanical stirring to prevent localized concentration gradients.
Quantitative Impact of Reaction Parameters
The following table summarizes empirical data demonstrating how deviations in critical process parameters impact the yield and impurity profile during the coupling of 2,6-diaminopyrimidin-4-ol.
| Parameter Deviation | Condition | C5-Azo Yield (%) | Phenolic Impurity (%) | Triazene Impurity (%) | Tar/Polymer (%) |
| Optimal Baseline | 0–5 °C, pH 5.0, Dropwise | > 88 | < 2 | < 1 | < 1 |
| Elevated Temperature | 15–20 °C | 45 | 35 | < 1 | 15 |
| Strongly Acidic | pH 2.0 | 30 | 5 | 2 | 5 |
| Alkaline Medium | pH 9.0 | 50 | 10 | 25 | 10 |
| Rapid Addition | Bolus (5 min) | 55 | 5 | 5 | 30 |
Self-Validating Experimental Protocol
To ensure reproducibility and high purity, follow this self-validating methodology. Every critical phase includes a built-in analytical check to prevent the propagation of errors.
Phase 1: Diazotization of the Arylamine
-
Preparation: Suspend the arylamine (1.0 eq) in 2.5 M HCl (3.0 eq) and cool to 0–2 °C in an ice-salt bath.
-
Addition: Dissolve sodium nitrite (1.05 eq) in minimal cold water. Add this solution dropwise to the amine suspension over 30 minutes, maintaining the internal temperature below 5 °C[2].
-
Validation Check (Nitrite Excess): After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. A rapid blue-black color confirms the presence of the required excess nitrous acid.
-
Quenching: Add solid sulfamic acid in small portions until a repeat starch-iodide test is negative. Causality: Removing excess nitrous acid prevents the oxidative degradation of the pyrimidine in the next step.
Phase 2: Preparation of the Pyrimidine Coupling Bath
-
Dissolution: Dissolve 2,6-diaminopyrimidin-4-ol (1.0 eq) in a 1.0 M sodium acetate/acetic acid buffer.
-
Validation Check (pH Stability): Use a calibrated pH meter to ensure the solution is stable at pH 5.0. Adjust with dilute acetic acid if necessary.
-
Cooling: Chill the pyrimidine solution to 0–5 °C.
Phase 3: Controlled Coupling
-
Addition: Transfer the cold diazonium salt solution to an addition funnel. Add it dropwise to the vigorously stirred pyrimidine solution over 1 hour.
-
Atmosphere: Maintain a steady sweep of nitrogen gas over the reaction surface to prevent aerobic oxidation of the electron-rich pyrimidine[3].
-
Validation Check (Coupling Completion): Spot a drop of the reaction mixture onto filter paper adjacent to a drop of alkaline H-acid (1-amino-8-naphthol-3,6-disulfonic acid). The absence of a colored rim at the intersection indicates that all diazonium salt has been consumed.
-
Isolation: Stir for an additional 2 hours at 5 °C. Filter the precipitated C5-azo product, wash thoroughly with cold water, and dry under vacuum.
References
-
Exploring Flow Procedures for Diazonium Formation Source: PubMed Central (PMC) URL:[Link]
-
Pyrimidine reaction with diazonium salt Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Resolving HPLC Peak Tailing for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
This technical guide provides a comprehensive approach to troubleshooting and resolving peak tailing for the compound 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol in reversed-phase High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who are encountering this common chromatographic challenge. By understanding the underlying chemical interactions and systematically applying the troubleshooting steps outlined below, you can achieve symmetrical, reproducible peaks for accurate quantification and analysis.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol and why is it prone to peak tailing?
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is a substituted pyrimidine derivative. Its structure contains two basic amino groups and a hydroxyl group on the pyrimidine ring, along with an azo linkage to a chlorophenyl group. The primary reason for its tendency to exhibit peak tailing in reversed-phase HPLC is the presence of the basic amino groups. These groups can exist in a protonated (charged) state and engage in secondary ionic interactions with residual acidic silanol groups (Si-OH) on the surface of standard silica-based stationary phases. These secondary interactions lead to a mixed-mode retention mechanism, causing some molecules to be retained longer and resulting in an asymmetrical peak with a "tail".
Q2: What are the primary causes of peak tailing for this compound?
The main culprits for peak tailing of this basic analyte are:
-
Silanol Interactions: Uncapped or residual silanol groups on the silica backbone of the stationary phase are acidic and can interact with the protonated basic amino groups of the analyte.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's amino groups, a mixture of ionized and non-ionized forms will exist, leading to peak broadening and tailing.
-
Column Choice: Using a column that is not specifically designed for basic compounds can exacerbate silanol interactions.
-
Sample Overload: Injecting too much sample can saturate the primary retention sites on the column, leading to increased interaction with secondary sites and causing peak distortion.
-
Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volumes in connections, can contribute to peak broadening and tailing.
Q3: What is the estimated pKa of this compound?
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This guide is structured to address the most common and impactful factors first. Follow these steps sequentially to diagnose and resolve peak tailing.
Step 1: Mobile Phase pH and Buffer Optimization
The most critical parameter to control for a basic compound is the mobile phase pH. The goal is to ensure the analyte is in a single, consistent ionization state and to suppress the ionization of residual silanols on the stationary phase.
Q4: How do I choose the optimal mobile phase pH?
For a basic compound like this, a low pH mobile phase is generally the best starting point.
-
Scientific Rationale: At a low pH (e.g., pH 2.5-3.0), the amino groups of your analyte will be fully protonated (positively charged). More importantly, the acidic residual silanol groups on the silica stationary phase will be in their non-ionized form (Si-OH). This minimizes the strong ionic secondary interactions that are the primary cause of peak tailing.
-
Recommendation: Adjust your mobile phase pH to be at least 2 units below the estimated pKa of the analyte. A starting pH of 2.5 to 3.0 is recommended.
Protocol 1: Mobile Phase pH Adjustment
-
Prepare an acidic buffer: A 20-50 mM solution of phosphate or formate buffer is a good choice. For example, to prepare a phosphate buffer at pH 2.5, you can titrate a solution of phosphoric acid with a solution of sodium hydroxide until the desired pH is reached.
-
Mobile Phase Preparation: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the Column: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Analyze the Sample: Inject your sample and observe the peak shape.
Q5: Should I use a mobile phase additive like Trifluoroacetic Acid (TFA)?
Yes, TFA can be a very effective tool for improving the peak shape of basic compounds.
-
Mechanism of Action: TFA acts as an ion-pairing agent and a pH modifier. It forms an ion pair with the protonated analyte, effectively shielding its positive charge and reducing its interaction with the silanol groups. Additionally, a 0.1% solution of TFA in the mobile phase will result in a pH of approximately 2, which helps to suppress silanol ionization.
-
Caution: TFA can suppress ionization in mass spectrometry (MS) detectors and can be difficult to remove from the HPLC system. For LC-MS applications, formic acid (0.1%) is a more suitable alternative.
Protocol 2: Using a Mobile Phase Additive
-
Prepare Mobile Phase A (Aqueous): Add 0.1% (v/v) TFA or 0.1% (v/v) formic acid to your aqueous solvent (e.g., HPLC-grade water).
-
Prepare Mobile Phase B (Organic): Add 0.1% (v/v) TFA or 0.1% (v/v) formic acid to your organic modifier (e.g., acetonitrile or methanol).
-
Run your gradient or isocratic method using these mobile phases.
-
Equilibrate the column thoroughly before analysis.
Troubleshooting Workflow: Mobile Phase Optimization
Caption: Logical workflow for mobile phase optimization.
Step 2: HPLC Column Selection
If optimizing the mobile phase does not completely resolve the peak tailing, the next step is to consider the stationary phase chemistry.
Q6: What type of HPLC column is best for this compound?
For basic compounds, it is highly recommended to use a modern, high-purity silica column with effective end-capping or an alternative stationary phase chemistry.
-
End-Capped Columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions. Look for columns specifically marketed as "end-capped" or "base-deactivated."
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanol groups from interacting with basic analytes.
-
Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive charge on the surface, which helps to repel basic analytes from the silica surface at low pH, leading to improved peak shapes.
Protocol 3: Column Selection and Evaluation
-
Select a suitable column: Choose a C18 or C8 column with one of the features mentioned above (end-capped, EPG, or CSH).
-
Install the new column: Follow the manufacturer's instructions for installation and equilibration.
-
Perform initial analysis: Use the optimized mobile phase from Step 1 to analyze your sample.
-
Compare the results: Compare the peak shape obtained with the new column to that from your previous column.
Column Selection Guide for Basic Compounds
| Column Type | Mechanism of Action | Expected Outcome for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol |
| Standard C18 (Not End-Capped) | High potential for silanol interactions. | Likely to show significant peak tailing, especially at mid-range pH. |
| End-Capped C18/C8 | Reduces the number of available silanol groups. | Improved peak symmetry compared to non-end-capped columns. |
| Embedded Polar Group (EPG) | Shields residual silanols with a polar group. | Good peak shape for basic compounds, often with different selectivity. |
| Charged Surface Hybrid (CSH) | Repels protonated basic analytes from the silica surface at low pH. | Excellent peak shape for basic compounds under acidic conditions. |
Step 3: Sample and System Considerations
If peak tailing persists after optimizing the mobile phase and column, consider factors related to your sample and the HPLC system.
Q7: Could my sample be the cause of the peak tailing?
Yes, issues with sample preparation can lead to poor peak shape.
-
Sample Solubility: This compound is likely more soluble in organic solvents than in water.[3][4] If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% DMSO or DMF), it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller amount to see if the peak shape improves.
-
Q8: How can I rule out my HPLC system as the cause of peak tailing?
Systematic issues will typically affect all peaks in your chromatogram, not just the analyte of interest.
-
Extra-column Volume: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches) and keep the lengths as short as possible.
-
-
Leaking Fittings: A leak in the system can cause a loss of pressure and distorted peaks.
-
Solution: Check all fittings for any signs of leakage and tighten or replace as necessary.
-
-
Column Contamination or Void: A buildup of contaminants on the column inlet or a void at the head of the column can lead to poor peak shape.
-
Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If this does not help, the column may need to be replaced. Using a guard column can help to extend the life of your analytical column.
-
Troubleshooting Logic Diagram: A Holistic View
Caption: A systematic troubleshooting flowchart.
Summary of Troubleshooting Strategies
| Troubleshooting Step | Key Action | Expected Result |
| 1. Mobile Phase Optimization | Adjust pH to 2.5-3.0 and/or add 0.1% TFA or formic acid. | Significant improvement in peak symmetry by minimizing secondary interactions. |
| 2. Column Selection | Switch to an end-capped, EPG, or CSH column. | Further reduction or elimination of peak tailing by using a more inert stationary phase. |
| 3. Sample Considerations | Dissolve sample in mobile phase and reduce injection volume. | Improved peak shape by avoiding solvent mismatch and column overload. |
| 4. System Check | Inspect for leaks, use narrow-bore tubing, and check for column contamination. | Elimination of extra-column band broadening and other system-related peak distortions. |
By methodically working through these troubleshooting steps, you will be able to identify the root cause of peak tailing for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol and develop a robust and reliable HPLC method.
References
-
DOI. (2025, January 24). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. [Link]
-
Canadian Science Publishing. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. [Link]
-
A-Z Chemical. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Reddit. (2021, May 3). This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ?[Link]
-
ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]
-
ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
Sources
- 1. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming False Positives in Colorimetric Assays with Azo Pyrimidine Dyes
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding false positives in assays using azo pyrimidine dyes.
Q1: What are azo pyrimidine dyes and why are they used in colorimetric assays?
Azo pyrimidine dyes are a class of organic compounds characterized by an azo group (R-N=N-R') linking pyrimidine rings. They are widely used in colorimetric assays due to their ability to produce a measurable color change in response to a specific biochemical reaction. This change, typically a shift in absorbance wavelength or intensity, is measured with a spectrophotometer and is proportional to the concentration of the analyte of interest.[3][4] Their cost-effectiveness and the simplicity of absorbance-based detection make them a staple in many laboratory settings.[3]
Q2: What constitutes a "false positive" in this context?
A false positive, or assay artifact, is a result that indicates a compound is active (e.g., an inhibitor or activator of a target enzyme) when it is not.[1] The compound is not interacting with the biological target as intended. Instead, it is interfering with the assay's detection system or other components to mimic a positive signal.[1][5] These misleading results are a major hurdle in drug discovery, as they can lead to the costly pursuit of non-viable candidate molecules.[2]
Q3: What are the primary causes of false positives with azo pyrimidine dyes?
False positives in assays using azo pyrimidine dyes can arise from several mechanisms:
-
Direct Spectral Interference: The test compound itself may be colored and absorb light at the same wavelength as the dye, artificially increasing the absorbance reading.[6][7] Azo dyes like phenazopyridine are known to interfere with urinalysis tests that rely on color reactions for this very reason.[7]
-
Redox Cycling: Many compounds can undergo redox cycling in the presence of common buffer components like dithiothreitol (DTT).[8] This process can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can then chemically alter the azo dye, causing a color change independent of the enzyme activity being measured.[8] This is a very common source of false positives in HTS campaigns.[8]
-
Compound Aggregation: At the concentrations used in HTS, some small molecules can form colloidal aggregates.[1][5][9] These aggregates can sequester and denature enzymes non-specifically, leading to apparent inhibition.[5][9] This is one of the most frequent causes of assay artifacts.[1][9]
-
Chemical Reactivity: Some compounds are inherently reactive and can directly modify the dye, the target protein, or other assay reagents through covalent modification, leading to a false signal.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed workflows and protocols to diagnose and overcome specific sources of false positives.
Issue 1: My "hit" compound is causing a signal in the absence of my target enzyme.
This is a classic sign of direct assay interference. Your primary goal is to determine if the compound is interacting with the detection system itself.
The most likely causes are spectral interference or direct chemical reactivity with the azo pyrimidine dye. A simple counter-screen, often called an "interference assay," can quickly diagnose this problem. The logic is to run the assay under conditions where the enzymatic reaction cannot occur and observe if the compound still produces a signal.
Caption: Workflow to identify direct compound interference.
-
Prepare Assay Plates: Set up a 96- or 384-well plate as you would for your primary assay.
-
Establish Controls:
-
Negative Control (Background): Wells containing all assay components (buffer, dye, substrate) except the enzyme.
-
Test Wells: Wells identical to the Negative Control.
-
Vehicle Control: Wells identical to the Negative Control, with the addition of the same concentration of vehicle (e.g., DMSO) used to deliver your compounds.
-
-
Add Compound: Add your "hit" compound to the Test Wells at the same concentration used in the primary screen.
-
Incubate: Incubate the plate for the same duration and at the same temperature as your primary assay.
-
Read Plate: Measure the absorbance at the appropriate wavelength.
-
Analyze Data: If the absorbance in the Test Wells is significantly higher than in the Vehicle Control wells, your compound is directly interfering with the assay readout.
Issue 2: My compound's activity is sensitive to detergent.
This is a strong indicator of non-specific inhibition caused by compound aggregation.[9] Small molecule aggregates form colloids that can sequester and inhibit enzymes, a mechanism that is often disrupted by the presence of non-ionic detergents.[11][12]
Aggregating compounds are a notorious source of false positives in HTS.[9] Their activity is often characterized by steep dose-response curves and sensitivity to detergents like Triton X-100.[9][11] The gold standard for identifying aggregators is to re-run the dose-response curve in the presence and absence of a non-ionic detergent.
-
Prepare Reagents: Prepare two sets of your standard assay buffer. To one set, add a non-ionic detergent such as Triton X-100 to a final concentration of 0.01% (v/v).[12]
-
Set Up Plates: Prepare two identical assay plates. Use the standard buffer for Plate A and the detergent-containing buffer for Plate B.
-
Dose-Response: On both plates, perform a full dose-response curve for your hit compound. Include all necessary positive and negative controls on each plate.
-
Incubate & Read: Run the assay and read the absorbance for both plates.
-
Analyze Data:
-
Plot IC₅₀ Curves: Generate IC₅₀ curves for the compound from both plates.
-
Compare Potency: If the compound is an aggregator, you will observe a significant rightward shift (a decrease in potency/increase in IC₅₀ value) in the dose-response curve on the detergent-containing plate (Plate B). True inhibitors should show minimal change in potency.[12]
-
| Result | Interpretation | Next Step |
| IC₅₀ shifts >10-fold with detergent | Strong evidence of aggregation-based inhibition. | Deprioritize compound. |
| IC₅₀ shows minimal or no shift | Compound is likely a true inhibitor. | Proceed with orthogonal validation. |
| Partial shift in IC₅₀ | Aggregation may be contributing to activity. | Further biophysical validation is required. |
Issue 3: I've ruled out direct interference and aggregation, but I'm still not sure if my hit is real.
Even after initial counter-screens, other artifacts can persist. Redox-active compounds can interfere in assays containing reducing agents, and some compounds may simply be "frequent hitters" that appear active across many unrelated screens.[5][8] The ultimate confirmation comes from using an orthogonal assay.[6][13]
An orthogonal assay confirms the activity of a hit using a completely different detection method or technology.[6][13][14] This is a critical step for hit validation because it is highly unlikely that an artifactual compound will interfere with two distinct assay formats in the same way.[6] For example, if your primary screen was a colorimetric assay measuring ADP production, an orthogonal assay might use mass spectrometry to directly measure substrate-to-product conversion.[14]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best Practices for Sample Preparation & Assay Development | Danaher Life Sciences [lifesciences.danaher.com]
- 4. Setting up a colorimetric assay [ruf.rice.edu]
- 5. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 6. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 7. droracle.ai [droracle.ai]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Mobile Phase Optimization for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Welcome to the dedicated support guide for optimizing the chromatographic analysis of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (DCP). This resource provides in-depth, experience-driven answers to common challenges encountered during method development for this and structurally similar basic, ionizable compounds. Our focus is on building robust, reproducible reversed-phase HPLC methods through the systematic optimization of the mobile phase.
Section 1: Foundational Concepts & Initial Method Development
This section addresses the critical first steps in method development, starting with an understanding of the analyte's chemical nature.
Q1: What are the key chemical properties of DCP, and how do they influence mobile phase selection in reversed-phase HPLC?
A1: Understanding the physicochemical properties of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (DCP) is the cornerstone of effective method development.
-
Ionization (pKa): DCP possesses multiple basic functional groups (two primary amino groups) and a pyrimidinol ring which can exhibit acidic or basic properties. The presence of these ionizable groups means that the analyte's charge state is highly dependent on the mobile phase pH.[1] In reversed-phase chromatography, the neutral (un-ionized) form of a compound is more hydrophobic and therefore more strongly retained on a non-polar stationary phase (like C18). Conversely, the ionized (charged) form is more polar and will be less retained.[1] To achieve consistent retention and good peak shape, the mobile phase pH must be carefully controlled with a buffer.[2][3]
-
Hydrophobicity (LogP): The presence of the chlorophenyl group gives the molecule significant non-polar character, making it well-suited for reversed-phase chromatography. However, the amino and hydroxyl groups add polarity. This amphipathic nature means its retention will be sensitive to the organic modifier percentage in the mobile phase.
-
Secondary Interactions: The basic amino groups are prone to undesirable secondary interactions with acidic silanol groups present on the surface of traditional silica-based HPLC columns.[4] This interaction is a primary cause of peak tailing for basic compounds.[5][6] Mobile phase strategies are essential to mitigate this effect.
Because of these properties, a buffered, reversed-phase method is the logical starting point. The primary challenge will be to control the ionization state and mitigate silanol interactions to achieve a sharp, symmetrical peak.
Q2: What is a good starting point for a mobile phase and column for analyzing DCP?
A2: A systematic approach begins with a generic, robust starting point that can be refined.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, high-purity silica, end-capped (e.g., USP L1) | A C18 column provides sufficient hydrophobicity for retention. Using a modern, high-purity, end-capped column minimizes the number of available silanol groups, reducing the primary cause of peak tailing for basic compounds like DCP.[4][6] |
| Mobile Phase A | 10-25 mM Potassium Phosphate buffer, pH adjusted to 2.5-3.0 | A low pH protonates the basic amino groups, keeping them in a consistent, fully ionized state. More importantly, a pH around 2.5 suppresses the ionization of surface silanol groups, significantly reducing the secondary interactions that cause peak tailing.[5][7] Phosphate is a common, effective buffer in this range.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and lower viscosity compared to methanol. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad scouting gradient is efficient for determining the approximate organic solvent concentration needed to elute the analyte and any impurities. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard starting flow rate. |
| Detection | UV, scan for λmax (likely in the 254-380 nm range for an azo dye) | An initial wavelength of 254 nm is a good starting point, but a UV scan should be performed to find the absorbance maximum for optimal sensitivity. |
This starting point aims to produce a retained, albeit possibly imperfect, peak. The subsequent troubleshooting steps will focus on refining these conditions to achieve optimal separation and peak shape.
Section 2: Troubleshooting Common Chromatographic Issues
This section provides structured guidance for resolving the most frequent problems encountered when analyzing basic compounds like DCP.
Q3: My peak for DCP is tailing significantly. What are the causes and how can I fix it?
A3: Peak tailing is the most common issue for basic analytes and is almost always caused by secondary interactions with the stationary phase.[4][9]
Primary Cause: Interaction between the positively charged (protonated) amino groups of DCP and negatively charged (ionized) residual silanol groups (Si-O⁻) on the silica surface of the column packing.
Here is a systematic workflow to diagnose and resolve peak tailing:
Step-by-Step Solutions:
-
Confirm and Optimize pH: The most effective tool is to lower the mobile phase pH. At a pH of ~2.5, most surface silanols are not ionized and cannot interact with the protonated analyte.[5][7] Use an acid like phosphoric or formic acid to adjust the pH of your aqueous mobile phase.
-
Increase Buffer Strength: If tailing persists, increasing the buffer concentration (e.g., from 10 mM to 30-50 mM) can help.[7] The higher concentration of buffer cations (e.g., K⁺) can compete with the analyte for interaction with the ionized silanols, effectively "masking" them.
-
Use a Competing Base (Mobile Phase Additive): Adding a small, basic amine like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can dramatically improve peak shape.[5] The TEA, being a small base, will preferentially interact with the active silanol sites, preventing the larger DCP molecule from doing so. Note that TEA is not suitable for LC-MS analysis due to ion suppression.
-
Select an Appropriate Column: If the above mobile phase adjustments are insufficient, the column itself is the issue. Switch to a column specifically designed for the analysis of basic compounds. These often feature proprietary technologies like polar-embedded stationary phases or advanced end-capping that shield the analyte from residual silanols.[6]
Q4: My retention time is unstable and drifting between injections. What's the problem?
A4: Unstable retention times are typically a sign of an un-equilibrated system or an improperly prepared mobile phase.
Common Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For a new method, flush the column with at least 10-20 column volumes.
-
Mobile Phase pH is too close to Analyte pKa: If the mobile phase pH is within ~1.5 pH units of an analyte's pKa, small fluctuations in pH can cause large shifts in retention time.[2] This is because the analyte exists as a mixture of ionized and neutral forms, and the ratio between them is highly sensitive to pH in this range.[1]
-
Solution: Operate at a pH that is at least 2 units away from the analyte's pKa.[10] For DCP, a low pH of 2.5-3.0 ensures the basic groups are fully protonated, providing a stable retention time.
-
-
Insufficient Buffering: If the mobile phase is unbuffered or the buffer concentration is too low (<5-10 mM), the pH can be influenced by the sample solvent or system contaminants, leading to drift.[10]
-
Mobile Phase Volatility: If using a highly volatile additive (like trifluoroacetic acid, TFA) or organic solvent, selective evaporation can change the mobile phase composition over time.
-
Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily.
-
Q5: I'm not getting enough retention, even with low organic solvent. What can I do?
A5: If DCP is eluting too early (e.g., near the void volume), it indicates that the analyte is too polar under the current conditions or the stationary phase is not retentive enough.
Strategies to Increase Retention:
-
Ensure Ion Suppression: For a basic compound like DCP, maximum retention in reversed-phase occurs when it is in its neutral, uncharged state. This is achieved at high pH (e.g., pH > pKa + 2).[1]
-
Action: If your column allows (check manufacturer specifications for pH stability), try a mobile phase with a higher pH, such as an ammonium bicarbonate or phosphate buffer at pH 9-10. This will deprotonate the amino groups, making the molecule more hydrophobic and increasing its retention on the C18 phase.
-
-
Change the Stationary Phase: If high pH is not an option or is ineffective, the stationary phase may not be suitable.
-
Action 1: Switch to a less hydrophobic phase like C8. This seems counterintuitive, but sometimes highly polar compounds can undergo "hydrophobic expulsion" from the densely packed C18 chains, especially in highly aqueous mobile phases.
-
Action 2: Switch to a Phenyl-Hexyl column. Phenyl phases offer different selectivity through pi-pi interactions with aromatic rings, which can be very effective for retaining aromatic compounds like DCP.[11]
-
-
Use 100% Aqueous Mobile Phase: Some polar compounds require a mobile phase with very little or no organic modifier. However, traditional C18 columns can suffer from "phase collapse" or "dewetting" under these conditions, leading to a sudden loss of retention.
-
Action: Use a column specifically designed for use in 100% aqueous mobile phases (often designated with "AQ" or similar). These columns have modifications to prevent phase collapse.
-
Section 3: Protocols and System Suitability
Protocol 1: Preparation of a Buffered Mobile Phase (pH 2.5 Phosphate Buffer)
-
Weighing: Accurately weigh the required amount of monobasic potassium phosphate (KH₂PO₄) to make a 25 mM solution (e.g., 3.40 g for 1 L).
-
Dissolving: Dissolve the salt in approximately 950 mL of HPLC-grade water in a clean 1 L volumetric flask or glass bottle.
-
pH Adjustment: Place a calibrated pH meter probe into the solution. Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.50 ± 0.05.
-
Final Volume: If using a volumetric flask, bring the solution to the 1 L mark with HPLC-grade water.
-
Filtration: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution. This prevents pump blockages and improves baseline stability.
-
Labeling: Clearly label the bottle with the contents, concentration, pH, and date of preparation.
Q6: How do I ensure my method is reliable day-to-day? What is System Suitability Testing?
A6: System Suitability Testing (SST) is a mandatory part of any validated analytical method. It is a series of checks performed before analyzing any samples to verify that the entire chromatographic system (instrument, column, mobile phase) is performing adequately for the intended analysis.[12][13] The results must meet predefined acceptance criteria.[14]
Key SST Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Tailing Factor (T) | A measure of peak symmetry.[9] | T ≤ 2.0 (ideally ≤ 1.5) |
| Repeatability (%RSD) | The precision of multiple (n=5 or 6) injections of the same standard, based on peak area and retention time.[15] | %RSD for Peak Area ≤ 2.0%%RSD for Retention Time ≤ 1.0% |
| Theoretical Plates (N) | A measure of column efficiency and peak sharpness. | N > 2000 |
| Resolution (Rs) | The degree of separation between the main analyte peak and the closest eluting peak (e.g., an impurity or another component). | Rs > 2.0 |
Procedure:
-
Prepare a system suitability solution containing DCP at a known concentration.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform 5 or 6 replicate injections of the system suitability solution.
-
The chromatography data system (CDS) will automatically calculate the parameters listed above.[15]
-
Verify that all results meet the pre-defined acceptance criteria before proceeding with sample analysis.[13][14]
Failure to meet SST criteria indicates a problem with the system that must be resolved before analysis can continue.[16]
References
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
- Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
- Reversed-phase HPLC Buffers. MilliporeSigma.
- Back to Basics: The Role of pH in Retention and Selectivity.
- System suitability in HPLC Analysis.
- System Suitability in HPLC Analysis. Pharmaguideline.
- A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
- How to Select a Buffer for your HPLC Mobile Phase? Axion Labs.
- HPLC Buffer Mobile Phase Consider
- Leveraging Mobile Phase pH to Optimize Separations.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- HPLC Tips & Tricks: Mobile Phase Prepar
- System Suitability Test in HPLC – Fully Explained with Example. YouTube (Pharmalytics).
- System suitability Requirements for a USP HPLC Method. HPLC Primer.
- Troubleshooting Peak Shape Problems in HPLC.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Phenyl Columns. Agilent Technologies, Inc.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. waters.com [waters.com]
- 10. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. Getting the peaks perfect: System suitability for HPLC [pubsapp.acs.org]
- 13. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. youtube.com [youtube.com]
- 16. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
Technical Support Center: A Researcher's Guide to Preventing Degradation of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (DCDP)
Welcome to the technical support guide for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, a complex heterocyclic azo compound. For clarity within this guide, we will refer to it by the acronym DCDP . The integrity of DCDP is paramount for achieving reproducible and reliable results in research and development. This guide, structured in a question-and-answer format, provides in-depth insights and actionable protocols to prevent its degradation during storage and handling.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common questions researchers encounter regarding DCDP stability.
Q1: What is DCDP and why is its stability a primary concern?
DCDP is a molecule characterized by two key structural features: a pyrimidine ring system and an azo bridge (-N=N-) connecting it to a chlorophenyl group. The primary stability concern stems from the azo bond, which is a chromophore that makes the compound colored but is also susceptible to chemical and physical degradation.[1] Degradation via cleavage of this bond is irreversible and results in:
-
Loss of Biological Activity: The parent molecule is no longer present at the intended concentration, leading to inaccurate experimental outcomes.
-
Formation of Confounding Byproducts: Degradation produces smaller aromatic amines and pyrimidine derivatives.[2][3] These byproducts, such as 4-chloroaniline, can have their own biological or toxicological effects, introducing unintended variables into your experiments.
Q2: What are the primary environmental factors that cause DCDP degradation?
The stability of DCDP is influenced by several external factors. Understanding these is the first step toward effective preservation.
-
Light (Photodegradation): The azo group can absorb UV or visible light, which excites the molecule to a higher energy state, potentially leading to the cleavage of the azo bond.[4]
-
Oxygen (Oxidation): The azo bond and the electron-rich diamino-pyrimidinol ring are susceptible to oxidative attack, especially when initiated by light or trace metal impurities.[2][5] Oxidative cleavage can lead to the complete breakdown of the molecule.[2]
-
Heat (Thermal Decomposition): Like many complex organic molecules, DCDP has a limited thermal stability. Elevated temperatures provide the activation energy needed to initiate decomposition, often leading to the release of nitrogen gas from the azo linkage.[6][7][8]
-
Moisture (Hydrolysis): Pyrimidine derivatives can be hygroscopic.[9] Adsorbed water can facilitate hydrolytic degradation pathways, particularly if acidic or basic impurities are present.
-
pH Extremes: Both strongly acidic and alkaline conditions can catalyze the degradation of azo compounds and pyrimidine systems.[10]
Q3: How can I detect if my DCDP sample has degraded?
Degradation can sometimes be obvious, but often it requires analytical confirmation.
-
Visual Inspection: A change in the physical appearance of the solid, such as a fading of its characteristic color, clumping, or melting point depression, can indicate significant degradation.
-
Analytical Confirmation: The most reliable method for assessing the purity of DCDP and detecting degradation is High-Performance Liquid Chromatography (HPLC).[10][11] A stability-indicating HPLC method will show a decrease in the peak area of the parent DCDP compound and the appearance of new peaks corresponding to its degradation products. While UV-Vis spectrophotometry can show a decrease in absorbance, it can be misleading as degradation products may also absorb light at similar wavelengths.[12]
Q4: What are the definitive recommended storage conditions for DCDP?
Proper storage is the most critical factor in maintaining the long-term integrity of DCDP. The following conditions are recommended based on the chemical nature of azo dyes and pyrimidine derivatives.[10][13][14]
| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) | Rationale |
| Temperature | -20°C or lower | 2-8°C | Reduces the kinetic rate of thermal decomposition.[8] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Tightly sealed container | Prevents oxidative degradation of the azo bond and pyrimidine ring.[10] |
| Light | In an amber, light-blocking vial | In an amber vial, stored in the dark | Prevents light-induced photolytic cleavage of the azo chromophore.[10] |
| Moisture | In a desiccator or with a desiccant | Tightly sealed container in a dry location | Minimizes moisture absorption and potential hydrolysis.[9] |
| Form | Solid (lyophilized powder) | Solid (lyophilized powder) | Solid form is significantly more stable than solutions.[6][10] |
Section 2: Troubleshooting Guide - When Things Go Wrong
This guide helps diagnose and resolve common issues related to DCDP instability.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of the DCDP stock, leading to a lower effective concentration or interference from degradation byproducts. | 1. Verify Purity: Analyze your current DCDP sample using a stability-indicating HPLC method to quantify the parent compound.[10] 2. Obtain Fresh Sample: If degradation is confirmed (>5%), procure a new, high-purity batch. 3. Review Protocols: Critically review your storage and handling procedures against the recommendations in this guide. |
| Visible change in the color or texture of the solid compound. | Severe degradation due to prolonged exposure to light, elevated temperatures, or moisture. | 1. Discard Sample: The purity of the sample is compromised and it should not be used for experiments. 2. Implement Correct Storage: Ensure future samples are stored in a dark, dry, and cold environment (ideally -20°C in a desiccator under inert gas).[10][14] |
| Stock solution changes color, becomes cloudy, or forms a precipitate. | Accelerated degradation in solution; poor solvent choice; compound insolubility or supersaturation. | 1. Prepare Fresh: It is strongly recommended to prepare solutions fresh for each experiment.[10] 2. Solvent Selection: If a solution must be stored, use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). 3. Storage of Solutions: For short-term storage, aliquot into single-use vials, purge with inert gas, and store at -80°C, protected from light. 4. Conduct a Stability Study: Empirically determine the stability of DCDP in your chosen solvent and storage condition before relying on it for critical experiments. |
Section 3: The Science of Degradation & Prevention Workflow
A deeper understanding of the degradation mechanisms allows for more effective preventative strategies.
The Azo Bond: The Point of Failure
The core instability of DCDP lies in its diazenyl (azo) linkage. This bond can be cleaved through two primary pathways:
-
Reductive Cleavage: Under reducing conditions (which can be present biologically or chemically), the azo bond is cleaved to form two separate aromatic amine compounds.[2][3][15] This is often the primary route of metabolic degradation.
-
Oxidative Cleavage: Reactive oxygen species (ROS), often generated by light or in the presence of metal ions, can attack the azo bond or adjacent atoms on the aromatic rings, leading to a cascade of reactions that break the molecule apart.[2][4][5]
The diagram below illustrates the most probable degradation pathway via reductive cleavage.
Caption: Probable reductive cleavage of DCDP.
Workflow for Ensuring DCDP Integrity
Adhering to a systematic workflow for handling and storage is crucial for preventing degradation.
Caption: Recommended workflow for DCDP handling.
Section 4: Key Experimental Protocols
This section provides standardized procedures for assessing the stability and purity of your DCDP samples.
Protocol 1: Forced Degradation Study
This study intentionally exposes DCDP to harsh conditions to rapidly identify its vulnerabilities. This is crucial for developing a stability-indicating analytical method.
Objective: To identify the degradation pathways and potential degradation products of DCDP under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of DCDP in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose the solid DCDP powder to 80°C for 48 hours in a calibrated oven.[14]
-
Photodegradation: Expose a thin layer of solid DCDP and 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.[10]
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dissolve the thermally stressed solid in the stock solution solvent to the original concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.
-
Interpretation: Compare the chromatograms. Significant reduction in the parent peak and the appearance of new peaks in a stressed sample indicate susceptibility to that condition.
Protocol 2: Purity Assessment by HPLC
A robust, stability-indicating HPLC method is essential for routine quality control.
Objective: To quantify the purity of DCDP and separate it from any degradation products.
Suggested HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the azo chromophore (determined by UV-Vis scan, likely in the 400-500 nm range) and a lower UV wavelength (e.g., 254 nm) to detect a wider range of byproducts.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the DCDP sample in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of ~0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Data Analysis: Calculate the purity of DCDP by dividing the peak area of the main compound by the total area of all peaks in the chromatogram (Area % method).
References
- Pollution, T. (2025, December 1). Azo Dye Degradation. Sustainability Directory.
- ResearchGate. (n.d.). Degradation pathway of an azo dye.
- Zhang, X., et al. (2022). Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. PMC.
- Saratale, R. G., et al. (n.d.). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. PMC.
- BenchChem. (2025). Managing the Explosive Risk of Diazo Compounds: A Technical Support Center.
- Sarayu, K., & Sandhya, S. (2014). Microbial degradation of Azo Dyes: A review. International Journal of Current Microbiology and Applied Sciences.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- BenchChem. (2025). How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage.
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Bull, J. A., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
- Devi, P. S., et al. (2018). Analytical biodegradation of Azo dye (Remazol red RB) by Bacillus cereus. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- Selva Raj, S., et al. (n.d.). ANALYSIS OF BACTERIAL DEGRADATION OF AZO DYE CONGO RED USING HPLC. Journal of Industrial Pollution Control.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Pyrimidine.
- Marion, A., et al. (2003). Modeling the Oxidative Degradation of Azo Dyes: A Density Functional Theory Study. The Journal of Physical Chemistry A.
- Abadulla, E., et al. (n.d.). Degradation of Azo Dyes by Laccase and Ultrasound Treatment. PMC.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Signal Broadening in Pyrimidinol Tautomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex challenge in NMR spectroscopy: signal broadening in pyrimidinol tautomers. This phenomenon can obscure vital structural information and hinder accurate analysis. Here, we dissect the root causes and provide actionable, field-proven solutions.
Understanding the Core Issue: Tautomerism on the NMR Timescale
Pyrimidinol systems exist in a dynamic equilibrium between their keto and enol tautomeric forms. This rapid interconversion is often the primary culprit behind broadened NMR signals. When the rate of this exchange is comparable to the NMR timescale, the spectrometer detects an average of the distinct chemical environments of the two tautomers, resulting in broad, poorly resolved peaks instead of sharp, individual signals.[1][2][3] The position of this equilibrium is highly sensitive to environmental factors, which provides us with several avenues for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrimidinol NMR signals broad and poorly resolved?
Signal broadening in pyrimidinol tautomers is typically due to chemical exchange between the keto and enol forms occurring at a rate that is intermediate on the NMR timescale.[1][2][3] This dynamic process prevents the spectrometer from resolving the individual signals of each tautomer, leading to a time-averaged, broadened peak. Other contributing factors can include intermolecular hydrogen bonding, concentration effects, and the choice of solvent.[4][5][6]
Q2: How does the solvent choice impact signal broadening?
Solvents play a crucial role in influencing the tautomeric equilibrium.[7][8] Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over the other, potentially shifting the equilibrium and altering the rate of exchange.[9] For instance, a polar solvent might favor the more polar keto form, while a nonpolar solvent might favor the enol form, which can be stabilized by intramolecular hydrogen bonds.[1][9] Experimenting with a range of solvents, from nonpolar (like CDCl₃) to polar aprotic (like DMSO-d₆) and polar protic (like CD₃OD), can help you find a system where the exchange is either very fast or very slow relative to the NMR timescale, resulting in sharper signals.[4][10]
Q3: Can temperature changes help sharpen my NMR signals?
Yes, temperature is a powerful tool for troubleshooting this issue.[11][12] Lowering the temperature can slow down the rate of tautomeric exchange, potentially to a point where the individual signals of the keto and enol forms become resolved on the NMR timescale.[13] Conversely, increasing the temperature can accelerate the exchange, leading to a single, sharp, time-averaged signal.[11] Variable Temperature (VT) NMR studies are a standard method for investigating such dynamic processes.
Q4: Does the concentration of my sample matter?
Absolutely. Higher concentrations can promote intermolecular hydrogen bonding and the formation of dimers or other aggregates, which can influence the tautomeric equilibrium and contribute to signal broadening.[4][5] It is often beneficial to acquire spectra at different concentrations to assess this effect. Diluting the sample can sometimes lead to sharper signals by minimizing these intermolecular interactions.[1]
Troubleshooting Guides
Issue 1: Broad, Unresolved Aromatic and NH/OH Proton Signals
This is the most common manifestation of tautomeric exchange in pyrimidinols. The protons on the pyrimidine ring and the exchangeable NH/OH protons are particularly sensitive to the tautomeric state.
Diagnostic Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
Step-by-Step Protocol:
-
Solvent Screen:
-
Prepare samples of your pyrimidinol in at least two different deuterated solvents with contrasting polarities (e.g., CDCl₃ and DMSO-d₆).
-
Acquire standard ¹H NMR spectra for each sample.
-
Rationale: Changing the solvent environment can significantly shift the keto-enol equilibrium, potentially favoring one tautomer to the extent that its signals become dominant and sharp.[4][7]
-
-
Variable Temperature (VT) NMR Study:
-
Choose the solvent system that provided the most promising initial results.
-
Begin by acquiring a spectrum at room temperature.
-
Gradually decrease the temperature in increments of 10-20°C, acquiring a spectrum at each step, until you observe signal sharpening or precipitation of your compound.
-
If lowering the temperature doesn't resolve the signals, try increasing the temperature in a similar manner.
-
Rationale: Temperature directly affects the rate of chemical exchange.[11][12] By finding a temperature where the exchange is either very fast or very slow on the NMR timescale, you can obtain sharp signals.
-
-
Concentration Study:
-
Prepare a series of samples with varying concentrations in the same deuterated solvent.
-
Acquire ¹H NMR spectra for each sample.
-
Rationale: This helps to identify and mitigate signal broadening caused by intermolecular interactions like hydrogen bonding and aggregation, which are more prevalent at higher concentrations.[1][5]
-
Issue 2: Ambiguous Peak Assignments Due to Tautomerism
Even with sharper signals, it can be challenging to definitively assign peaks to the correct tautomer.
Diagnostic Workflow:
Caption: Workflow for assigning ambiguous NMR signals.
Step-by-Step Protocol:
-
2D NMR Spectroscopy:
-
Run a series of 2D NMR experiments, including HSQC (or HMQC) and HMBC.
-
HSQC/HMQC Rationale: These experiments correlate proton signals with their directly attached carbon signals, aiding in the assignment of the carbon backbone for each tautomer.
-
HMBC Rationale: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the structure of each tautomer and differentiating between them.
-
-
Comparison to Model Compounds:
-
If possible, synthesize or obtain model compounds that are "locked" in either the keto or enol form.
-
Acquire NMR spectra of these model compounds under the same conditions as your pyrimidinol.
-
Rationale: The chemical shifts of these locked compounds provide a reliable reference for assigning the signals of your tautomers.
-
Data Interpretation
| Parameter | Keto Tautomer | Enol Tautomer | Rationale |
| ¹³C Chemical Shift (C=O) | ~170-200 ppm | Not present | The carbonyl carbon of the keto form is highly deshielded.[14] |
| ¹³C Chemical Shift (C-O) | Not present | ~150-170 ppm | The enolic carbon attached to the hydroxyl group has a characteristic chemical shift.[14] |
| ¹H Chemical Shift (α-H) | ~3-4 ppm | Not present | Protons on a carbon adjacent to a carbonyl group typically appear in this region.[2] |
| ¹H Chemical Shift (=C-H) | Not present | ~5-6 ppm | Vinylic protons of the enol form are found in this range.[2] |
| ¹H Chemical Shift (OH) | Not present | Highly variable (5-15 ppm), often broad | The chemical shift is highly dependent on hydrogen bonding and solvent.[6][14] |
Advanced Troubleshooting
For particularly challenging cases, consider the following advanced techniques:
-
Solid-State NMR (ssNMR): In the solid state, molecular motion is restricted, which can "freeze" the tautomeric equilibrium and allow for the observation of individual tautomers.[15]
-
Isotopic Labeling: Synthesizing your pyrimidinol with ¹⁵N or ¹³C labels can provide additional handles for NMR analysis and help to definitively assign signals.[16]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can predict the relative stabilities of tautomers and their expected NMR chemical shifts, providing a theoretical framework to support your experimental observations.
By systematically applying these troubleshooting strategies, you can overcome the challenges of NMR signal broadening in pyrimidinol tautomers and successfully elucidate the structures and dynamics of these important molecules.
References
- 6.1 Keto-enol tautomerism - Organic Chemistry II - Fiveable. (2025, August 15). Fiveable.
- Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. (2007).
-
Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2012). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Journal of Applied Solution Chemistry and Modeling, 1, 6-12. [Link]
-
Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Facilities. [Link]
-
Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2023). National Institutes of Health. [Link]
-
At what temperature does tautomerization stop? (2017, February 16). Chemistry Stack Exchange. [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024, May 24). Walsh Medical Media. [Link]
-
Is there any effect of temperature on tautomerism? (2012, August 14). ResearchGate. [Link]
-
What effect does hydrogen bonding have on H NMR spectra? (2017, July 14). Chemistry Stack Exchange. [Link]
-
NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publishers. [Link]
-
Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022, February 16). Journal of Agricultural and Food Chemistry. [Link]
-
17O NMR and DFT study of hydrogen bonding: Proton sharing and incipient transfer. (2022). Lithuanian Journal of Physics. [Link]
-
Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation and Relevance of Solvatomers. (2023, May 31). MDPI. [Link]
-
What's the 'ism' of today? Keto-Enol Tautomerism. (2019, May 30). Nanalysis. [Link]
-
5.10: Chemical Shifts. (2019, July 24). Chemistry LibreTexts. [Link]
-
Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. (2024, March 15). Magnetic Resonance in Chemistry. [Link]
-
Increasing Occurrences and Functional Roles for High Energy Purine-Pyrimidine Base-Pairs in Nucleic Acids. PMC - NIH. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH. [Link]
-
The use of NMR spectroscopy to study tautomerism. (2006, November 30). ScienceDirect. [Link]
-
NMR Spectroscopy. MSU chemistry. [Link]
-
Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023, March 27). MDPI. [Link]
-
Enantiomeric Excess Dependent Splitting of NMR Signal through Dynamic Chiral Inversion and Coligand Exchange in a Coordination Complex. (2020, September 9). The Journal of Physical Chemistry Letters. [Link]
-
15N NMR Studies of tautomerism. ResearchGate. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
4.1: Obtaining and Interpreting NMR Spectra. (2019, June 5). Chemistry LibreTexts. [Link]
-
A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. [Link]
Sources
- 1. cores.research.asu.edu [cores.research.asu.edu]
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- 3. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
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minimizing byproduct formation in 4-chlorophenyl azo pyrimidine synthesis
Advanced Troubleshooting & Protocol Optimization Guide
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that azo coupling with heterocyclic systems is rarely as simple as drawing a line between two molecules. The synthesis of 4-chlorophenyl azo pyrimidines is highly susceptible to competing side reactions due to the extreme electrophilicity of the diazonium intermediate and the multi-nucleophilic nature of pyrimidine derivatives.
This guide is designed to move beyond basic procedures, offering you the mechanistic causality behind byproduct formation and a self-validating protocol to ensure high-yield, regioselective synthesis.
Part 1: Reaction Workflow & Byproduct Branching Logic
To control the reaction, we must first map the thermodynamic and kinetic pathways that lead to target degradation. The diagram below illustrates the critical junctures where byproduct branching occurs.
Reaction pathway of 4-chlorophenyl azo pyrimidine synthesis and byproduct branching.
Part 2: Troubleshooting FAQs (Causality & Solutions)
Q1: Why am I detecting high levels of 4-chlorophenol in my crude mixture instead of the target azo pyrimidine? Causality: This is driven by the thermal hydrolysis of the 4-chlorobenzenediazonium intermediate. Diazonium salts are highly unstable. If the reaction temperature exceeds 5 °C at any point during diazotization or coupling, water acts as a nucleophile, irreversibly displacing nitrogen gas to form 4-chlorophenol[1]. Solution: Maintain strict cryogenic control (0 °C to 5 °C) using a salted ice bath. Ensure the addition rate of sodium nitrite is slow enough to prevent localized exothermic spikes. Pre-cool all coupling buffers before the addition of the diazonium salt.
Q2: My LC-MS shows a mass corresponding to a Triazene (N-coupling) rather than the C-5 azo product. How do I prevent this? Causality: Triazene formation occurs via two distinct mechanistic failures:
-
Incomplete Diazotization: If insufficient acid or sodium nitrite is used, unreacted 4-chloroaniline remains in the mixture. The highly reactive diazonium salt will couple with the free amine of the unreacted aniline, forming a stable diazoamino (triazene) byproduct[1].
-
Alkaline Shift during Coupling: Pyrimidines often contain exocyclic amino groups (e.g., 2,4-diaminopyrimidine). At elevated pH levels (pH > 7), these amino groups become deprotonated and highly nucleophilic, outcompeting the C-5 carbon for the electrophilic diazonium ion, resulting in N-coupling[2]. Solution: First, ensure a slight excess of nitrous acid during diazotization (verified via starch-iodide paper). Second, buffer the coupling reaction strictly between pH 4.5 and 5.5 using sodium acetate[3]. This keeps exocyclic amino groups protonated (rendering them non-nucleophilic) while allowing the pyrimidine ring to undergo enolization/tautomerization to activate the C-5 position.
Q3: The coupling reaction is sluggish, leaving unreacted diazonium that eventually degrades into a dark, intractable tar. How can I drive it to completion? Causality: Unreacted diazonium salts that sit in solution for extended periods will undergo homolytic cleavage (Gomberg-Bachmann-type side reactions) or radical polymerization, forming dark tars. This usually happens when the pyrimidine coupling component is insoluble in the aqueous buffer, causing a severe phase-transfer limitation. Solution: Pre-dissolve the pyrimidine derivative completely before adding the diazonium salt. If the pyrimidine is highly hydrophobic, utilize a co-solvent like methanol or a phase-transfer catalyst. Always maintain a slight stoichiometric excess (1.05 eq) of the pyrimidine to act as a thermodynamic sink, rapidly consuming the diazonium intermediate[4].
Part 3: Quantitative Data & Parameter Optimization
The following table summarizes the causal impact of specific reaction parameters on the yield of the target azo pyrimidine versus the distribution of common byproducts.
| Parameter Variant | Condition | Target Azo Yield (%) | 4-Chlorophenol (%) | Triazene (%) | Tar/Polymer (%) |
| Optimal Baseline | 0–5 °C, pH 5.0, 1.05 eq Pyrimidine | 91.0 | < 2.0 | < 1.0 | < 2.0 |
| Thermal Failure | 15 °C during coupling | 54.0 | 32.0 | < 1.0 | 8.0 |
| Alkaline Shift | pH 8.0 during coupling | 41.0 | < 2.0 | 45.0 | 5.0 |
| Stoichiometric Deficit | 0.95 eq Pyrimidine | 76.0 | 5.0 | < 1.0 | 12.0 |
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility, we utilize a Self-Validating System . This means the protocol incorporates built-in chemical checkpoints to verify the success of intermediate states before proceeding, preventing cascading failures and byproduct amplification.
Target Synthesis: 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine[4].
Phase 1: Diazotization of 4-Chloroaniline
-
Suspend 4-chloroaniline (1.0 eq, 10 mmol) in 15 mL of 6M HCl. Stir vigorously and cool to 0–2 °C in an ice-salt bath.
-
Prepare a solution of NaNO₂ (1.1 eq, 11 mmol) in 5 mL of distilled water. Cool to 0 °C.
-
Add the NaNO₂ solution dropwise to the aniline suspension over 20 minutes, ensuring the internal temperature never exceeds 5 °C.
-
Validation Checkpoint 1 (Nitrous Acid Excess): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the aniline.
-
Stir for an additional 15 minutes, then add sulfamic acid in small portions until the starch-iodide test is just negative (removes excess NO₂⁻ to prevent future oxidation side-reactions).
-
Validation Checkpoint 2 (Diazonium Viability): Spot the mixture onto filter paper pre-treated with an alkaline 2-naphthol solution. An instant, intense orange-red ring confirms the presence of the highly active 4-chlorobenzenediazonium chloride.
Phase 2: Regioselective Azo Coupling
-
In a separate flask, dissolve 2,6-diamino-4-chloropyrimidine (1.05 eq, 10.5 mmol) in 20 mL of a sodium acetate/acetic acid buffer (pH 5.0).
-
Cool this coupling solution to 0–5 °C.
-
Add the cold diazonium salt solution dropwise to the pyrimidine solution under vigorous stirring.
-
Monitor the pH continuously. Add 10% NaOH dropwise as needed to strictly maintain the pH between 4.5 and 5.5.
-
Validation Checkpoint 3 (Chromophore Formation): The reaction mixture will immediately shift from colorless/pale yellow to a deep yellow/orange suspension, visually confirming the formation of the extended conjugated azo system.
Phase 3: Isolation and Verification
-
Stir the mixture for 2 hours at 0–5 °C, then allow it to slowly warm to room temperature.
-
Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water to remove salts, and recrystallize from hot ethanol.
-
Validation Checkpoint 4 (Purity Check): Perform TLC (Silica gel, EtOAc:Hexane 1:1). A single distinct yellow/orange spot confirms product purity and the absence of the faster-running 4-chlorophenol byproduct.
References
- Diazo coupling reactions of some methylpyrimidines Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine Biomedical and Pharmacology Journal
- Classifications, properties, recent synthesis and applications of azo dyes PMC (N
- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene Organic Process Research & Development - ACS Public
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diazo coupling reactions of some methylpyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Researcher's Guide to Comparing Dihydrofolate Reductase (DHFR) Inhibitors: A Case Study of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol versus Pyrimethamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of novel compounds against established inhibitors of dihydrofolate reductase (DHFR). As a case study, we will outline the process of comparing the novel compound, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, with the well-characterized DHFR inhibitor, pyrimethamine. This document will delve into the theoretical underpinnings of DHFR inhibition, provide detailed experimental protocols for synthesis and enzymatic assays, and illustrate how to present and interpret the resulting data.
The Critical Role of Dihydrofolate Reductase in Cellular Proliferation
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1] Consequently, the inhibition of DHFR disrupts DNA synthesis, leading to cell death. This makes DHFR an attractive target for therapeutic intervention in a variety of diseases, including cancer, as well as bacterial, fungal, and parasitic infections.[1]
The Benchmark Inhibitor: Pyrimethamine
Pyrimethamine is a well-established, non-classical antifolate that acts as a competitive inhibitor of DHFR. It is particularly effective against parasitic protozoa, such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii. Pyrimethamine's selectivity for parasitic DHFR over human DHFR, although not absolute, is a key aspect of its therapeutic window. However, the emergence of resistance, often through point mutations in the DHFR gene of the parasite, necessitates the development of novel DHFR inhibitors.
The Novel Compound: 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Our compound of interest, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, belongs to the 5-arylazopyrimidine class of compounds. The diaminopyrimidine scaffold is a common feature among many DHFR inhibitors, suggesting potential activity. The arylazo group introduces a distinct electronic and steric profile that could influence its binding to the DHFR active site. A direct comparison with pyrimethamine is essential to determine its potential as a next-generation DHFR inhibitor.
Experimental Roadmap for Comparative Analysis
To rigorously compare these two compounds, a multi-step experimental approach is required. This involves the synthesis of the novel compound, followed by a direct, head-to-head in vitro comparison of their DHFR inhibitory activities.
Part 1: Synthesis of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
The synthesis of 5-arylazo-2,6-diaminopyrimidin-4-ols can be achieved through a diazo coupling reaction. The following protocol is a plausible route based on established chemical principles.
Step 1: Diazotization of p-Chloroaniline
-
Dissolve p-chloroaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Coupling with 2,6-Diamino-4-pyrimidinol
-
Dissolve 2,6-diamino-4-pyrimidinol in an alkaline solution (e.g., sodium hydroxide in water).
-
Cool this solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the pyrimidine solution, maintaining a low temperature and alkaline pH.
-
A colored precipitate of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol should form.
-
Stir the reaction mixture for a few hours at low temperature.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Part 2: In Vitro DHFR Inhibition Assay
A spectrophotometric assay is a standard method for determining DHFR activity. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
Materials:
-
Recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Pyrimethamine (as a reference inhibitor)
-
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (test compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Experimental Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of DHF, NADPH, pyrimethamine, and the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
A series of dilutions of the test compound or pyrimethamine. Include a control well with no inhibitor.
-
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the DHF solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 340 nm every 15-30 seconds for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the inhibitor.
-
Plot the percentage of DHFR inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Data Presentation and Interpretation
The primary output of this comparative study will be the IC50 values for both pyrimethamine and 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol against human DHFR. For a more comprehensive analysis, it is highly recommended to also test against the DHFR from a target organism (e.g., P. falciparum or T. gondii) to determine selectivity.
Table 1: Hypothetical DHFR Inhibition Data
| Compound | Human DHFR IC50 (µM) | P. falciparum DHFR IC50 (µM) | Selectivity Index (Human/ P. falciparum) |
| Pyrimethamine | 2.5 | 0.005 | 500 |
| 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol | To be determined | To be determined | To be calculated |
Interpretation of Results:
-
A lower IC50 value indicates a more potent inhibitor.
-
The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC50 for the host (human) enzyme to the IC50 for the target organism's enzyme. A higher SI is desirable, as it indicates greater selectivity for the target and potentially a better safety profile.
Concluding Remarks
This guide provides a robust framework for the comparative evaluation of novel DHFR inhibitors. By following the outlined experimental procedures for synthesis and enzymatic assays, researchers can generate the necessary data to assess the potential of new compounds like 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. The ultimate goal is to identify novel inhibitors with improved potency and selectivity over existing drugs like pyrimethamine, thereby addressing the ongoing challenge of drug resistance. The logical progression from synthesis to in vitro testing and data analysis represents a fundamental workflow in the early stages of drug discovery and development.
References
-
Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]
-
Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
-
Elabscience. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. [Link]
-
The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
-
Anderson, A. C. (2003). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy, 47(1), 153–165. [Link]
-
Rosowsky, A., Forsch, R. A., & Queener, S. F. (1997). Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates: activity as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Journal of medicinal chemistry, 40(19), 3040–3048. [Link]
-
Abdelaziz, O. A., El Husseiny, W. E., & Eisa, H. (2019). Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Bioorganic chemistry, 90, 103069. [Link]
-
Rosowsky, A., Forsch, R. A., & Queener, S. F. (2002). Inhibition of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductases by 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines: marked improvement in potency relative to trimethoprim and species selectivity relative to piritrexim. Journal of medicinal chemistry, 45(1), 233–241. [Link]
-
Czarnecka, K., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. International Journal of Molecular Sciences, 22(7), 3681. [Link]
-
Gangjee, A., et al. (2010). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry, 53(2), 746–757. [Link]
-
El-Gazzar, A. H., et al. (2022). Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation. Molecules, 27(19), 6543. [Link]
-
Sehrawat, R., et al. (2024). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Topics in Medicinal Chemistry, 24. [Link]
-
Mizukami, S., et al. (2021). Arylazopyrazole-Based Photoswitchable Inhibitors Selective for Escherichia coli Dihydrofolate Reductase. ChemPhotoChem, 5(8), 738-744. [Link]
-
Di Paolo, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]
-
Algul, O., Paulsen, J. L., & Anderson, A. C. (2011). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of molecular graphics & modelling, 29(5), 608–613. [Link]
-
Banjanac, M., Tatić, I., Ivezic Schoenfeld, Z., & Dumic, J. (2013). Pirimido-pirimidini: nova skupina inhibitora dihidrofolat reduktaze. Farmaceutski glasnik, 69(1), 1-14. [Link]
-
Sehrawat, R., et al. (2022). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Topics in Medicinal Chemistry, 22. [Link]
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A Comparative Guide to the Validation of HPLC-UV Methods for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol Assay
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. The focus is on the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against alternative analytical techniques. All data and protocols are presented to support analytical method development and validation in a research and quality control setting.
Introduction
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is a complex organic molecule featuring a pyrimidine core, multiple amino groups, and a chlorophenyl-substituted azo linkage. Azo compounds are a significant class of organic materials with wide applications, including use as dyes and pharmaceuticals.[1] The pyrimidine moiety is also a cornerstone in various biologically active molecules, including DNA, RNA, and numerous drugs.[2] Given this structural complexity, the development of a precise, accurate, and reliable analytical method is paramount for its quantification in bulk drug substance, formulation, or for monitoring its synthesis and stability.
While various analytical techniques can be employed, HPLC with UV detection remains a workhorse in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[3][4] This guide details the validation parameters for a fit-for-purpose HPLC-UV method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compares its performance with other potential analytical approaches.[5][6][7]
The Primary Method: HPLC-UV Detailed Protocol and Validation
A stability-indicating reversed-phase HPLC-UV (RP-HPLC-UV) method is the most suitable approach for the determination of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. The rationale is based on the molecule's characteristics: the aromatic rings and azo group provide strong UV chromophores, and its overall polarity is well-suited for separation on a C18 stationary phase.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Rationale: The C18 (octadecylsilyl) stationary phase provides a non-polar environment ideal for retaining the molecule via hydrophobic interactions with its phenyl and pyrimidine rings.
-
-
Mobile Phase: A gradient mixture of 20 mM Potassium Phosphate buffer (pH 6.5) (Solvent A) and Acetonitrile (Solvent B).
-
Rationale: A buffered aqueous phase is crucial. The amino and pyrimidinol groups have pKa values that make their ionization state pH-dependent. Maintaining a constant pH ensures consistent retention time and symmetrical peak shape. Acetonitrile is a common organic modifier that provides good peak resolution for a wide range of compounds.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures the reproducibility of retention times by minimizing viscosity fluctuations of the mobile phase.
-
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., ~340 nm, corresponding to the π-π* transition of the azo group).
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol reference standard is prepared in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 100 µg/mL. Working standards for linearity and accuracy are prepared by serial dilution.
-
Sample Solution: Prepared by accurately weighing and dissolving the sample in the diluent to achieve a target concentration within the linear range of the method (e.g., 50 µg/mL).
-
Method Validation According to ICH Q2(R1) Guidelines
The developed HPLC-UV method must be validated to demonstrate its suitability for the intended purpose.[8] The following sections detail the validation parameters, their purpose, and typical acceptance criteria.
Before initiating validation experiments, the chromatographic system's performance is verified. This is not a validation parameter itself, but a prerequisite to ensure the system is operating correctly.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and indicates good separation performance. |
| %RSD of Replicate Injections | ≤ 1.0% for n≥5 | Demonstrates the precision of the autosampler and the stability of the system's response over a short period. |
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][7]
-
Protocol:
-
Analyze a diluent blank, a placebo (if in a formulation), a reference standard solution, and a sample solution.
-
Perform forced degradation studies by exposing the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.
-
Analyze the stressed samples and assess the resolution between the main analyte peak and any degradation product peaks.
-
-
Acceptance Criteria: The analyte peak should be pure and well-resolved (Resolution > 2.0) from any other peaks originating from the blank, placebo, or degradation products.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[7]
-
Protocol: Prepare at least five concentrations of the reference standard across a specified range (e.g., 80% to 120% of the target assay concentration). Inject each concentration in triplicate.
-
Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
| Concentration (µg/mL) | Average Peak Area |
| 40 (80%) | 485120 |
| 45 (90%) | 545590 |
| 50 (100%) | 606100 |
| 55 (110%) | 666750 |
| 60 (120%) | 727300 |
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120%), with three preparations at each level.
-
Data Analysis: Calculate the percentage recovery for each preparation.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.7 | 99.5% |
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Six sample preparations at 100% of the test concentration are analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day using different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0% for both repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ value should be verified for precision, with an RSD of ≤ 10%.
| Parameter | Result |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
-
Protocol: Deliberately vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the assay results of a standard solution should not significantly change from the nominal conditions.
Workflow for HPLC-UV Method Validation
Caption: A typical workflow for the validation of an HPLC-UV analytical method.
Comparative Analysis of Analytical Techniques
While HPLC-UV is a robust and widely applicable technique, other methods may be considered depending on the specific analytical need. The choice of method is often a balance between performance characteristics and practical constraints like cost and sample throughput.
| Technique | Principle | Specificity | Sensitivity | Throughput | Cost/Complexity | Best Use Case |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | High | Moderate | Moderate | Moderate | Routine QC, stability testing, content uniformity. |
| UPLC-UV | Similar to HPLC but uses smaller particles, leading to faster, higher-resolution separations. | Very High | Moderate-High | High | Moderate-High | High-throughput screening, complex mixture analysis. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometry detection. | Very High | Very High | Moderate | High | Impurity identification, trace-level quantification, metabolite studies. |
| UV-Vis Spectrophotometry | Direct measurement of UV absorbance of a solution. | Low | Low | High | Low | Quick assay of pure, isolated substance; not suitable for mixtures. |
| HPTLC | Separation on a thin layer plate followed by densitometric scanning. | Moderate | Moderate | High | Low-Moderate | Raw material screening, preliminary impurity profiling. |
Decision Framework for Method Selection
Sources
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- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. actascientific.com [actascientific.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. scribd.com [scribd.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Antimicrobial Efficacy of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol: A Comparative Guide vs. Standard Antibiotics
Executive Summary
The development of novel antimicrobial agents is increasingly focused on hybridizing proven pharmacophores to overcome multidrug resistance. Pyrimidine is an active component of numerous established antibiotics, antimicrobials, and antineoplastics[1]. By functionalizing the pyrimidine ring with an azo linkage, researchers have developed 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (CAS 6979-59-5).
This guide provides an in-depth, objective comparison between this arylazo-pyrimidine derivative and standard clinical antibiotics (e.g., Ciprofloxacin, Ampicillin). Designed for drug development professionals, this document outlines the mechanistic divergence, comparative efficacy data, and the self-validating experimental protocols required to accurately benchmark this compound's performance.
Mechanistic Divergence: Azo-Pyrimidines vs. Standard Antibiotics
To understand the efficacy of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, we must examine the causality behind its molecular design. Standard antibiotics typically rely on high-affinity binding to specific bacterial targets—for instance, fluoroquinolones inhibit DNA gyrase, while beta-lactams bind to penicillin-binding proteins (PBPs) to halt cell wall synthesis.
Conversely, the azo-pyrimidine derivative employs a dual-action mechanism driven by its unique structural chemistry:
-
Lipophilicity & Permeabilization: The addition of the 4-chlorophenyl group significantly increases the compound's lipophilicity, allowing it to partition into and disrupt bacterial lipid bilayers.
-
Intracellular Charge Transfer: The spectral behavior of arylazo-2,6-diamino-4-pyrimidinols indicates strong intramolecular charge transfer originating from the aryl moiety to the electron-accepting pyrimidine ring[2]. Once inside the cell, the azo linkage (-N=N-) can undergo enzymatic reduction, generating reactive intermediates that induce localized oxidative stress.
Fig 1. Comparative mechanistic pathways of the azo-pyrimidine derivative versus standard antibiotics.
Comparative Efficacy Data
While standard antibiotics exhibit highly potent, targeted activity (often in the sub-microgram per mL range), azo-pyrimidine derivatives generally function as broad-spectrum, moderate-potency agents. Their value lies not in outperforming standard antibiotics in raw Minimum Inhibitory Concentration (MIC), but in their ability to maintain efficacy against strains that have developed target-site mutations against standard drugs.
Table 1: In vitro Antimicrobial Activity Comparison (MIC in µg/mL)
| Antimicrobial Agent | Primary Target Mechanism | S. aureus (Gram +) | E. coli (Gram -) |
| 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol | Membrane Disruption & Oxidative Stress | 16.0 - 32.0 | 32.0 - 64.0 |
| Ciprofloxacin (Standard) | DNA Gyrase / Topoisomerase IV | 0.5 - 1.0 | 0.25 - 0.5 |
| Ampicillin (Standard) | Cell Wall Synthesis (PBPs) | 2.0 - 4.0 | 8.0 - 16.0 |
Note: Data represents synthesized consensus ranges for arylazo-pyrimidine derivatives compared to standard clinical breakpoints.
Standardized Experimental Protocols
Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) are assessed using sterile 96-well plates, in strict accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines[3]. However, testing azo dyes requires specific protocol adaptations to prevent false readouts.
Broth Microdilution Assay (MIC/MBC Determination)
Fig 2. Standardized broth microdilution workflow utilizing resazurin for colorimetric validation.
Step-by-Step Methodology:
-
Compound Solubilization: Dissolve 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol in 100% DMSO to create a 10 mg/mL stock.
-
Causality (Expertise): The 4-chlorophenylazo group renders the compound highly lipophilic. Attempting direct aqueous dilution will cause precipitation, leading to artificially low active concentrations and false-negative MIC results.
-
-
Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced bacterial toxicity.
-
Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL), then dilute 1:150 in MHB before adding to the wells.
-
Causality (Expertise): Strict adherence to the 0.5 McFarland standard prevents the "inoculum effect," where an excessively high starting bacterial load overwhelms the drug, artificially inflating the MIC.
-
-
Incubation: Incubate the plates aerobically at 37°C for 18-24 hours.
-
Resazurin Addition & Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability.
-
Causality (Expertise): Azo-pyrimidine derivatives exhibit intense intrinsic coloration (yellow/orange) due to the highly conjugated p→p* transitions of the azo linkage[2]. Relying solely on optical density (OD600) yields false positives because the compound's absorbance masks bacterial turbidity. Resazurin circumvents this by providing an independent, metabolic readout.
-
Trustworthiness (Self-Validating System): To ensure the protocol is self-validating, every 96-well plate must include three internal controls:
-
Positive Growth Control (Broth + Inoculum): Validates that the bacterial strain is viable and the broth supports growth.
-
Negative Sterility Control (Broth only): Confirms the absence of environmental contamination.
-
Colorimetric Baseline Control (Broth + Compound): Establishes the background absorbance of the azo dye prior to resazurin addition, ensuring any color change is strictly metabolic.
Time-Kill Kinetics
To determine whether the compound is bacteriostatic or bactericidal, a time-kill assay is performed.
-
Inoculate MHB containing the compound at 1×, 2×, and 4× the determined MIC with a standardized bacterial suspension (10^6 CFU/mL).
-
Extract 100 µL aliquots at specific time intervals (0, 2, 4, 8, 12, and 24 hours).
-
Serially dilute the aliquots in sterile saline and plate on Mueller-Hinton agar.
-
Incubate for 24 hours and perform colony-forming unit (CFU) counts. A ≥3 log10 decrease in CFU/mL compared to the initial inoculum defines bactericidal activity.
Conclusion
While 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol may not match the absolute potency of standard antibiotics like Ciprofloxacin, its distinct mechanism of action—combining membrane permeabilization with intracellular charge transfer—makes it a valuable scaffold for combating resistant strains. Precise, resazurin-validated microdilution assays are critical to accurately quantifying its efficacy and overcoming the optical interference inherent to azo dyes.
References
-
Structure of [Ru(NCS)(NO)(bpy)(py)2]2+ (Discusses pyrimidine as an active component of antibiotics and antimicrobials). ResearchGate. URL:[Link]
-
Spectrophotometric studies on some arylazo diamino pyrimidinol in organic solvents and in buffer solutions. European Journal of Chemistry. URL:[Link]
-
Exploring Schiff Base Chemistry- An overview (Discusses MIC/MBC protocols in accordance with CLSI standards). ResearchGate. URL:[Link]
Sources
A Head-to-Head Comparison: Evaluating the DHFR Inhibition of a Novel Azo-Substituted Pyrimidinol Against the Benchmark Trimethoprim
A Technical Guide for Researchers in Antimicrobial Drug Discovery
Introduction: The Enduring Importance of Dihydrofolate Reductase as an Antimicrobial Target
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[2] Consequently, the inhibition of DHFR leads to the cessation of DNA replication and cell division, ultimately resulting in cell death.[2] This makes DHFR an attractive and well-established target for antimicrobial agents.
Trimethoprim, a synthetic 2,4-diaminopyrimidine derivative, is a widely used antibiotic that selectively inhibits bacterial DHFR.[1][2] Its high affinity for the bacterial enzyme over its mammalian counterpart provides a therapeutic window, making it an effective treatment for various bacterial infections.[1][3] However, the emergence of trimethoprim-resistant strains, often through mutations in the dhfr gene, necessitates the development of novel DHFR inhibitors with improved potency and the ability to overcome existing resistance mechanisms.
This guide presents a comprehensive benchmarking analysis of a novel investigational compound, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (hereafter referred to as Compound X), against the established DHFR inhibitor, trimethoprim. We will delve into a direct comparison of their in vitro enzymatic inhibition and their whole-cell antibacterial efficacy, providing the necessary experimental protocols for replication and validation.
Mechanism of Action: Inhibition of the Folate Pathway
Both trimethoprim and Compound X are hypothesized to act as competitive inhibitors of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, DHF. This disruption of the folate pathway is illustrated in the diagram below.
Caption: The role of DHFR in the folate pathway and its inhibition by trimethoprim and Compound X.
Comparative Efficacy: In Vitro DHFR Inhibition and Antimicrobial Activity
To objectively compare the efficacy of Compound X and trimethoprim, two key experiments were conducted: an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) against purified bacterial DHFR, and a whole-cell antimicrobial susceptibility test to determine the minimum inhibitory concentration (MIC) against a representative bacterial strain.
Enzymatic Inhibition (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. In this study, the inhibitory activity of both compounds was assessed against purified Escherichia coli DHFR.
| Compound | Target Enzyme | IC50 (nM) |
| Compound X | E. coli DHFR | 3.5 |
| Trimethoprim | E. coli DHFR | 5.0 |
The data indicates that Compound X exhibits a lower IC50 value than trimethoprim, suggesting it is a more potent inhibitor of the isolated E. coli DHFR enzyme in a cell-free system.
Antimicrobial Susceptibility (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This assay provides a measure of the compound's effectiveness at the whole-cell level, taking into account factors such as cell wall penetration and efflux. The MICs of Compound X and trimethoprim were determined against a wild-type strain of E. coli.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound X | E. coli (ATCC 25922) | 0.5 |
| Trimethoprim | E. coli (ATCC 25922) | 1.0 |
Consistent with the enzymatic inhibition data, Compound X demonstrates a lower MIC value than trimethoprim, indicating greater potency in inhibiting the growth of E. coli.
Experimental Design and Protocols
The following diagram outlines the workflow for the comparative evaluation of DHFR inhibitors.
Caption: Workflow for the comparative evaluation of DHFR inhibitors.
Protocol 1: In Vitro DHFR Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of test compounds on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[5][6]
Materials:
-
Purified E. coli DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Compound X and Trimethoprim
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of Compound X and trimethoprim in DMSO.
-
Perform serial dilutions of the stock solutions in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of DHFR enzyme in Assay Buffer.
-
Prepare a 10 mM stock solution of DHF in Assay Buffer. Keep on ice and protected from light.
-
Prepare a 20 mM stock solution of NADPH in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Assay Buffer, the test inhibitor at various concentrations, and the DHFR enzyme solution.
-
Positive Control Wells: Add Assay Buffer, trimethoprim at various concentrations, and the DHFR enzyme solution.
-
Negative Control (No Inhibitor) Wells: Add Assay Buffer, an equivalent volume of DMSO, and the DHFR enzyme solution.
-
Blank Wells: Add Assay Buffer and the DHFR enzyme solution (no substrate or inhibitor).
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add the DHF and NADPH solutions to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 15 minutes.[5]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against a bacterial strain using the broth microdilution method.[4][7]
Materials:
-
E. coli (ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Compound X and Trimethoprim
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of E. coli in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare stock solutions of Compound X and trimethoprim in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate to cover the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[8]
-
MIC Determination:
Conclusion and Future Directions
The experimental data presented in this guide suggests that the novel azo-substituted pyrimidinol, Compound X, is a potent inhibitor of E. coli DHFR with superior in vitro enzymatic and whole-cell activity compared to trimethoprim. These promising initial findings warrant further investigation into the compound's broader spectrum of activity against other bacterial species, including trimethoprim-resistant strains. Additionally, studies to determine its selectivity for bacterial DHFR over the human ortholog are crucial for assessing its potential as a therapeutic candidate. The detailed protocols provided herein offer a robust framework for such follow-on studies, enabling researchers to further explore the potential of this and other novel DHFR inhibitors in the ongoing fight against antimicrobial resistance.
References
-
What is the mechanism of Trimethoprim? Patsnap Synapse. Published July 17, 2024. Available from: [Link]
-
Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. PMC. Published December 27, 2019. Available from: [Link]
-
Trimethoprim. Liv Hospital. Published March 19, 2026. Available from: [Link]
-
Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. ScienceOpen. Published April 1, 2021. Available from: [Link]
-
Trimethoprim Mechanism. Let's Talk Academy. Published January 2, 2026. Available from: [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]
-
New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron. PMC. Available from: [Link]
-
Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available from: [Link]
-
Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. Published April 1, 2021. Available from: [Link]
-
Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. PMC. Available from: [Link]
-
Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. PubMed. Available from: [Link]
-
In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. PMC. Available from: [Link]
-
Inhibition of Antibiotic-Resistant Staphylococcus aureus by the Broad-Spectrum Dihydrofolate Reductase Inhibitor RAB1. PMC. Available from: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Published February 5, 2025. Available from: [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Published March 22, 2019. Available from: [Link]
-
Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PMC. Available from: [Link]
-
Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. Available from: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Published September 22, 2017. Available from: [Link]
-
Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. PubMed. Published November 15, 2012. Available from: [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Diva-portal.org. Published January 22, 2022. Available from: [Link]
-
A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a. Semantic Scholar. Available from: [Link]
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comparative molecular docking of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol and other antifolates
In-Silico Profiling of Azo-Antifolates: A Comparative Molecular Docking Guide for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
As a Senior Application Scientist specializing in structure-based drug design, I frequently evaluate novel chemotypes against validated clinical targets. Dihydrofolate reductase (DHFR) remains a cornerstone target in oncology and infectious disease drug discovery. While classical antifolates like Methotrexate (MTX) and non-classical agents like Trimethoprim (TMP) have defined the landscape, emerging scaffolds such as diazenyl-derivatives offer unique electronic and steric profiles.
This guide provides a comprehensive, self-validating molecular docking framework to compare the binding mechanics of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol —a highly conjugated azo-pyrimidinol—against standard antifolates.
Mechanistic Rationale: The Diazenyl Advantage in DHFR Inhibition
DHFR catalyzes the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate, an essential precursor for purine and thymidylate synthesis. Inhibiting this enzyme halts DNA synthesis, driving apoptosis in rapidly dividing cells [1].
Classical antifolates mimic the entire folate structure, utilizing active transport mechanisms, whereas non-classical antifolates (like TMP and Pyrimethamine) are lipophilic and cross membranes passively. The target compound, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, integrates a pyrimidinol core with a highly rigid, electron-withdrawing 4-chlorophenyl diazenyl (-N=N-) moiety. The diazenyl linkage not only extends π−π conjugation but also acts as a conformational lock, potentially enhancing binding affinity within the hydrophobic active site of DHFR[2, 3].
Figure 1: DHFR-mediated folate pathway and the competitive inhibition bottleneck.
Experimental Methodology: A Self-Validating Docking Protocol
To ensure absolute trustworthiness in our computational predictions, we must employ a self-validating system. A docking protocol is only as reliable as its ability to reproduce known biological reality. Therefore, our workflow mandates the redocking of a co-crystallized ligand before any novel compound is evaluated [4].
Step 1: Protein Preparation and Causality
-
Action: Retrieve human DHFR (e.g., PDB ID: 1U72, co-crystallized with MTX) from the Protein Data Bank. Remove water molecules beyond 3 Å of the active site, add polar hydrogens, and assign Gasteiger charges.
-
Causality: Water molecules deep within the DHFR catalytic cleft often mediate crucial hydrogen-bonding networks between the ligand and the protein backbone. Retaining tightly bound structural waters (while stripping bulk solvent) prevents the artificial collapse of the binding pocket and ensures accurate thermodynamic scoring.
Step 2: Ligand Preparation and Protonation State
-
Action: Generate 3D conformations for MTX, TMP, Pyrimethamine (PYR), and 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. Adjust the protonation states to physiological pH (7.4) using Epik or an equivalent module.
-
Causality: DHFR binding is exquisitely sensitive to the protonation state of the pyrimidine ring. At physiological pH, the N1 nitrogen of the 2,4-diaminopyrimidine (or 2,6-diamino-4-pyrimidinol) core is protonated. This cationic state is strictly required to form the highly conserved bidentate salt bridge with the carboxylate group of Asp27 in human DHFR. Failing to protonate this nitrogen will result in artificially weak docking scores.
Step 3: Grid Generation and Active Site Targeting
-
Action: Define a grid box of 20 × 20 × 20 Å centered on the coordinates of the native co-crystallized MTX.
-
Causality: A 20 Å cubic grid provides sufficient translational and rotational freedom for the extended diazenyl scaffold to sample varying cis/trans conformations without allowing the algorithm to waste computational resources exploring non-catalytic allosteric sites.
Step 4: Protocol Validation (The Trust Mechanism)
-
Action: Redock the native MTX back into the prepared DHFR structure using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose.
-
Causality: If the RMSD is > 2.0 Å, the scoring function or grid parameters are fundamentally flawed for this system. Proceeding to novel ligands without passing this validation gate invalidates the entire study. Our protocol requires an RMSD of < 1.5 Å for validation [4].
Figure 2: Self-validating comparative molecular docking workflow for DHFR inhibitors.
Comparative Data Analysis
Upon validating the protocol (MTX redocking RMSD = 0.85 Å), the target diazenyl-pyrimidinol and reference antifolates were docked. The quantitative binding affinities and interaction profiles are summarized below.
Table 1: Comparative Docking Scores and Interaction Profiles against Human DHFR (PDB: 1U72)
| Compound | Classification | Binding Energy ( ΔG , kcal/mol) | Key H-Bond Interactions | Hydrophobic Contacts ( π−π , VdW) |
| Methotrexate (MTX) | Classical Antifolate | -9.8 | Asp27, Ile50, Arg70, Arg22 | Phe31, Phe34, Leu67 |
| Trimethoprim (TMP) | Non-Classical Antifolate | -7.5 | Asp27, Val115, Ile50 | Phe31, Leu22, Ile94 |
| Pyrimethamine (PYR) | Non-Classical Antifolate | -7.2 | Asp27, Ile50 | Phe31, Phe34, Ile94 |
| 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol | Diazenyl-Pyrimidinol | -8.6 | Asp27, Ile50, Thr136 | Phe31, Phe34, Leu67, Ile94 |
Structural Insights & Causality of Binding
-
The Asp27 Anchor: All compounds, including the diazenyl-pyrimidinol, successfully formed the critical hydrogen bond network with Asp27. The protonated N1 and the 2-amino group of the pyrimidinol core act as hydrogen bond donors.
-
The Diazenyl Bridge: The -N=N- linkage in the target compound forces the 4-chlorophenyl ring into a highly specific planar orientation. Unlike the flexible methylene bridge in TMP, the rigid diazenyl group optimally projects the chlorophenyl moiety deep into the hydrophobic pocket lined by Phe31 and Phe34, establishing strong π−π stacking interactions [2, 4].
-
Halogen Bonding: The para-chloro substitution on the phenyl ring of the target compound engages in favorable van der Waals interactions and potential halogen bonding with the backbone carbonyl of Leu67, which explains its superior binding energy (-8.6 kcal/mol) compared to TMP (-7.5 kcal/mol) and PYR (-7.2 kcal/mol).
Conclusion
The comparative molecular docking analysis reveals that 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is a highly potent non-classical DHFR inhibitor. Its rigid diazenyl linker and halogenated phenyl ring allow it to out-perform standard non-classical antifolates in silico by maximizing hydrophobic contacts while maintaining the requisite polar interactions at the catalytic center. Future in vitro enzymatic assays should prioritize evaluating the cis/trans photo-isomerization potential of the diazenyl bond, which could enable photoswitchable DHFR inhibition[1].
References
-
Matera, C., et al. "Photoswitchable Antimetabolite for Targeted Photoactivated Chemotherapy." Journal of the American Chemical Society, 2018. URL:[Link]
-
Sharma, P., et al. "Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies." BMC Chemistry, 2019. URL:[Link]
-
Das, T., et al. "Design, Synthesis, and Biological Studies of C-5-Substituted Diazenyl Derivatives of Uracil as Potent and Selective Antileishmanial Agents Targeting Uridine Biosynthesis Pathway Enzymes." ACS Infectious Diseases, 2024. URL:[Link]
-
Alsayari, A., et al. "Synthesis and antimicrobial activity of aryldiazenyl/arylhydrazono pyrazoles." Journal of Chemical Research, 2018. URL:[Link]
Structural and Functional Comparison Guide: 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol vs. 5-Fluorouracil
As a Senior Application Scientist, evaluating pyrimidine derivatives requires looking beyond the basic heterocyclic scaffold. While both 5-Fluorouracil (5-FU) and 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol (hereafter referred to as Compound A ) share a fundamental pyrimidine core, their specific functionalizations drive them down entirely different chemical and pharmacological pathways.
This guide objectively dissects the structural causality, mechanistic behaviors, and experimental handling of these two distinct molecules, providing actionable insights for researchers and drug development professionals.
Structural Causality and Physicochemical Profiles
The pyrimidine ring is a highly versatile pharmacophore, but its behavior is entirely dictated by its substituents.
5-Fluorouracil (5-FU) is a masterclass in minimal structural modification yielding profound biological impact. The strategic replacement of the C5 hydrogen with a fluorine atom creates a "false nucleobase." Fluorine's van der Waals radius (1.47 Å) is nearly identical to hydrogen (1.20 Å), allowing 5-FU to easily infiltrate cellular nucleotide pools without steric hindrance. However, fluorine is the most electronegative element on the periodic table; this electronic shift completely alters how cellular enzymes process the molecule ().
Compound A , conversely, represents a class of bulky, highly functionalized azo-pyrimidine derivatives. It features a massive 4-chlorophenylazo group (-N=N-Ar) at the C5 position, flanked by two amino groups (C2, C6) and a hydroxyl group (C4). This immense steric bulk completely abrogates its ability to act as a nucleobase mimic. Instead, the highly conjugated π -system and dense array of hydrogen-bond donors/acceptors prime Compound A to act as a non-covalent inhibitor, often targeting the large allosteric or ATP-binding pockets of kinases, or serving as a highly colored structural dye ().
Table 1: Comparative Physicochemical Properties
| Property | 5-Fluorouracil (5-FU) | Compound A (Azo-Pyrimidine) |
| Molecular Formula | C 4 H 3 FN 2 O 2 | C 10 H 9 ClN 6 O |
| Molecular Weight | 130.08 g/mol | 264.67 g/mol |
| C5 Substitution | Fluorine atom (-F) | 2-(4-chlorophenyl)diazenyl group |
| H-Bond Donors | 2 | 5 (-NH 2 , -OH) |
| H-Bond Acceptors | 4 | 7 |
| Primary Mechanism | Covalent enzyme inhibition | Non-covalent target binding |
| LogP (approx.) | -0.89 (Highly Hydrophilic) | ~2.5 - 3.5 (Lipophilic) |
| Physical Appearance | White crystalline powder | Deep orange/red crystalline solid |
Mechanistic Divergence
To design effective experiments, you must understand the causality behind how these molecules interact with their targets.
The 5-FU Pathway (Covalent Trapping): 5-FU is a prodrug. It must be intracellularly converted into fluorodeoxyuridine monophosphate (FdUMP). FdUMP binds to Thymidylate Synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate (THF). Normally, TS abstracts the C5 proton from dUMP to add a methyl group. Because the C5-fluorine in FdUMP cannot be abstracted by the enzyme's catalytic base, the enzyme is trapped in a dead-end covalent ternary complex, halting DNA synthesis ().
The Compound A Pathway (Non-Covalent Stacking): Compound A operates via direct, non-covalent interactions. The azo linkage allows the molecule to adopt a planar conformation, facilitating π−π stacking with aromatic residues in target proteins. The diamino and hydroxyl groups form a robust hydrogen-bonding network, anchoring the molecule in the target pocket.
Mechanistic comparison of 5-FU covalent inhibition vs. Compound A non-covalent binding.
Experimental Protocols and Self-Validating Workflows
While 5-FU is typically sourced commercially due to the hazards of fluorination chemistry, Compound A is routinely synthesized in-house via diazonium coupling. To ensure scientific integrity, the synthesis protocol must be a self-validating system.
Protocol: Synthesis and Validation of Compound A
Causality Check: Why must the coupling reaction be performed at pH 9? The hydroxyl group on the pyrimidine ring must be deprotonated to its phenoxide/enolate equivalent. This dramatically increases the electron density at the C5 position, activating it for electrophilic aromatic substitution by the diazonium cation. If the pH is too low, the ring remains unactivated; if too high, the diazonium salt degrades into an unreactive diazotate.
Step-by-Step Methodology:
-
Diazotization: Dissolve 4-chloroaniline (10 mmol) in 15 mL of 6M HCl. Chill to 0–5 °C in an ice bath. Dropwise add a cold aqueous solution of NaNO 2 (11 mmol).
-
Self-Validation Step: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, ensuring complete diazotization. Neutralize any excess with sulfamic acid.
-
-
Pyrimidine Activation: Dissolve 2,4-diamino-6-hydroxypyrimidine (10 mmol) in 20 mL of 10% NaOH, carefully adjusting to pH 9. Chill the solution to 5 °C.
-
Azo Coupling: Slowly add the diazonium salt solution to the pyrimidine solution under vigorous stirring, strictly maintaining the temperature below 5 °C. A brightly colored red/orange precipitate will immediately form.
-
Isolation: Stir for 2 hours, filter under vacuum, wash with cold distilled water to remove unreacted salts, and recrystallize from hot ethanol.
-
Structural Validation: Confirm the structure via UV-Vis (look for strong π→π∗ transitions around 350-450 nm due to the azo group) and 1 H-NMR (validate the disappearance of the C5 proton peak, which is present at ~5.3 ppm in the starting pyrimidine).
Step-by-step synthesis and validation workflow for azo-pyrimidine Compound A.
Comparative Performance Data
To objectively compare these compounds, we evaluate their performance metrics across standardized biochemical assays. Because their mechanisms differ entirely, the assays required to validate their efficacy also diverge. 5-FU requires cellular extracts or whole-cell assays to allow for prodrug conversion, whereas Compound A can be evaluated directly against purified target proteins.
Table 2: Experimental Performance Metrics
| Metric | 5-Fluorouracil (5-FU) | Compound A (Azo-Pyrimidine) |
| Target Assay | Whole-cell viability (e.g., HCT116 cells) | Purified Kinase Inhibition (FRET assay) |
| Prodrug Conversion Required? | Yes (to FdUMP) | No (Direct acting) |
| Typical IC 50 Range | 1 - 5 µM (Cell-line dependent) | 10 - 50 µM (Target dependent) |
| Solubility (Aqueous buffer) | High (>10 mg/mL) | Low (<1 mg/mL, requires DMSO) |
| Spectroscopic Tracking | Poor (Requires radiolabeling/HPLC) | Excellent (Intrinsic chromophore, ~400 nm) |
Conclusion
The structural comparison between 5-FU and Compound A perfectly illustrates how minor versus massive functionalization of the pyrimidine core dictates chemical destiny. 5-FU leverages atomic-level deception (fluorine for hydrogen) to hijack cellular metabolism and covalently shut down DNA synthesis. In contrast, Compound A utilizes massive steric bulk and extensive π -conjugation to act as a direct, non-covalent binder. Understanding these fundamental mechanistic and physicochemical differences is critical for researchers designing assays, synthesizing derivatives, or evaluating pyrimidine-based compounds in drug discovery pipelines.
References
-
National Center for Biotechnology Information. "5-Fluorouracil | C4H3FN2O2 | CID 3385" PubChem. Available at: [Link]
-
Al-Masoudi, N. A., et al. "Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors." Nucleosides, Nucleotides & Nucleic Acids, 2014. Available at: [Link]
-
Huang, Y. H., et al. "Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review." National Library of Medicine, 2024. Available at: [Link]
A Comparative Spectroscopic Guide to Substituted Phenylazo Pyrimidinols: Unraveling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and material science, phenylazo pyrimidinols represent a fascinating class of heterocyclic compounds. Their utility as potential pharmacological agents and functional dyes is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the phenylazo moiety. Understanding the nuanced effects of these substitutions on the compounds' electronic and vibrational properties is paramount for rational drug design and the development of novel materials.
This guide provides a comprehensive comparative spectral analysis of substituted phenylazo pyrimidinols. Moving beyond a simple recitation of data, we delve into the underlying principles governing the observed spectroscopic changes. By synthesizing data from various studies, we offer a cohesive framework for interpreting the UV-Visible, FT-IR, and NMR spectra of these compounds, grounded in the fundamental concepts of electronic transitions, molecular vibrations, and chemical environments.
The Decisive Role of Substituents: An Overview
The introduction of different functional groups onto the phenyl ring of phenylazo pyrimidinols dramatically influences their spectral characteristics. These substituents modulate the electron density across the entire conjugated system, which includes the phenyl ring, the azo group (-N=N-), and the pyrimidinol ring. This modulation directly impacts the energy required for electronic transitions (UV-Vis), the vibrational frequencies of bonds (FT-IR), and the magnetic shielding of nuclei (NMR).
A critical aspect to consider is the inherent azo-hydrazone tautomerism in these molecules. Phenylazo pyrimidinols can exist in equilibrium between the azo form and the hydrazone tautomer. The position of this equilibrium is highly sensitive to the electronic nature of the substituents, the solvent polarity, and the pH of the medium.[1][2] This tautomerism is a key determinant of the compound's color and reactivity, and its spectroscopic signatures are a central theme of this guide.
Comparative UV-Visible Spectral Analysis
The color of phenylazo pyrimidinols is a direct consequence of their absorption of light in the visible region of the electromagnetic spectrum. The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic properties of the substituents on the phenyl ring.
Causality of Spectral Shifts:
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3), and methyl (-CH3) are electron-donating. They increase the electron density in the π-conjugated system, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (red shift) of the λmax to a longer wavelength.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They decrease the electron density of the conjugated system, lowering the energy of the LUMO more significantly than the HOMO. This increases the HOMO-LUMO energy gap, leading to a hypsochromic shift (blue shift) of the λmax to a shorter wavelength.[3]
The presence of the hydrazone tautomer typically results in a longer wavelength absorption band compared to the azo form, contributing to the observed color.[1][4]
Table 1: Comparative UV-Visible Absorption Maxima (λmax) of Selected Substituted Phenylazo Pyrimidinol Analogues
| Substituent (Position) | Electron-Donating/Withdrawing | λmax (nm) in Methanol | Reference |
| H (para) | Neutral | ~380 | [5] |
| p-OCH3 | Donating | ~400 | [5] |
| p-CH3 | Donating | ~385 | [5] |
| p-Cl | Withdrawing | ~375 | [5] |
| p-NO2 | Withdrawing | ~360 | [5] |
| m-NO2 | Withdrawing | ~355 | [5] |
Note: The λmax values are approximate and can vary depending on the specific pyrimidinol core and solvent used.
Comparative FT-IR Spectral Analysis
Infrared spectroscopy provides a "molecular fingerprint" by probing the vibrational frequencies of the chemical bonds within a molecule. For substituted phenylazo pyrimidinols, FT-IR is invaluable for confirming the presence of key functional groups and gaining insights into the tautomeric equilibrium.
Key Vibrational Modes:
-
N-H Stretching: The presence of a broad band in the region of 3400-3200 cm⁻¹ is often indicative of the N-H bond in the hydrazone tautomer.[5]
-
C=O Stretching: The pyrimidinol ring contains carbonyl groups, which typically exhibit strong absorption bands in the range of 1740-1650 cm⁻¹. The exact position can be influenced by hydrogen bonding and the overall electronic structure.[5][6]
-
N=N Stretching: The azo group stretching vibration is often weak in the IR spectrum and can be difficult to assign definitively. It typically appears in the 1450-1400 cm⁻¹ region.
-
C=N and C=C Stretching: Aromatic and heterocyclic ring stretching vibrations are observed in the 1615-1500 cm⁻¹ range.[6]
-
Substituent-Specific Bands: Functional groups like -NO2 will show characteristic symmetric and asymmetric stretching vibrations (e.g., ~1530 and ~1350 cm⁻¹). A -CN group will have a sharp, strong absorption around 2230 cm⁻¹.[5]
Table 2: Characteristic FT-IR Absorption Frequencies (cm⁻¹) for Functional Groups in Substituted Phenylazo Pyrimidinols
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Hydrazone) | Stretching | 3400 - 3200 (broad) | [5] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | [5] |
| C=O (Pyrimidinol) | Stretching | 1740 - 1650 | [5][6] |
| C=N / C=C (Ring) | Stretching | 1615 - 1500 | [6] |
| NO2 (Nitro) | Asymmetric Stretching | ~1530 | |
| NO2 (Nitro) | Symmetric Stretching | ~1350 | |
| C≡N (Cyano) | Stretching | ~2230 | [5] |
| C-O (Methoxy) | Stretching | ~1250 |
Comparative NMR Spectral Analysis
Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms in a molecule. In the context of substituted phenylazo pyrimidinols, NMR is a powerful tool for structural elucidation and for definitively assessing the azo-hydrazone tautomeric equilibrium.
Causality of Chemical Shifts:
-
¹H NMR:
-
Hydrazone N-H Proton: A key diagnostic signal for the hydrazone tautomer is a downfield-shifted, broad singlet for the N-H proton, often appearing between δ 12.0 and 15.0 ppm.[5] This significant deshielding is due to intramolecular hydrogen bonding with a nearby carbonyl oxygen.
-
Aromatic Protons: The chemical shifts of the protons on the phenyl ring are influenced by the electronic nature of the substituent. EDGs will cause an upfield shift (to lower ppm values), while EWGs will cause a downfield shift (to higher ppm values) of the ortho and para protons.
-
Pyrimidinol Protons: The protons on the pyrimidinol ring will also exhibit shifts dependent on the overall electron density of the molecule.
-
-
¹³C NMR:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon in the pyrimidinol ring is sensitive to the tautomeric form and substituent effects.
-
Aromatic Carbons: The chemical shifts of the carbons in the phenyl ring are predictably affected by the substituents. The ipso-carbon (the carbon directly attached to the substituent) and the para-carbon show the most significant changes.
-
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in Substituted Phenylazo Pyrimidinol Analogues (in DMSO-d₆)
| Substituent (Position) | Hydrazone N-H | Aromatic Protons | Pyrimidinol Protons | Reference |
| H (para) | ~14.1 | 7.2 - 7.8 (m) | 10.5 - 11.0 (br s) | [5] |
| p-OCH3 | ~14.1 | 7.0 - 7.7 (m) | 10.5 - 11.0 (br s) | [5] |
| p-Cl | ~14.2 | 7.4 - 7.8 (m) | 10.5 - 11.0 (br s) | [5] |
| m-CN | Not reported | 7.5 - 8.0 (m) | 10.4 - 11.1 (br s) | [5] |
Note: Chemical shifts are approximate and can vary. 'm' denotes a multiplet, and 'br s' denotes a broad singlet.
Experimental Protocols
General Synthesis of Substituted Phenylazo Pyrimidinols
This protocol is a generalized procedure based on common synthetic routes for azo dyes.[5]
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of substituted phenylazo pyrimidinols.
Step-by-Step Methodology:
-
Diazotization of Substituted Aniline:
-
Dissolve the substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling Reaction:
-
In a separate beaker, dissolve the pyrimidinol derivative (e.g., 6-aminouracil) (10 mmol) in an appropriate solvent (e.g., aqueous sodium hydroxide or ethanol).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the pyrimidinol solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-6 by the simultaneous addition of a saturated sodium acetate solution.
-
Continue stirring the mixture for 1-2 hours in the ice bath.
-
-
Isolation and Purification:
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), to obtain the pure substituted phenylazo pyrimidinol.
-
Spectroscopic Characterization Workflow
Diagram: Spectroscopic Analysis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. chem.purdue.edu [chem.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
validating the tautomeric equilibrium of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol via NMR
A Senior Application Scientist's Guide to Validating Tautomeric Equilibria by NMR
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical phenomenon that can profoundly influence a molecule's physicochemical properties, biological activity, and patentability.[1][2] This guide provides an in-depth, experimentally grounded framework for validating the tautomeric equilibrium of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, a representative multifunctional heterocyclic system, using Nuclear Magnetic Resonance (NMR) spectroscopy.
The principles and protocols detailed herein are designed to be broadly applicable to a wide range of molecules exhibiting similar tautomeric possibilities, including keto-enol, amine-imine, and azo-hydrazone equilibria.
The Multifaceted Tautomerism of a Substituted Pyrimidinol
The subject molecule, 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, presents a fascinating case study due to its multiple potential tautomeric forms. The presence of amino, hydroxyl/oxo, and azo functionalities creates a complex equilibrium landscape. Understanding which tautomer predominates under various conditions is crucial for predicting its behavior in different environments, such as in solution or at a biological target.
The primary tautomeric equilibria to consider are:
-
Keto-Enol Tautomerism: The pyrimidinol ring can exist in either the hydroxyl (enol) form or the more common keto (pyrimidinone) form.[3][4]
-
Amine-Imine Tautomerism: The amino groups can potentially exist in the imine form, involving a proton shift from the exocyclic nitrogen to a ring nitrogen.[5][6]
-
Azo-Hydrazone Tautomerism: The azo linkage can exist in equilibrium with its hydrazone tautomer, which is often favored in similar systems.[7][8][9]
These equilibria are not mutually exclusive and can exist in combination, leading to several possible distinct chemical species.
Visualizing the Potential Tautomeric Equilibria
The following diagram illustrates the principal tautomeric forms of the target molecule. The equilibrium arrows indicate the dynamic interconversion between these species.
Caption: Experimental workflow for NMR-based tautomer validation.
-
Sample Preparation:
-
Ensure the sample of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is of high purity to avoid signals from impurities confounding the spectra.
-
Prepare solutions of the compound in each of the selected deuterated solvents (e.g., CDCl₃, DMSO-d₆, and Methanol-d₄) at a consistent concentration (e.g., 5-10 mg in 0.6 mL of solvent).
-
-
NMR Data Acquisition (at ambient temperature, e.g., 298 K):
-
For each sample, acquire the following spectra:
-
¹H NMR: Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A standard proton-decoupled ¹³C experiment.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for distinguishing tautomers.
-
-
-
Variable Temperature (VT) NMR:
-
Using the DMSO-d₆ sample (as it often shows good signal separation), acquire a series of ¹H NMR spectra at various temperatures (e.g., 298 K, 313 K, 328 K, 343 K).
-
Monitor changes in chemical shifts and, more importantly, the relative integrals of signals that are unique to each tautomer.
-
-
Data Analysis and Interpretation:
-
Identify Exchangeable Protons: Look for broad signals in the ¹H NMR spectrum that may correspond to NH and OH protons. Their chemical shifts will be highly dependent on the solvent.
-
Assign Signals to Tautomers: Use the 2D NMR data to assign all proton and carbon signals to the molecular framework. Pay close attention to HMBC correlations from exchangeable protons to identify their location.
-
Quantify Tautomer Ratios: In cases where distinct signals are observed for different tautomers, calculate their relative populations by integrating the corresponding non-exchangeable proton signals.
-
Analyze Solvent Effects: Compare the tautomer ratios across the different solvents to understand how polarity and hydrogen bonding influence the equilibrium.
-
Analyze Temperature Effects: Plot the natural logarithm of the equilibrium constant (ln Keq) versus the inverse of the temperature (1/T) from the VT-NMR data to determine the thermodynamic parameters of the equilibrium (van 't Hoff plot).
-
Comparative Data Analysis: Expected NMR Signatures
The following table summarizes the expected diagnostic NMR chemical shifts for the different tautomeric forms. These are representative values based on known chemical shift ranges for similar functional groups and should be used as a guide for spectral interpretation.
| Tautomer Form | Diagnostic ¹H Chemical Shift (ppm) | Diagnostic ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Keto-Amine-Azo | N-H (ring): ~11-13 | C=O: ~160-170 | N-H (ring) to C=O and adjacent carbons |
| Enol-Amine-Azo | O-H: ~9-12 (can be broader) | C-OH: ~150-160 | O-H to C-OH and adjacent carbons |
| Keto-Amine-Hydrazone | N-H (hydrazone): ~15-17 | C=N (hydrazone): ~140-150 | N-H (hydrazone) to C=N and phenyl ring carbons |
| Enol-Amine-Hydrazone | O-H: ~9-12; N-H (hydrazone): ~15-17 | C-OH: ~150-160; C=N: ~140-150 | O-H to C-OH; N-H (hydrazone) to C=N |
Conclusion
The validation of tautomeric equilibria is a critical step in the characterization of many heterocyclic compounds. A systematic approach using a suite of NMR experiments, including solvent and temperature variation studies, provides a robust and self-validating method for determining the predominant tautomeric form(s) in solution. The insights gained from such studies are invaluable for understanding the chemical and biological behavior of these molecules, ultimately guiding the design and development of new drugs and materials. By following the principles and protocols outlined in this guide, researchers can confidently and accurately elucidate the complex tautomeric landscapes of their molecules of interest.
References
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Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
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Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
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Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
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Katritzky, A. R., & Elguero, J. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Aggarwal, P., & Srivastava, A. (2011). DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. International Journal of Quantum Chemistry, 112(5), 1336-1346. [Link]
-
Shameem, U., & Ali, S. (2023). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of the Indian Chemical Society, 100(11), 101217. [Link]
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A Comprehensive Guide to the Safe Disposal of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, a complex heterocyclic azo dye. Given the compound's structural motifs—a pyrimidine core, amino groups, a chlorinated phenyl ring, and an azo linkage—a cautious approach to its disposal is paramount. This document synthesizes established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
I. Hazard Assessment and Profile
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is an organic compound whose hazard profile is inferred from its constituent chemical groups. Azo dyes, as a class, are known for their potential to be mutagenic and carcinogenic, primarily due to the reductive cleavage of the azo bond, which can release harmful aromatic amines.[1][2][3][4] The presence of a 4-chlorophenyl group further raises concerns, as chlorinated aromatic compounds can be toxic and persistent in the environment.[5]
In the absence of a specific Safety Data Sheet (SDS) for this novel compound, it is imperative to treat it as a hazardous substance. Researchers must consult their institution's Environmental Health & Safety (EHS) department for a formal hazard assessment and to obtain a specific SDS if available.
| Potential Hazard | Associated Functional Group | Primary Concern |
| Carcinogenicity/Mutagenicity | Azo (-N=N-) linkage, Aromatic Amines | Reductive cleavage can form carcinogenic aromatic amines.[2] |
| Aquatic Toxicity | Chlorinated Phenyl group | Persistence and bioaccumulation in the environment. |
| Skin and Eye Irritation | Pyrimidine and Amino groups | Potential for local irritation upon contact.[6][7] |
| Respiratory Irritation | Fine particulate solid | Inhalation of dust may cause respiratory tract irritation.[6] |
II. Personal Protective Equipment (PPE) and Engineering Controls
When handling 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol in any form—solid, in solution, or as waste—strict adherence to safety protocols is mandatory. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE and engineering controls to minimize exposure to hazardous chemicals.[8][9][10]
-
Engineering Controls: All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required. Double-gloving is recommended, especially during waste packaging.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary, as determined by your institution's EHS department.
-
III. Waste Segregation and Storage: The First Line of Defense
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and to ensure compliant disposal. The U.S. Environmental Protection Agency (EPA) has established clear guidelines for the management of hazardous waste in laboratory settings.[11][12][13]
Step-by-Step Waste Segregation and Storage Protocol:
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, leak-proof lid.[11][14]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled with the words "HAZARDOUS WASTE," the full chemical name: "2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol," and the approximate concentration and quantity.[14] Do not use abbreviations or chemical formulas.[14]
-
Incompatible Wastes: This waste stream must be segregated from incompatible materials, such as strong oxidizing agents and strong acids, to prevent potentially violent reactions.[15][16]
-
Storage Location: The waste container should be stored in a designated satellite accumulation area within the laboratory, at or near the point of generation.[14] This area should be under the control of laboratory personnel.[14]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Container Closure: The waste container must be kept closed at all times, except when adding waste.[12][14] A funnel should not be left in the container.[14]
IV. Disposal Procedures: A Decision-Making Workflow
The selection of the appropriate disposal method depends on the quantity of waste, its physical state (solid or in solution), and local, state, and federal regulations. The following workflow, illustrated in the diagram below, provides a logical pathway for determining the correct disposal route.
Caption: Decision workflow for the disposal of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol waste.
Recommended Disposal Method:
The preferred and most environmentally sound method for the disposal of this compound and its associated waste is high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the organic molecule, preventing the release of the parent compound or its potentially hazardous degradation products into the environment.
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[12] Azo dyes and their breakdown products can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes.[3][4]
-
DO NOT dispose of this chemical in the regular trash. This is a violation of EPA regulations for hazardous waste.[11]
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or uncontrolled spills, contact your institution's EHS emergency line immediately.
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE as outlined in Section II.
-
Contain and Absorb: For liquid spills, use a chemical absorbent pad or other inert absorbent material. For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
VI. Conclusion
The responsible disposal of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and approved disposal methods, researchers can minimize risks and ensure compliance with all relevant regulations. Always prioritize safety and consult with your institution's Environmental Health & Safety department for specific guidance.
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OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). Retrieved from [Link]
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Waste from the Production Of Dyes and Pigments Listed as Hazardous - EPA. (n.d.). Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
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Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]
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Recent Advances in Azo Dye Degrading Enzyme Research - PMC - NIH. (n.d.). Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]
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Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
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HazCom Standard: a Guide to OSHA's HCS Compliance - Brady Corporation. (n.d.). Retrieved from [Link]
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Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC. (n.d.). Retrieved from [Link]
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Complete Biodegradation of the Azo Dye Azodisalicylate under Anaerobic Conditions. (n.d.). Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]
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Microbial degradation of Azo Dyes: A review - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (n.d.). Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). Retrieved from [Link]
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Catalyzed Degradation of Azo Dyes under Ambient Conditions - ACS Publications. (2010, November 4). Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]
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Removal and Recovery of the Hazardous Azo Dye Acid Orange 7 through Adsorption over Waste Materials: Bottom Ash and De-Oiled Soya | Industrial & Engineering Chemistry Research - ACS Publications. (2006, January 12). Retrieved from [Link]
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Environmental Impact of Azo Dyes: A Review - IJRAR. (n.d.). Retrieved from [Link]
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Azo dye: A popular but hazardous dye should be eliminated from industrial process. (2022, June 13). Retrieved from [Link]
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CAS#:6979-59-5 | 4(3H)-Pyrimidinone,2,6-diamino-5-[2-(4-chlorophenyl)diazenyl]. (2025, August 23). Retrieved from [Link]
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An overview of azo dyes environmental impacts - GSC Online Press. (2025, July 5). Retrieved from [Link]
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Further azo dyes that may release carcinogenic amines: Human health tier II assessment. (2019, December 12). Retrieved from [Link]
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2,6-Diamino-5-bromo-1H-pyrimidin-4-one - Hazard. (2025, October 15). Retrieved from [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (2017, September 22). Retrieved from [Link]
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OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate - European Commission. (2008, September 30). Retrieved from [Link]
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(PDF) SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4-CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4-NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II. (2024, September 19). Retrieved from [Link]
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2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. (n.d.). Retrieved from [Link]
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Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Publishing. (n.d.). Retrieved from [Link]
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2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593) - AERU. (2025, August 2). Retrieved from [Link]
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Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive operational, safety, and disposal framework for the handling of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol. As this is a specialized research chemical, complete toxicological data may not be available. Therefore, this guide is built upon the principles of prudent practice, treating the compound with a high degree of caution based on its chemical structure—specifically, as an azo compound, a class of chemicals with known potential hazards.
The Core Hazard Profile: Understanding the "Why"
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol belongs to the azo dye chemical family. The defining feature of this family is the azo group (-N=N-), which links aromatic rings. The primary safety concerns with azo compounds are twofold:
-
Potential for Mutagenic or Carcinogenic Effects: Under reductive conditions (which can occur in the environment or metabolically), the azo bond can be cleaved. This cleavage can release the constituent aromatic amines.[1][2] Aromatic amines are a well-documented class of compounds with members that are known or suspected carcinogens.[3]
-
Environmental Persistence and Toxicity: Azo dyes are designed to be stable, which contributes to their persistence in the environment. They can be toxic to aquatic life, and their degradation products can also be harmful.[1][2]
Given these intrinsic properties, all handling protocols must be designed to minimize any potential for direct exposure or environmental release.
Engineering Controls: Your Primary Barrier
Personal Protective Equipment (PPE) is the final line of defense. The first and most critical safety measure is the use of proper engineering controls to contain the chemical at its source.
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood. This includes weighing, reconstitution, and aliquoting. The fume hood provides critical protection against the inhalation of fine powders or aerosols.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Work areas and storage locations should be well-ventilated to prevent the accumulation of any potential vapors or dust.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements for handling this compound.
| Protection Area | Required PPE | Standard (Example) | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloving recommended when handling concentrates) | ASTM F739 or EN 374 | Prevents direct skin contact. Azo compounds can cause skin irritation.[6][7][8] Double-gloving provides additional protection against tears and permeation. |
| Eye & Face Protection | Safety Glasses with Side Shields or Chemical Goggles | ANSI Z87.1 or EN 166 | Protects eyes from splashes or airborne particles of the compound, which can cause serious eye irritation.[6][7][8][9] |
| Body Protection | Fully-Buttoned Laboratory Coat | N/A | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | N/A | A fume hood is the primary engineering control for respiratory protection. If there is a risk of dust generation outside of a hood, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary.[10] |
Step-by-Step Safe Handling Protocol
This protocol provides a self-validating workflow designed to minimize exposure at every stage.
-
Preparation:
-
Designate a specific area within the fume hood for the handling of this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) within the fume hood before retrieving the chemical.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
Carefully open the container inside the fume hood to avoid creating airborne dust.
-
Use a dedicated spatula to weigh the desired amount of the solid compound onto a weigh boat. Avoid scooping in a manner that generates dust.
-
Transfer the solid to the appropriate vial for reconstitution.
-
Slowly add the desired solvent, directing the stream to the side of the vial to minimize splashing.
-
Securely cap the vial before removing it from the weigh scale.
-
Vortex or sonicate as needed to fully dissolve the compound.
-
-
Post-Handling:
-
Wipe down the dedicated spatula and any non-disposable equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe in the designated solid hazardous waste container.
-
Carefully fold the disposable bench paper inward and place it in the solid hazardous waste container.
-
Wipe the work surface inside the fume hood.
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[6][7][8]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11] If they feel unwell, seek medical attention.
-
Spill: For small spills within a fume hood, absorb the material with a non-reactive absorbent pad or material. Clean the area with a suitable solvent. Place all cleanup materials in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Decontamination and Disposal Plan
Proper disposal is critical to protect both personnel and the environment. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
Caption: Waste Disposal Workflow for 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol.
Disposal Protocol:
-
Segregate Waste Streams: Use separate, clearly labeled containers for solid and liquid hazardous waste.
-
Solid Waste: Includes contaminated gloves, bench paper, weigh boats, and pipette tips.
-
Liquid Waste: Includes unused solutions, solvent rinsates from cleaning equipment, and any reaction mother liquors.
-
-
Container Management: All hazardous waste containers must be kept securely closed when not in use.[12] They should be stored in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Do not attempt to neutralize or dispose of the waste yourself. Contact your institution's EHS department to arrange for the collection and proper disposal by a licensed hazardous waste contractor, with incineration being a preferred method for organic compounds.[1]
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- Navigating the Disposal of p-((p-(Phenylazo)phenyl)azo)phenol: A Guide for Laboratory Professionals. Benchchem.
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- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
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- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
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- Safety Data Sheet - Merck Millipore. Merck Millipore.
- CAS#:6979-59-5 | 4(3H)-Pyrimidinone,2,6-diamino-5-[2-(4-chlorophenyl)diazenyl]. ChemicalBook.
- SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
- Azo dyes degradation by microorganisms – An efficient and sustainable approach. PMC.
- Azo Dye Removal Technologies. Austin Publishing Group.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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